Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKSLGUQLMACHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303736 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5082-82-6 | |
| Record name | 5082-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
This guide provides a comprehensive technical overview of the structural and physicochemical properties of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione. It is intended for researchers, medicinal chemists, and materials scientists interested in the application of this heterocyclic scaffold in drug discovery and materials science. This document delves into the molecular architecture, explores experimental and computational approaches to its structural elucidation, and provides detailed protocols for its synthesis and characterization.
Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Scaffold
The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. It is considered a "biologically privileged" scaffold due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core structure have been reported to exhibit a diverse array of pharmacological activities, including:
-
Anti-inflammatory and antinociceptive properties [1]
The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for specific enzymes and receptors. A thorough understanding of the crystal structure of the parent dione, this compound, is therefore foundational for the rational design of novel therapeutics.
While an experimentally determined crystal structure for the parent this compound is not publicly available as of the writing of this guide, this document will leverage data from closely related derivatives and computational modeling to provide a robust understanding of its structural characteristics.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₃N₃O₂S, is a planar, bicyclic molecule.[7][8] The fusion of the five-membered thiazole ring with the six-membered pyrimidine ring creates a rigid framework. The dione functionality at positions 5 and 7 suggests the potential for significant hydrogen bonding interactions in the solid state.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 5082-82-6 | [1][7] |
| Molecular Formula | C₅H₃N₃O₂S | [7][8] |
| Molecular Weight | 169.16 g/mol | [7][8] |
| IUPAC Name | 4H-[1][7]thiazolo[5,4-d]pyrimidine-5,7-dione | [8] |
| InChI Key | XYKSLGUQLMACHQ-UHFFFAOYSA-N | [8] |
| SMILES | O=C1NC2=C(N=CS2)C(=O)N1 | [8] |
| Topological Polar Surface Area | 99.3 Ų | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| XLogP3 | 0.1 | [8] |
Crystallography of the Thiazolo[5,4-d]pyrimidine Core
The analysis of single-crystal X-ray diffraction data for derivatives of the thiazolo[5,4-d]pyrimidine scaffold reveals key structural features that can be extrapolated to the parent dione.
Insights from Derivatives
Studies on various substituted thiazolo[5,4-d]pyrimidines have demonstrated the planarity of the fused ring system. This rigidity is a crucial feature for its role as a scaffold in drug design. The molecular packing in the crystalline state is often dominated by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. For instance, in amino-substituted derivatives, the amino group can act as a hydrogen bond donor, interacting with the nitrogen atoms of the pyrimidine ring or with solvent molecules.
Computational Modeling of the Parent Dione
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide a reliable theoretical model of the molecular structure. An optimized geometry of this compound would likely confirm the planarity of the bicyclic system. Key structural parameters that can be predicted include:
-
Bond Lengths: The C=O bond lengths are expected to be in the typical range for ketones. The C-S and C-N bond lengths within the thiazole ring will reflect its aromatic character.
-
Bond Angles: The internal angles of the five- and six-membered rings will be close to the ideal values for sp²-hybridized atoms.
-
Torsion Angles: The torsion angles will confirm the planarity of the molecule.
The electrostatic potential surface of the molecule can also be calculated to identify regions of high and low electron density, which are critical for understanding intermolecular interactions and receptor binding.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, with a key step involving the cyclization of a substituted thiazole precursor. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-thiazolecarboxylic acid and an excess of urea.
-
Heating: Heat the mixture under reflux in a suitable high-boiling solvent (e.g., diphenyl ether) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a solvent such as dimethylformamide (DMF) or acetic acid.
Single-Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a generalized protocol for the crystallization of thiazolo[5,4-d]pyrimidine derivatives.
Caption: Workflow for single-crystal growth of thiazolo[5,4-d]pyrimidine derivatives.
Detailed Steps:
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Common choices include DMF, DMSO, and acetic acid.
-
Dissolution: Dissolve the purified compound in the chosen solvent with gentle heating to achieve a saturated or near-saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed filter to remove any particulate matter.
-
Crystal Growth:
-
Slow Cooling: Allow the sealed container to cool to room temperature slowly over several hours to days.
-
Slow Evaporation: If slow cooling does not yield crystals, loosely cover the container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: Place the container with the solution inside a larger sealed chamber containing an "anti-solvent" (a solvent in which the compound is poorly soluble). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Characterization Techniques
The synthesized compound should be thoroughly characterized using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O and N-H stretches of the dione.
-
Single-Crystal X-ray Diffraction: The gold standard for determining the three-dimensional atomic arrangement in the solid state.
Biological Significance and Structure-Activity Relationships
The thiazolo[5,4-d]pyrimidine scaffold is a versatile template for the design of bioactive molecules. Structure-activity relationship (SAR) studies on various derivatives have provided valuable insights:
-
Substitutions at the 2- and 5-positions of the thiazolo[5,4-d]pyrimidine ring have been shown to significantly modulate the affinity and selectivity for adenosine receptors.[5][6]
-
Introduction of amino groups at the 7-position can lead to potent antiproliferative activity against cancer cell lines.[1]
-
The nature of the substituent at the 5-position can influence the anticancer selectivity of these compounds.[1]
The planar and rigid nature of the fused ring system provides a stable platform for the precise positioning of functional groups that can engage in specific interactions with biological targets.
Conclusion
This compound is a foundational heterocyclic compound with significant potential in medicinal chemistry and materials science. While its experimental crystal structure remains to be determined, a comprehensive understanding of its molecular architecture can be achieved through the analysis of its derivatives and the application of computational modeling. The protocols and insights provided in this guide are intended to facilitate further research into this important class of compounds and to aid in the rational design of novel molecules with tailored properties.
References
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Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2017). National Institutes of Health. [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2020). PubMed Central. [Link]
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Thiazolo[5,4-d]pyrimidine. PubChem. [Link]
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[1][7]thiazolo[5,4-d]pyrimidine-5,7-diol. ChemSynthesis. [Link]
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THIAZOLO(5,4-D)PYRIMIDINE-7(6H)-THIONE. gsrs. [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]
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Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. PubMed. [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. [Link] 16.[9][10]pyrido[2,3-d]pyrimidine, thiazolo[5. Future University. [Link]5.pdf)
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An In-depth Technical Guide to the Spectroscopic Analysis of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives
Abstract
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system, recognized as a purine bioisostere and a cornerstone in the development of novel therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] A critical aspect of advancing research and development involving these compounds is the rigorous and unambiguous determination of their chemical structures. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the characterization of thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and ensuring the trustworthiness of the described protocols.
Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Core
The fusion of a thiazole and a pyrimidine ring to form the thiazolopyrimidine scaffold creates a molecular architecture with significant pharmacological potential.[5] Specifically, the this compound core is a key pharmacophore in compounds designed to interact with a variety of biological targets.[1] The structural similarity to purine bases like guanine and adenine allows these derivatives to act as antimetabolites or antagonists at various receptors, including adenosine receptors.[1][6] Given their therapeutic promise, the precise elucidation of their molecular structure through spectroscopic analysis is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings.[7]
This guide will delve into the practical application and interpretation of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently employed due to its excellent solubilizing power for these often polar heterocyclic compounds and its ability to allow for the observation of exchangeable protons (e.g., N-H).[8][9]
Key Spectral Features and Interpretation:
-
N-H Protons: The protons on the nitrogen atoms of the pyrimidine dione ring (at positions 4 and 6) typically appear as broad singlets in the downfield region of the spectrum, often between δ 12.0 and 13.5 ppm.[8][9] Their broadness is a result of quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The chemical shift of these protons can be influenced by substituents on the core structure.
-
Aromatic/Heteroaromatic Protons: Protons on any aromatic or heteroaromatic substituents will resonate in their characteristic regions (typically δ 7.0-9.0 ppm). The coupling patterns (e.g., doublets, triplets, multiplets) provide valuable information about the substitution pattern on these rings.[8][10]
-
Aliphatic Protons: Protons on aliphatic substituents will appear in the upfield region of the spectrum (typically δ 0.5-4.5 ppm). Their chemical shifts and coupling constants are dictated by the nature of adjacent functional groups. For instance, a methyl group attached to the pyrimidine ring will have a different chemical shift than one on a side chain.[10]
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Key Spectral Features and Interpretation:
-
Carbonyl Carbons (C=O): The two carbonyl carbons of the dione moiety are highly deshielded and typically resonate in the δ 160-180 ppm region.[9] Their exact chemical shifts can provide insights into the electronic environment of the pyrimidine ring.
-
Thiazole Ring Carbons: The carbons of the thiazole ring will have distinct chemical shifts. The carbon atom situated between the nitrogen and sulfur atoms (C7a) and the carbon at position 2 will have characteristic resonances.
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring (C4a and C5) will also exhibit characteristic signals.
-
Substituent Carbons: The carbon signals from any substituents will appear at their expected chemical shifts, providing further confirmation of the structure.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For thiazolo[5,4-d]pyrimidine derivatives, electron impact (EI) and electrospray ionization (ESI) are commonly used ionization methods.[8][11]
Causality Behind Experimental Choices: ESI is often preferred for these compounds as it is a soft ionization technique that typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which directly provides the molecular weight.[8] EI, being a higher energy technique, can lead to extensive fragmentation, which is useful for structural elucidation.[11]
Characteristic Fragmentation Patterns:
The fragmentation of the thiazolo[5,4-d]pyrimidine core is influenced by the nature and position of substituents. Common fragmentation pathways include:
-
Loss of side chains: Initial fragmentation often involves the loss of substituents from the core structure.[11][12]
-
Cleavage of the pyrimidine and thiazole rings: The heterocyclic rings can undergo cleavage, leading to characteristic fragment ions. Studies have shown that the pyrimidine ring is generally more stable than the thiazole ring during fragmentation.[11]
-
Loss of small molecules: The extrusion of small, stable molecules such as CO and SCO from the dione moiety is a common fragmentation pathway.[11]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Select the appropriate ionization mode (e.g., ESI positive or negative ion mode).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Key Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Characteristic of the amine groups in the pyrimidine ring.[3][8] |
| C-H Stretch (Aromatic) | 3100-3000 | Indicates the presence of aromatic rings.[8] |
| C=O Stretch (Amide) | 1720-1650 | Strong absorption due to the two carbonyl groups in the dione ring.[3][8] |
| C=N Stretch | 1650-1550 | Characteristic of the imine bonds within the heterocyclic rings.[8] |
| C-S Stretch | 800-600 | Indicates the presence of the thiazole ring. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the thiazolo[5,4-d]pyrimidine core.
Interpretation of Spectra:
Thiazolo[5,4-d]pyrimidine derivatives typically exhibit strong absorption bands in the UV region (200-400 nm) due to π → π* and n → π* electronic transitions within the conjugated heterocyclic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents, as well as the solvent used. This technique is often used to confirm the formation of the conjugated core and can be used for quantitative analysis.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. A logical workflow for the structural elucidation of a novel this compound derivative is as follows:
Caption: Integrated workflow for the spectroscopic characterization of thiazolo[5,4-d]pyrimidine derivatives.
This integrated approach provides a self-validating system where the information from each technique corroborates the others, leading to an unambiguous structural assignment.
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process that requires a systematic and integrated approach. By understanding the principles and interpreting the data from NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can confidently elucidate the structures of these pharmacologically important molecules. This guide provides a foundational framework for conducting and interpreting these analyses, empowering scientists in their pursuit of novel therapeutics based on the versatile thiazolo[5,4-d]pyrimidine scaffold.
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A Technical Guide to the Physicochemical Properties of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure
The thiazolo[5,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its rigid, bicyclic structure serves as a versatile template for designing molecules with a wide range of biological activities.[2] Derivatives of this core have been extensively investigated and have shown promise as antiproliferative agents against cancer, immunosuppressive agents, and inhibitors of human cytomegalovirus (HCMV).[1][3][4] The specific analogue, Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione, represents the fundamental building block from which many of these potent derivatives are constructed.[2]
Understanding the intrinsic physicochemical properties of this core molecule is paramount for any drug discovery program. These properties—including solubility, lipophilicity, crystal structure, and thermal stability—govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and discusses their direct implications for pharmaceutical development.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of this compound, including its fused ring system and dione functionality, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5082-82-6 | [2][5][6][7] |
| Molecular Formula | C₅H₃N₃O₂S | [5][6][7][8] |
| Molecular Weight | 169.16 g/mol | [5][6][7][8] |
| IUPAC Name | 4H-[1][9]thiazolo[5,4-d]pyrimidine-5,7-dione | [5][6][8] |
| Common Synonyms | Thiazolo[5,4-d]pyrimidine-5,7-diol | [5][6][7] |
The molecule consists of a five-membered thiazole ring fused to a six-membered pyrimidine ring.[6] The presence of two carbonyl groups at positions 5 and 7 defines it as a dione. The common synonym, "Thiazolo[5,4-d]pyrimidine-5,7-diol," suggests the potential for keto-enol tautomerism, a phenomenon that can significantly influence the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.
Core Physicochemical Properties and Their Significance
The utility of a scaffold in drug design is directly tied to its inherent physical and chemical properties. These characteristics determine how the molecule will behave in both in vitro assays and in vivo systems.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP). A balanced LogP is essential for oral absorption and cell membrane permeability.
| Parameter | Computed Value | Source(s) |
| XLogP3 | 0.1 | [5][8] |
| LogP | 0.4975 | [7] |
| TPSA | 79.13 Ų | [7] |
The low positive computed LogP values suggest that the core scaffold possesses a relatively hydrophilic character. The Topological Polar Surface Area (TPSA) further supports this, indicating a high potential for forming hydrogen bonds, which influences solubility and permeability.
Aqueous Solubility
Melting Point and Thermal Stability
The melting point of a crystalline solid provides insight into its purity and the strength of its crystal lattice. A high melting point indicates strong intermolecular forces, which can correlate with lower solubility. While the melting point for the unsubstituted core is not consistently reported, various derivatives exhibit a wide range of melting points (e.g., 176 °C to 344 °C), demonstrating that substitutions dramatically alter the solid-state properties.[10]
Crystal Structure and Solid-State Properties
The specific arrangement of molecules in a crystal lattice (polymorphism) can have profound effects on a drug's stability, dissolution rate, and bioavailability. Studies on derivatives of the related thiazolo[5,4-d]thiazole core reveal that crystal packing is heavily influenced by a network of non-covalent interactions.[11] For some derivatives, the formation of hydrogen-bonded tetramers has been observed, highlighting the importance of the N-H and C=O groups in directing the solid-state architecture.[12] Characterizing the crystal structure is therefore essential for ensuring consistent batch-to-batch properties of a drug substance.
Analytical Characterization and Experimental Protocols
Rigorous analytical work is required to confirm the structure and quantify the physicochemical properties of the this compound core.
Synthesis of the Core Scaffold
The synthesis of the thiazolo[5,4-d]pyrimidine core and its derivatives often begins with a suitable 2-aminothiazole precursor. A generalized workflow involves cyclization to form the fused pyrimidine ring, which can then be further modified.
Caption: Generalized synthetic pathway for producing functionalized thiazolo[5,4-d]pyrimidine derivatives.
Protocol: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy Derivatives This is a generalized protocol based on reported syntheses of derivatives.[13]
-
Reaction Setup: Combine a 2-aminothiole precursor with a suitable arylacetylchloride in a high-boiling point solvent.
-
Heating: Heat the reaction mixture at a high temperature (e.g., reflux) for several hours to facilitate the cyclization and formation of the dihydroxy derivative.
-
Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Purification: Collect the solid product by filtration and purify via recrystallization from an appropriate solvent system to yield the target thiazolo[5,4-d]pyrimidine-5,7-dihydroxy compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The OECD Guideline 105 shake-flask method is the gold standard for determining aqueous solubility.
Caption: Standard experimental workflow for determining aqueous solubility via the shake-flask method.
Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffer of physiological relevance (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Separate the undissolved solid from the saturated solution using centrifugation followed by filtration through a 0.22 µm filter. This step is critical to avoid contamination of the supernatant with solid particles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility from the measured concentration of the saturated solution.
Spectroscopic and Structural Analysis
A suite of analytical techniques is used to confirm the identity and structure of the molecule.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by mapping the chemical environment of hydrogen and carbon atoms. For a derivative like 6-hydroxy-2-methyl[1][9]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, characteristic proton signals would appear for the methyl group (e.g., δ 2.45 ppm) and the hydroxyl group (e.g., δ 4.12 ppm).[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups. Key stretches for the dione scaffold would include a strong C=O absorption around 1700 cm⁻¹ and an O-H or N-H stretch above 3200 cm⁻¹.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the molecular formula. Fragmentation patterns can offer additional structural clues.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding, which is crucial for understanding polymorphism.
Caption: Key stages in determining a molecular structure using single-crystal X-ray diffraction.
Impact on Drug Discovery and Development
The physicochemical properties of the this compound core are not merely academic data points; they are critical parameters that guide the entire drug discovery and development process. The interplay between these properties dictates the ultimate success of a therapeutic candidate.
Caption: Interrelationship between key physicochemical properties and major stages of drug development.
-
Lead Optimization: The relatively hydrophilic nature of the core scaffold (low LogP) is a favorable starting point. Medicinal chemists can introduce lipophilic groups to modulate the LogP into the optimal range for oral absorption and target engagement, balancing solubility and permeability.
-
Formulation Development: The inherently low aqueous solubility of related systems suggests that formulation strategies, such as salt formation (guided by pKa), particle size reduction (micronization), or amorphous solid dispersions, may be necessary to achieve adequate drug exposure in vivo.
-
Manufacturing and Stability (CMC): A thorough understanding of the solid-state properties, including melting point and potential polymorphs, is critical for developing a robust and reproducible manufacturing process. The most stable crystal form must be identified and consistently produced to ensure product quality and shelf-life.
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[1][9]Thiazolo[4,5-d]pyrimidine-5,7-diol. PubChem, National Institutes of Health.
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[1][9]Thiazolo[5,4-d]pyrimidine-5,7-diol. PubChem, National Institutes of Health.
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6-Hydroxy-2-methyl[1][9]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione. Vulcanchem.
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Tautomeric Landscapes of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Systems: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere with a wide spectrum of pharmacological activities. Within this class, the Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core presents a fascinating case for the study of tautomerism, a phenomenon with profound implications for molecular recognition, physicochemical properties, and ultimately, biological function. This technical guide provides an in-depth exploration of the potential tautomeric equilibria in these systems. In the absence of extensive direct experimental data on the title compound, this guide leverages well-documented studies on analogous pyrimidinedione systems, such as uracil, to build a predictive framework. We will delve into the theoretical underpinnings of the probable tautomeric forms and present a comprehensive overview of the state-of-the-art experimental and computational methodologies for their characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the structural nuances of this important heterocyclic family.
Introduction: The Significance of Tautomerism in a Privileged Scaffold
The Thiazolo[5,4-d]pyrimidine core has garnered significant attention in drug discovery due to its structural resemblance to endogenous purines, allowing it to modulate the activity of a diverse range of biological targets. The dione derivative, this compound, introduces the potential for complex tautomeric equilibria, primarily involving lactam-lactim and keto-enol isomerism.
Tautomers are constitutional isomers that readily interconvert, differing in the position of a proton and the location of a double bond.[1] This dynamic equilibrium can be influenced by a multitude of factors including the solvent environment, pH, temperature, and the electronic nature of substituents.[2][3] Understanding the predominant tautomeric forms and the dynamics of their interconversion is critical in drug design, as different tautomers can exhibit distinct:
-
Pharmacological Profiles: One tautomer may bind to a target receptor with significantly higher affinity than another.
-
Physicochemical Properties: Tautomerism affects solubility, lipophilicity, and crystal packing, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
-
Synthetic Reactivity: The presence of different tautomers can lead to multiple products in chemical reactions.
Given the scarcity of direct experimental studies on this compound, this guide will draw parallels with the extensively studied tautomerism of uracil and related pyrimidinediones to predict and understand its behavior.[4][5][6][7]
Probable Tautomeric Forms of this compound
Based on the fundamental principles of tautomerism in heterocyclic systems, the this compound core can exist in several tautomeric forms. The primary equilibrium is expected to be between the dioxo (lactam) form and various mono- and di-hydroxy (lactim) forms.
-
Dioxo (Lactam) Form: This is the canonical 4,6-dione structure. Studies on uracil, a closely related pyrimidinedione, have shown that the diketo tautomer is the most stable and predominant form in the gas phase and in various solvents.[4] By analogy, the dioxo form of this compound is predicted to be the most stable tautomer.
-
Mono-hydroxy (Lactim) Forms: Two primary mono-hydroxy tautomers are possible, arising from the migration of a proton from either N4 or N6 to the adjacent exocyclic oxygen. These are the 5-hydroxy- and 7-hydroxy- tautomers.
-
Di-hydroxy (Lactim) Form: The di-hydroxy or di-enol tautomer, 5,7-dihydroxy-thiazolo[5,4-d]pyrimidine, is also a theoretical possibility.
The relative stability of these tautomers is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation energies.
Caption: Probable tautomeric equilibria in the this compound system.
Methodologies for Tautomer Characterization
A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of tautomeric equilibria.
Experimental Approaches
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[8][9][10] The key to its application lies in the fact that if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species. Conversely, if the interconversion is fast, an averaged spectrum is observed.
Experimental Protocol: ¹H and ¹³C NMR for Tautomer Analysis
-
Sample Preparation: Dissolve the this compound derivative in a variety of deuterated solvents with differing polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects on the tautomeric equilibrium.
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra at various temperatures. Lowering the temperature can slow down the rate of tautomeric interconversion, potentially resolving separate signals for each tautomer.
-
Look for distinct N-H and O-H proton signals. The chemical shifts of these protons are highly sensitive to their chemical environment and can help differentiate between lactam and lactim forms.
-
Analyze the chemical shifts and coupling constants of the aromatic and thiazole protons, as these will also differ between tautomers.
-
-
¹³C NMR Analysis:
-
Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbons (C5 and C7) are particularly informative. In the lactam form, these carbons will appear in the typical carbonyl region (around 160-180 ppm). In the lactim form, these carbons will be shielded and appear at a higher field (lower ppm value), characteristic of enolic carbons.[11]
-
-
2D NMR Techniques: Employ 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments and establish through-bond connectivities, which can help in the definitive identification of the present tautomers.
Data Interpretation: The relative integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the equilibrium constant (KT) in a given solvent and at a specific temperature.
UV-Vis and IR spectroscopy provide valuable insights into the electronic and vibrational characteristics of tautomers.
-
UV-Vis Spectroscopy: Different tautomers possess distinct chromophores and will therefore exhibit different absorption maxima (λmax).[12][13] By comparing the experimental spectrum with those of model compounds where the tautomeric equilibrium is locked, one can infer the predominant tautomer. Solvent-dependent studies can also reveal shifts in the equilibrium.
-
IR Spectroscopy: The vibrational frequencies of functional groups are highly sensitive to their bonding environment. The lactam form will show characteristic C=O stretching vibrations (typically in the 1650-1750 cm⁻¹ region), while the lactim form will exhibit O-H stretching (around 3200-3600 cm⁻¹) and C=N stretching vibrations.[14]
Experimental Protocol: Spectroscopic Analysis
-
UV-Vis Analysis:
-
Prepare dilute solutions of the compound in solvents of varying polarity.
-
Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Analyze the position and intensity of the absorption maxima to identify the predominant tautomeric form.
-
-
IR Analysis:
-
Acquire IR spectra of the compound in the solid state (e.g., as a KBr pellet) and in solution (using an appropriate solvent and cell).
-
Identify the characteristic stretching frequencies for C=O, N-H, O-H, and C=N bonds to determine the tautomeric structure.
-
X-ray crystallography provides the most definitive structural information for a molecule in the solid state.[15] By determining the precise atomic coordinates, it can unambiguously identify the tautomeric form present in the crystal lattice. While solution and solid-state structures can differ, crystallographic data provides a crucial reference point.
Computational Approaches
In the absence of direct experimental data, and to complement experimental findings, computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[16][17]
Computational Protocol: DFT for Tautomer Stability Prediction
-
Structure Optimization:
-
Build the 3D structures of all possible tautomers of the this compound system.
-
Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE), which should be included in the total energy calculations.
-
-
Solvation Modeling:
-
Energy Calculations and Equilibrium Constant Prediction:
-
Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.
-
The relative stability of the tautomers can be determined from their Gibbs free energies. The tautomeric equilibrium constant (KT) can be calculated using the equation: ΔG = -RTln(KT).
-
Caption: A generalized workflow for the computational investigation of tautomerism using DFT.
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic nature of substituents on the thiazolo[5,4-d]pyrimidine ring can significantly influence the position of the tautomeric equilibrium.[20][21][22][23]
-
Electron-donating groups (EDGs) are expected to stabilize the lactam form by increasing the electron density on the nitrogen atoms.
-
Electron-withdrawing groups (EWGs) may favor the lactim form by increasing the acidity of the N-H protons, facilitating their migration to the exocyclic oxygen atoms.
Table 1: Predicted Influence of Substituents on Tautomeric Equilibrium
| Substituent Position | Substituent Type | Predicted Effect on Lactam-Lactim Equilibrium | Rationale |
| Thiazole Ring | Electron-Donating | Favors Lactam | Increased electron density on ring nitrogens |
| Thiazole Ring | Electron-Withdrawing | Favors Lactim | Increased acidity of N-H protons |
| Pyrimidine Ring | Electron-Donating | Favors Lactam | Increased basicity of ring nitrogens |
| Pyrimidine Ring | Electron-Withdrawing | Favors Lactim | Enhanced stability of the more aromatic lactim form |
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomer in solution.[2][18][24]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form, as well as the O-H group of the lactim form. The overall effect will depend on the relative strength of these interactions.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, potentially stabilizing the N-H protons of the lactam form.
-
Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, intramolecular hydrogen bonding within a specific tautomer or the inherent stability of one form in the absence of strong intermolecular interactions will be the deciding factor.
Synthesis of the Thiazolo[5,4-d]pyrimidine Core
A common synthetic route to the thiazolo[5,4-d]pyrimidine scaffold involves the construction of a pyrimidine ring onto a pre-existing thiazole or vice versa. For the dione system, a plausible approach involves the cyclization of a 4-amino-thiazole-5-carboxamide derivative with a suitable one-carbon synthon.
Conclusion and Future Directions
The tautomeric landscape of this compound systems is likely to be dominated by the dioxo (lactam) form, a prediction based on extensive studies of analogous pyrimidinediones like uracil. However, the tautomeric equilibrium can be subtly yet significantly influenced by substituents and the solvent environment. A comprehensive understanding of these phenomena is paramount for the rational design of novel drug candidates based on this privileged scaffold.
This guide has outlined the probable tautomeric forms and provided a detailed overview of the experimental and computational methodologies required for their characterization. It is our hope that this will serve as a valuable resource for researchers in the field and stimulate further experimental investigation into the tautomerism of this specific and important heterocyclic system, thereby filling a critical knowledge gap in medicinal chemistry.
References
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Colasurdo, D. D., Pila, M. N., Iglesias, D. A., Laurella, S. L., & Ruiz, D. L. (2018). Tautomerism of uracil and related compounds: A mass spectrometry study. European Journal of Mass Spectrometry, 24(2), 214–224. [Link]
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Colasurdo, D. D., Pila, M. N., Laurella, S. L., Allegretti, P., & Ruiz, D. (2020). Evidence of the presence of minor tautomeric forms in selected nitroanilines. Rapid Communications in Mass Spectrometry, 34(S3), e8833. [Link]
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The Ascendant Scaffold: A Technical Guide to the Biological Activity of Novel Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-d]pyrimidine nucleus, a compelling isostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features facilitate interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of a specific, yet profoundly significant, subclass: the Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione analogs. We will dissect the synthetic rationale, delve into the nuances of their biological activities—with a primary focus on anticancer and antimicrobial properties—and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
The Strategic Appeal of the Thiazolo[5,4-d]pyrimidine Core
The fusion of a thiazole and a pyrimidine ring creates a bicyclic heteroaromatic system with a unique electronic and steric profile. The dione functionalization at the 5 and 7 positions of the pyrimidine ring further enhances its drug-like properties, providing hydrogen bond donors and acceptors that are crucial for target engagement. The core structure of this compound is presented below.
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of the this compound core is a critical step in the exploration of its biological potential. A prevalent and effective strategy commences with substituted uracil derivatives, highlighting a rational approach to building complexity from readily available starting materials.
Key Synthetic Strategy: From Uracil to Fused Heterocycle
A validated synthetic route involves the use of 6-chlorouracil derivatives as the starting material. This approach allows for the sequential construction of the thiazole ring onto the pyrimidine core.
Caption: General synthetic scheme for this compound analogs.
Experimental Protocol: A Step-by-Step Methodology
The following protocol is a representative example of the synthesis of 2-substituted-4-alkylthiazolo[5,4-d]pyrimidine-5,7(4H)-dione-1-oxides, based on established literature[1].
Step 1: Synthesis of 6-substituted-1-alkyluracils
-
To a solution of 6-chloro-1-alkyluracil in an appropriate solvent (e.g., ethanol), add the desired thiol (e.g., butyl mercaptan or benzyl mercaptan).
-
The reaction is typically carried out in the presence of a base (e.g., sodium ethoxide) to facilitate the nucleophilic substitution of the chlorine atom.
-
The reaction mixture is stirred at room temperature or heated under reflux until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction.
Step 2: Nitration of 6-substituted-1-alkyluracils
-
The 6-substituted-1-alkyluracil is carefully added to a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).
-
The reaction is stirred while maintaining the low temperature for a specified period.
-
The reaction mixture is then poured onto ice, and the precipitated 5-nitro derivative is collected by filtration, washed with water, and dried.
Step 3: Reductive Cyclization to form the this compound-1-oxide
-
The 5-nitro-6-substituted-1-alkyluracil is subjected to reductive cyclization. This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.
-
The reaction conditions (solvent, temperature, and reaction time) are optimized based on the specific substrate.
-
The final product, the 2-substituted-4-alkylthiazolo[5,4-d]pyrimidine-5,7(4H)-dione-1-oxide, is then purified using techniques like recrystallization or column chromatography.
Anticancer Activity: A Promising Frontier
This compound analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.
In Vitro Antiproliferative Activity
Several studies have evaluated the antiproliferative activity of novel thiazolo[5,4-d]pyrimidine derivatives. For instance, a series of these compounds were tested against human gastric cancer (MGC-803 and HGC-27) and non-small cell lung cancer (H1650) cell lines[2][3].
| Compound | MGC-803 IC₅₀ (µM) | HGC-27 IC₅₀ (µM) | H1650 IC₅₀ (µM) |
| 7a | 5.13 ± 0.71 | >10 | >10 |
| 7i | 4.64 ± 0.66 | 5.07 ± 0.82 | >10 |
| 5-FU (control) | 15.21 ± 1.83 | 7.89 ± 0.95 | 10.56 ± 1.21 |
| Data from a study on antiproliferative activities of thiazolo[5,4-d]pyrimidine derivatives[2]. |
Notably, compound 7i exhibited potent inhibition against both MGC-803 and HGC-27 cell lines, with IC₅₀ values of 4.64 µM and 5.07 µM, respectively[2]. Furthermore, these compounds demonstrated a degree of selectivity, showing lower toxicity to normal gastric epithelial cells (GES-1)[2].
Mechanism of Action in Cancer
The anticancer activity of this scaffold is believed to be multifactorial, with evidence pointing towards several key molecular mechanisms.
Caption: Potential mechanisms of anticancer activity.
-
Topoisomerase I Inhibition: The this compound core can intercalate into DNA and stabilize the topoisomerase I-DNA cleavable complex. This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately apoptosis[4].
-
Adenosine Receptor Antagonism: These compounds have been shown to act as antagonists at adenosine A1 and A2A receptors, which are implicated in cancer cell proliferation and immune evasion[4][5].
-
Kinase Inhibition: While more extensively studied in the broader class of thiazolopyrimidines, inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), represents a plausible mechanism of action for the dione analogs as well[6][7].
Antimicrobial Potential: A Broad Spectrum of Activity
The thiazolo[5,4-d]pyrimidine scaffold has also been investigated for its antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.
In Vitro Antimicrobial Screening
Studies on related thiazolopyrimidine derivatives have reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound/Class | Organism | MIC (µg/mL) |
| Thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 |
| Thiazole-pyrazoline hybrids | Candida albicans | 3.9 - 62.5 |
| Data from studies on related thiazole-containing heterocycles[8][9]. |
While specific MIC values for a wide range of this compound analogs are still emerging, the consistent antimicrobial activity observed in structurally similar compounds underscores the potential of this scaffold in the development of new anti-infective agents.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, specific structural features have been correlated with enhanced potency.
Caption: Structure-activity relationships for antimicrobial activity.
-
Influence of Substituents: Studies on related thiazole derivatives have shown that electron-donating groups on appended aromatic rings can enhance antifungal activity[8]. Conversely, the nature of the substituent at the 2-position of the thiazole ring appears to be crucial for antibacterial potency[8].
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, particularly in oncology and infectious diseases, make it a focal point for future drug discovery efforts.
Key areas for future research include:
-
Expansion of the chemical space: The synthesis and evaluation of a broader range of analogs with diverse substitutions at the 2, 4, and 6 positions are warranted to build a more comprehensive SAR.
-
Elucidation of molecular targets: Further mechanistic studies are crucial to identify the specific molecular targets and pathways modulated by these compounds, which will guide rational drug design.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
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An In-depth Technical Guide to the Mechanism of Action of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Compounds
Abstract
The Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a purine bioisostere, it provides a versatile framework for the design of molecules with a wide spectrum of biological activities. This technical guide synthesizes the current understanding of the mechanism of action of compounds based on this core structure. While much of the detailed mechanistic work has been conducted on substituted derivatives, this document will focus on the fundamental contributions of the core scaffold and extrapolate its likely modes of action by examining the behavior of its closely related analogs. We will delve into its role as an antagonist of adenosine receptors, an inhibitor of key cellular enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, and its ability to induce cellular apoptosis and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Purine Bioisostere
The Thiazolo[5,4-d]pyrimidine nucleus is structurally analogous to the endogenous purine bases, adenine and guanine. This bioisosteric relationship is the cornerstone of its diverse pharmacological profile, allowing it to interact with biological targets that recognize purines, such as receptors and enzymes involved in nucleic acid metabolism and cellular signaling. The dione substitution at the 5 and 7 positions of the pyrimidine ring further refines its electronic and steric properties, influencing its binding affinities and biological effects.
The core structure of this compound is a planar, bicyclic system with a molecular formula of C₅H₃N₃O₂S. Its structural rigidity and potential for hydrogen bonding contribute to its ability to fit into the active sites of various enzymes and receptors.
Principal Mechanisms of Action
The biological activities of this compound derivatives are multifaceted. The following sections explore the primary mechanisms through which these compounds are believed to exert their effects, with the understanding that specific substitutions on the core scaffold can significantly modulate potency and target selectivity.
Antagonism of Adenosine Receptors
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Several derivatives of the Thiazolo[5,4-d]pyrimidine scaffold have been identified as potent antagonists of A1, A2A, and A3 adenosine receptor subtypes.[1][2][3]
The antagonistic activity is attributed to the structural mimicry of adenosine, allowing these compounds to bind to the receptor's active site without initiating a downstream signaling cascade. The dione core likely provides the necessary framework for interaction with key residues in the binding pocket, while specific substitutions can enhance affinity and selectivity for different receptor subtypes. For instance, a 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one derivative was found to be a potent and selective ligand for the human A3 adenosine receptor with a Ki of 18 nM.[2][4]
Signaling Pathway: Adenosine Receptor Antagonism
Caption: Adenosine receptor antagonism by Thiazolo[5,4-d]pyrimidine derivatives.
Enzyme Inhibition
The purine-like structure of the Thiazolo[5,4-d]pyrimidine core makes it an ideal candidate for inhibiting enzymes that utilize purine-based substrates or cofactors, such as kinases and topoisomerases.
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Several heterocyclic compounds, including those with pyrimidine scaffolds, have shown potent inhibitory activity against various kinases, particularly CDK4/6.[5] The Thiazolo[5,4-d]pyrimidine core can act as a scaffold to position substituents that interact with the ATP-binding pocket of CDKs, thereby competing with ATP and inhibiting kinase activity. This leads to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent inhibition of tumor cell proliferation.[5]
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some thiazole derivatives have been investigated as topoisomerase II inhibitors.[6][7] These compounds can stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis. While direct evidence for the dione core is limited, the general scaffold has been incorporated into hybrids that exhibit dual topoisomerase II and EGFR inhibitory activity.[6]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Induction of Apoptosis and Cell Cycle Arrest
A significant body of evidence points to the ability of Thiazolo[5,4-d]pyrimidine derivatives to induce apoptosis and cause cell cycle arrest in cancer cell lines.[8][9][10]
One study demonstrated that a 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine derivative induced apoptosis in A549 lung cancer cells, as indicated by an increase in the sub-G1 cell population.[8] Mechanistic investigations revealed that this induction of apoptosis is associated with the cleavage of PARP-1 and inhibition of procaspase-3.[8] While these effects are documented for a substituted derivative, it is plausible that the core scaffold is essential for the observed pro-apoptotic activity, with the substitutions enhancing potency and cellular uptake.
Quantitative Data on Biological Activity
| Compound Derivative | Target/Cell Line | IC50 Value | Reference |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung Cancer) | 1.4 µM | [8] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A431 (Epidermal Cancer) | 3.1 µM | [8] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | T98G (Glioblastoma) | 3.4 µM | [8] |
| Thiazolo[5,4-d]pyrimidine derivative 7i | MGC-803 (Gastric Cancer) | 4.64 µM | [9] |
| Thiazolo[5,4-d]pyrimidine derivative 7i | HGC-27 (Gastric Cancer) | 5.07 µM | [9] |
Experimental Protocols for Mechanistic Studies
To elucidate the mechanism of action of this compound compounds, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A3)
-
Radioligand (e.g., [³H]-CCPA for A1, [³H]-NECA for A2A)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 of the displacement curve.
In Vitro CDK Inhibition Assay (Luminescent Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific CDK enzyme.
Materials:
-
Recombinant CDK enzyme (e.g., CDK4/Cyclin D1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
Procedure:
-
Add the kinase, substrate, and test compound to a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent.
-
The luminescence signal is proportional to the kinase activity.
-
Determine the IC50 value of the test compound.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its identity as a purine bioisostere underpins its ability to interact with a diverse range of biological targets, including adenosine receptors and various enzymes critical to cell function and proliferation. While the majority of detailed mechanistic studies have focused on substituted derivatives, the collective evidence strongly suggests that the core dione structure is a key determinant of the observed biological activities.
Future research should aim to elucidate the precise mechanism of action of the unsubstituted this compound to provide a more complete understanding of its intrinsic properties. This would involve conducting the detailed experimental protocols outlined in this guide on the core compound itself. Furthermore, structure-activity relationship (SAR) studies will continue to be crucial in optimizing the potency and selectivity of derivatives for specific therapeutic applications, from oncology to neurodegenerative and inflammatory diseases. The continued exploration of this fascinating heterocyclic system holds great promise for the discovery of next-generation medicines.
References
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Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100878. [Link]
-
Varano, F., Catarzi, D., Colotta, V., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. European Journal of Medicinal Chemistry, 156, 564-578. [Link]
-
Singh, B., Guru, S. K., Sharma, P., et al. (2013). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry, 70, 547-556. [Link]
-
Wang, L., Zhang, M., Li, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1636-1642. [Link]
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Singh, B., Guru, S. K., Sharma, P., et al. (2013). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry, 70, 547-556. [Link]
-
Varano, F., Catarzi, D., Colotta, V., et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry, 96, 346-358. [Link]
-
Varano, F., Catarzi, D., Colotta, V., et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry, 96, 346-358. [Link]
-
Marucci, G., Dal Ben, D., Buccioni, M., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4233. [Link]
-
El-Damasy, A. K., Lee, S. H., Seo, S. H., et al. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205043. [Link]
-
Ashour, A. E., El-Sayed, M. A., & El-Sawy, E. R. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 13(1), 1898. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is recognized in medicinal chemistry as a "biologically privileged" structure.[1] Its structural resemblance to endogenous purines allows it to function as a purine isostere, making it an ideal template for designing ligands that target purine-binding proteins such as kinases and G protein-coupled receptors (GPCRs).[2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5]
This guide focuses specifically on the Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core, an analogue of the natural purine guanine.[5][6] We will provide an in-depth analysis of its structure-activity relationships (SAR), exploring how targeted chemical modifications at various positions on the scaffold modulate its biological activity. By synthesizing data from key studies, this document aims to offer researchers and drug development professionals a comprehensive understanding of the chemical causality behind the efficacy of these compounds and to guide future design strategies.
The Core Scaffold: Synthesis and Chemical Properties
The synthesis of the thiazolo[5,4-d]pyrimidine core can be approached through several strategic routes. A prevalent method involves the cyclization of appropriately substituted pyrimidine precursors. For instance, starting from 6-chloro-5-nitropyrimidines, one can construct the fused thiazole ring.[7] An alternative and equally viable strategy begins with a substituted 5-aminothiazole derivative, onto which the pyrimidine ring is subsequently annulated.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, allowing for combinatorial library generation to explore the SAR landscape.
The 5,7-dione core imparts specific chemical properties, notably the presence of hydrogen bond donors (at N4 and N6) and acceptors (the carbonyl oxygens), which are crucial for molecular recognition at biological targets.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the this compound scaffold is unlocked through precise chemical modifications. The SAR can be systematically understood by examining the impact of substituents at key positions on the bicyclic ring system.
Caption: Key modification points on the core scaffold influencing biological activity.
Substitutions at the N4 and N6 Positions
The nitrogen atoms within the pyrimidine ring are critical loci for modification, profoundly impacting potency and target specificity, particularly in the context of antiviral agents.
-
Causality: As a guanine analogue, the scaffold's interaction with viral polymerases or other enzymes can be modulated by appending side chains that mimic the ribose or acyclic moieties of nucleoside analogues. Modifications at these positions directly influence how the molecule is presented to the active site of the target enzyme.
-
Evidence: In a series of derivatives designed as anti-human cytomegalovirus (HCMV) agents, substitutions at the N3 position (structurally analogous to N4 in the core dione) were paramount. The introduction of specific acyclic side chains was found to be essential for activity. Notably, the 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivative was the most potent member of its series.[5][6] This highlights the stereochemical and functional requirements for potent antiviral effects; the cis (Z) conformation and the terminal hydroxyl group are critical for molecular recognition and activity.[5][6]
Substitutions at the C2 Position
The C2 position of the thiazole ring is a versatile point for derivatization, often extending into solvent-exposed regions or probing specific hydrophobic pockets of target proteins.
-
Causality: Introducing aryl, heteroaryl, or arylmethyl groups at C2 can establish additional hydrophobic, pi-stacking, or van der Waals interactions with the target protein, thereby enhancing binding affinity and modulating selectivity. The nature of this substituent is key to orienting the core scaffold within a binding site.
-
Evidence (Adenosine Receptor Antagonists): In the development of dual A1/A2A adenosine receptor (AR) antagonists, the C2 position was a primary point of modification. A study of 7-amino-thiazolo[5,4-d]pyrimidines revealed that a 2-(2-fluorobenzyl) group , combined with a 5-(furan-2-yl) substituent, resulted in a compound with exceptionally high affinity for both receptors (hA1 Ki = 1.9 nM; hA2A Ki = 0.06 nM).[8] The fluorobenzyl moiety likely occupies a hydrophobic pocket, with the fluorine atom potentially forming favorable orthogonal interactions, leading to the observed subnanomolar potency.[8]
-
Evidence (Anticancer Agents): For antiproliferative derivatives, substitutions at the C2 position also play a crucial role. Compound 7i from one study, which exhibited potent inhibition of gastric cancer cell lines (IC50 ≈ 4.6-5.1 μM) with low toxicity to normal cells, was distinguished by its specific substitution pattern, underscoring the importance of this position for achieving both potency and a favorable therapeutic index.[1]
SAR Summary Table
| Compound Class | Biological Target(s) | Key Position(s) for SAR | Favorable Substitutions & Insights | Source(s) |
| Antiviral | Human Cytomegalovirus (HCMV) | N3 (N4/N6 analogue) | Acyclic side chains are critical. The (Z)-4-hydroxy-2-buten-1-yl group showed high potency, indicating strict steric and functional requirements. | [5][6] |
| Anticancer | Various Cancer Cell Lines | C2 and other positions | Specific aryl and heterocyclic moieties are required for potent and selective antiproliferative activity against gastric cancer cells. | [1] |
| Adenosine Antagonist | A1 and A2A Receptors | C2, C5, C7-amino | C2: Arylmethyl groups like 2-fluorobenzyl enhance affinity. C5: Heteroaryl groups (e.g., furan-2-yl) are favorable. C7-amino: Acts as a key H-bond donor/acceptor. | [8] |
| Kinase Inhibitors | c-KIT, PI3K, etc. | C2, C5 | Functionalization at C5 can target the ATP-binding site. The core acts as a hinge-binding motif. | [9][10] |
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of SAR data, robust and self-validating experimental protocols are essential. Below are representative methodologies for assessing the biological activity of these derivatives.
Protocol 1: In Vitro Antiproliferative MTT Assay
This protocol assesses the ability of a compound to inhibit cancer cell proliferation.
-
Objective: To determine the IC50 value of a test compound against a human cancer cell line (e.g., MGC-803).
-
Methodology:
-
Cell Culture: Plate human gastric cancer cells (MGC-803) in a 96-well plate at a density of 5,000 cells/well in complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium. Add 100 µL of the compound solutions to the respective wells.
-
Controls:
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO in medium).
-
Positive Control: Wells with cells treated with a standard anticancer drug (e.g., cisplatin).
-
Blank: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: In Vitro Radiometric Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on a specific protein kinase.
-
Objective: To determine the IC50 value of a test compound against a target kinase (e.g., c-KIT).
-
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the purified recombinant c-KIT enzyme.
-
Compound Addition: Add the test compounds at various concentrations (typically from a DMSO stock).
-
Controls:
-
Negative Control (100% activity): Reaction with vehicle (DMSO) instead of the compound.
-
Positive Control: Reaction with a known potent inhibitor of the kinase (e.g., Sunitinib).
-
Background Control: Reaction mixture without the enzyme to measure background radiation.
-
-
Initiation of Reaction: Start the kinase reaction by adding the ATP mixture, which includes [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation: Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Subtract the background counts from all other measurements. Calculate the percent inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold is a highly adaptable and pharmacologically significant core. The structure-activity relationship data clearly indicate that:
-
Target-Specific Modifications: The optimal substitution pattern is highly dependent on the intended biological target. Antiviral activity is driven by N-alkylation with specific acyclic chains, whereas kinase inhibition and adenosine receptor affinity are modulated primarily by substitutions at the C2 and C5 positions.
-
Rational Design Principles: The introduction of arylmethyl groups at C2 can enhance hydrophobic interactions, while modifications to the pyrimidine ring nitrogens can mimic nucleoside structures.
-
Potential for Optimization: There remains significant potential for further optimization. Future research should focus on leveraging computational modeling to refine substituent designs, exploring novel chemical space at less-studied positions, and developing derivatives with dual-target or polypharmacological profiles to address complex diseases like cancer.
This guide provides a foundational understanding of the SAR for this important class of compounds, offering a framework for the rational design of next-generation therapeutics.
References
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- 5. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione in Drug Discovery
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a fertile ground for the discovery of novel therapeutics. The thiazolo[5,4-d]pyrimidine core, and specifically its dione derivative, has emerged as a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a cornerstone in the design of targeted therapies.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione scaffold, intended for researchers and professionals in the field of drug discovery and development.
The thiazolo[5,4-d]pyrimidine framework is a fused heterocyclic system that can be considered a bioisostere of purine, where a sulfur atom replaces a nitrogen atom at position 9.[1] This subtle yet significant alteration in the heterocyclic landscape endows derivatives of this scaffold with a unique pharmacological profile, distinct from their purine counterparts. The dione substitution at the 5 and 7 positions further refines its electronic and steric properties, providing a versatile platform for chemical modification and optimization of biological activity.
The "privileged" nature of this scaffold is evidenced by the diverse range of biological activities exhibited by its derivatives, including anti-tumor, anti-inflammatory, antimicrobial, and antinociceptive properties.[2] This versatility stems from its ability to be tailored to interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.
Synthetic Strategies: Constructing the Core
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes, typically involving the construction of the pyrimidine ring onto a pre-functionalized thiazole or vice versa. The choice of synthetic pathway is often dictated by the desired substitution pattern on the final molecule.
A common and effective approach involves the cyclization of a 5-aminothiazole-4-carboxamide derivative. This method offers a high degree of flexibility for introducing substituents at various positions of the scaffold.
Visualizing the Synthetic Pathway
Caption: Generalized synthetic route to the this compound core.
Experimental Protocol: A Step-by-Step Synthesis
The following protocol provides a representative, step-by-step methodology for the synthesis of a substituted this compound. This procedure is a composite of established methods and should be adapted based on the specific reactivity of the chosen starting materials and substituents.
Objective: To synthesize a 2-substituted-thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione.
Materials:
-
5-amino-2-substituted-thiazole-4-carboxamide
-
Urea
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of the 5-amino-2-substituted-thiazole-4-carboxamide in a minimal amount of DMF.
-
Addition of Reagents: To the stirred solution, add 1.5 equivalents of urea.
-
Heating and Reflux: Heat the reaction mixture to 150-160 °C and maintain at reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Acidification: Acidify the mixture with dilute HCl to a pH of 2-3 to ensure complete precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Therapeutic Applications and Structure-Activity Relationships
The therapeutic potential of the thiazolo[5,4-d]pyrimidine scaffold is vast, with derivatives showing promise in several key disease areas. The following sections highlight some of the most significant applications and the underlying structure-activity relationships (SAR).
Oncology: A Scaffold for Anticancer Agents
The thiazolo[5,4-d]pyrimidine core has been extensively explored in the development of anticancer agents.[2] Its purine-like structure allows it to interfere with various cellular processes crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, compounds bearing this scaffold have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] SAR studies have revealed that substitution at the 7-position with anilino moieties can significantly enhance VEGFR-2 inhibitory potency.[3]
-
Antiproliferative Activity: A number of thiazolo[5,4-d]pyrimidine derivatives have demonstrated direct antiproliferative effects against various cancer cell lines. For example, certain compounds have shown significant activity against human gastric cancer cells (MGC-803) with IC50 values in the low micromolar range.[2] The nature and position of substituents on the scaffold play a critical role in determining the potency and selectivity of these compounds.[4]
Data Presentation: Anticancer Activity of Representative Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 (gastric cancer) | 4.64 | [2] |
| 7a | MGC-803 (gastric cancer) | 5.13 | [2] |
| 3l | HUVEC (anti-angiogenesis) | 1.65 | [3] |
| 3m | HUVEC (anti-angiogenesis) | 3.52 | [3] |
Neurological Disorders: Targeting Adenosine Receptors
Adenosine receptors, particularly the A1 and A2A subtypes, are important targets for the treatment of neurodegenerative diseases like Parkinson's and psychiatric disorders such as depression. The thiazolo[5,4-d]pyrimidine scaffold has proven to be an excellent template for the design of potent and selective adenosine receptor antagonists.[5]
-
A1 and A2A Receptor Antagonism: Derivatives with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure have exhibited high affinity for both A1 and A2A adenosine receptors, with some compounds displaying Ki values in the nanomolar and even subnanomolar range.[5] Preclinical studies in animal models of depression have shown that these compounds can produce antidepressant-like effects.[5]
Data Presentation: Adenosine Receptor Affinity of a Lead Compound
| Compound ID | Receptor | Ki (nM) | Reference |
| 18 | hA1 | 1.9 | [5] |
| 18 | hA2A | 0.06 | [5] |
Metabolic Disorders: Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. The thiazolo[5,4-d]pyrimidine scaffold has been utilized to develop potent xanthine oxidase inhibitors.[1] The structural similarity to purines allows these compounds to effectively compete with the natural substrates of the enzyme.
Experimental Protocol: Biological Evaluation
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are generalized protocols for assessing the activity of thiazolo[5,4-d]pyrimidine derivatives in key therapeutic areas.
Anticancer Activity: MTT Assay
Objective: To determine the in vitro cytotoxic effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for a specific adenosine receptor subtype.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and determine the Ki value (inhibitory constant) using appropriate pharmacological models (e.g., the Cheng-Prusoff equation).
Visualizing the Drug Discovery Workflow
Caption: A simplified workflow for drug discovery utilizing the thiazolo[5,4-d]pyrimidine scaffold.
Conclusion: A Privileged Scaffold with a Promising Future
The this compound scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to be decorated with a diverse array of functional groups, has enabled the generation of large and structurally diverse compound libraries. The remarkable range of biological activities exhibited by its derivatives underscores its potential to yield novel therapeutics for a multitude of diseases, from cancer and neurodegenerative disorders to metabolic conditions.
As our understanding of disease biology deepens and new therapeutic targets are identified, the versatility of the thiazolo[5,4-d]pyrimidine scaffold will undoubtedly continue to be leveraged by medicinal chemists. The continued exploration of its chemical space, guided by rational drug design and sophisticated screening technologies, holds immense promise for the discovery of the next generation of targeted therapies. This guide serves as a testament to the enduring power of privileged scaffolds in the ongoing quest for innovative medicines.
References
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Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(7), 1744. [Link]
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Wang, L., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1634-1640. [Link]
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Fahmy, H. (2020). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1454. [Link]
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Lv, K., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7, 34563-34574. [Link]
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Li, Y., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity, 16(8), e1900232. [Link]
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Moon, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(4), 856-863. [Link]
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El-Emary, T. I. (2008). Synthesis of Novel Thiazolo[5,4-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2556-2568. [Link]
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Youssif, S. (2007). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 817-824. [Link]
-
El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Journal of the Chinese Chemical Society, 55(4), 847-856. [Link]
-
Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63. [Link]
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Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 289-303. [Link]
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Gomaa, A. M., & Ali, M. A. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 13(1), 44. [Link]
-
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 289-303. [Link]
-
Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
Jones, A. B. (2018). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives as Anticancer Agents
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Thiazolo[5,4-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the design of novel heterocyclic compounds remains a cornerstone of anticancer drug discovery. Among these, the thiazolopyrimidine nucleus, a bioisosteric analog of the natural purine scaffold, has garnered significant attention.[1][2] Its structural resemblance to adenine and guanine allows derivatives to function as antagonists in various biological pathways, particularly those crucial for cancer cell proliferation.[3] The Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core, specifically, represents a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one biological target. This guide provides a detailed exploration of the synthesis, characterization, and biological evaluation of novel derivatives based on this core, offering both the strategic rationale and the practical protocols for their development as next-generation anticancer agents.
Part 1: Synthetic Strategy and Mechanistic Rationale
The successful synthesis of a chemical library hinges on a robust, flexible, and reproducible chemical route. The strategy outlined here is designed for efficiency and adaptability, allowing for the introduction of chemical diversity at key positions to explore structure-activity relationships (SAR). The primary route involves the construction of the pyrimidine ring onto a pre-functionalized thiazole precursor.
Diagram of General Synthetic Workflow
Sources
Application Notes and Protocols for the Development of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Based Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of adenosine receptor antagonists centered on the privileged thiazolo[5,4-d]pyrimidine scaffold. This document offers a unique integration of synthetic protocols, pharmacological evaluation techniques, and the underlying structure-activity relationships (SAR) that govern ligand recognition at the four adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3). The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation.
Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism
Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are implicated in a wide range of pathologies, making them attractive targets for therapeutic intervention. For instance, A2A receptor antagonists have emerged as a significant non-dopaminergic strategy for treating Parkinson's disease, with istradefylline being a notable clinical success.[3][4] Furthermore, antagonists of various AR subtypes are under investigation for their potential in treating inflammatory diseases, cancer, and depression.[5][6]
The thiazolo[5,4-d]pyrimidine core has been identified as a highly versatile scaffold for the development of potent and selective AR antagonists.[6] Its rigid bicyclic structure provides a suitable framework for introducing diverse substituents that can be tailored to achieve desired affinity and selectivity profiles across the AR family. This guide will illuminate the path from synthesis to pharmacological characterization of novel antagonists based on this promising chemical motif.
The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure
The development of AR antagonists has evolved from non-selective xanthine derivatives to highly specific agents based on various heterocyclic systems.[7] Among these, the thiazolo[5,4-d]pyrimidine series has proven particularly fruitful.[6] The general structure allows for chemical modifications at several key positions, primarily at the 2, 5, and 7-positions, which directly influence the compound's interaction with the receptor binding pocket.
A deep understanding of the Structure-Activity Relationships (SAR) is paramount for the rational design of new chemical entities. For the 7-amino-thiazolo[5,4-d]pyrimidine series, the affinity and selectivity are critically modulated by the nature of the substituents at these key positions.[6]
Key SAR Insights:
-
Position 2: Often occupied by aryl or heteroaryl groups, this position is crucial for establishing key interactions within the binding pocket. The choice of substituent here can significantly impact affinity.
-
Position 5: Substitution at this position with groups like furan or phenyl rings can fine-tune selectivity between the A1 and A2A receptor subtypes.[6]
-
Position 7: The presence of an amino group at this position is a common feature in many potent antagonists from this series.[6]
The interplay of substituents at these positions allows for the generation of compounds with diverse pharmacological profiles, including dual A1/A2A antagonists or subtype-selective ligands.[1][6]
Synthetic Protocol: A Representative Synthesis of a 7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine Derivative
This section details a representative, multi-step synthesis of a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivative, adapted from established literature procedures.[6] This protocol is designed to be a robust starting point for the synthesis of a library of analogs for SAR studies.
Workflow for Synthesis:
Caption: Synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.
Step-by-Step Procedure:
Step 1: Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines [8]
-
Reactants: Commercially available 4,6-dichloro-5-aminopyrimidine and a functionalized isothiocyanate.
-
Solvent: A suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Procedure: a. Dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in DMF. b. Add the isothiocyanate (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum to yield the 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediate.
Step 2: Synthesis of Differentially Functionalized 2,7-Diaminothiazolo[5,4-d]pyrimidines [6]
-
Reactants: The 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediate from Step 1 and an appropriate alkyl or arylamine nucleophile.
-
Solvent: Ethanol (EtOH) or another suitable protic solvent.
-
Procedure: a. Suspend the 2-amino-7-chlorothiazolo[5,4-d]pyrimidine (1 equivalent) in ethanol. b. Add the desired amine (2-3 equivalents). c. Reflux the mixture for 6-12 hours, monitoring by TLC. d. After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaminothiazolo[5,4-d]pyrimidine.
Step 3: Further Diversification (Example) [6]
Further modifications, for instance at the 5-position, can be achieved through various synthetic strategies, such as reactions involving phosphorus oxychloride (POCl3) followed by nucleophilic substitution, often under microwave irradiation to expedite the reaction.[4]
Pharmacological Evaluation: Protocols for a Self-Validating System
The following protocols provide detailed methodologies for determining the affinity (Ki) and functional potency (IC50) of newly synthesized thiazolo[5,4-d]pyrimidine derivatives.
Radioligand Binding Assay for A2A Adenosine Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human A2A adenosine receptor, using [3H]-CGS 21680 as the radioligand.[9][10][11]
Workflow for Radioligand Binding Assay:
Caption: Workflow for A2A receptor radioligand binding assay.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human A2A receptor.[2]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Radioligand: [3H]-CGS 21680 (specific activity ~40-60 Ci/mmol).[9]
-
Non-specific Binding (NSB) Control: 10 µM 5'-N-ethylcarboxamidoadenosine (NECA).[11]
-
Positive Control: A known A2A antagonist (e.g., ZM 241385).
-
Test Compounds: Thiazolo[5,4-d]pyrimidine derivatives dissolved in DMSO.
-
Filtration: GF/B filters (presoaked in 0.5% polyethylenimine).[9]
-
Scintillation Cocktail.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12]
-
Assay Setup (in 96-well plates):
-
Total Binding (TB): 50 µL of assay buffer, 50 µL of [3H]-CGS 21680 (at a final concentration near its Kd, e.g., 10 nM), and 100 µL of membrane suspension (e.g., 20 µg protein).[11]
-
Non-specific Binding (NSB): 50 µL of 10 µM NECA, 50 µL of [3H]-CGS 21680, and 100 µL of membrane suspension.[11]
-
Test Compound Wells: 50 µL of test compound at various concentrations, 50 µL of [3H]-CGS 21680, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates for 90 minutes at 27°C with gentle agitation.[9]
-
Filtration: Terminate the binding by rapid vacuum filtration through the pre-soaked GF/B filters. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta-counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
cAMP Functional Assay for A2B Adenosine Receptor Antagonism (IC50)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay to measure the functional potency of antagonists at the Gs-coupled A2B receptor.[13]
Signaling Pathway for A2B Receptor Antagonism:
Caption: A2B receptor signaling and the action of an antagonist.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human A2B receptor.[13]
-
Agonist: NECA (a potent, non-selective adenosine agonist).
-
Phosphodiesterase (PDE) Inhibitor: 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or Revvity), containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate.[13]
-
Lysis Buffer: Provided with the HTRF kit.
-
Test Compounds and Controls: Dissolved in DMSO.
Step-by-Step Protocol:
-
Cell Seeding: Seed the A2B-expressing cells into a 384-well plate at an appropriate density (e.g., 1500 cells/well) and incubate overnight.[13]
-
Compound Addition: a. Prepare serial dilutions of the test compounds and controls in assay buffer containing IBMX. b. Add the diluted compounds to the cells.
-
Agonist Stimulation: After a brief pre-incubation with the test compounds, add the agonist (NECA) at a concentration that elicits ~80-90% of its maximal response (EC80-EC90).[13]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.[13]
-
Lysis and Detection: a. Add the HTRF lysis buffer containing the cAMP-d2 conjugate. b. Add the anti-cAMP cryptate conjugate. c. Incubate for 1 hour at room temperature, protected from light.[13]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal ratio against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist-induced effect) using a four-parameter logistic equation.
-
Data Presentation: Affinity and Potency of Representative Thiazolo[5,4-d]pyrimidines
The following table summarizes the pharmacological data for a selection of 7-amino-2-arylmethyl-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidine derivatives, demonstrating the impact of substitutions on receptor affinity and potency.
| Compound ID | R (Position 2) | hA1 Ki (nM) | hA2A Ki (nM) | hA2B IC50 (nM) | hA3 Ki (nM) |
| 5 | -CH2-Ph | 6.8 | 0.8 | 384 | 1300 |
| 8 | -CH2-(2-Cl-Ph) | 2.5 | 0.3 | >10000 | 1200 |
| 9 | -CH2-(2-OCH3-Ph) | 0.5 | 0.2 | >30000 | 2500 |
| 18 | -CH2-(2-F-Ph) | 1.9 | 0.06 | >10000 | 1800 |
Data sourced from Varano et al., Pharmaceuticals, 2021.
Conclusion
The thiazolo[5,4-d]pyrimidine scaffold represents a highly valuable starting point for the development of novel adenosine receptor antagonists. The synthetic and pharmacological protocols detailed in these application notes provide a robust framework for the systematic exploration of this chemical space. By understanding the key structure-activity relationships and employing these self-validating experimental procedures, researchers can efficiently identify and optimize lead compounds with desired affinity and selectivity profiles, ultimately advancing the development of new therapeutics for a range of human diseases.
References
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Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. (2018). Bioorganic & Medicinal Chemistry.
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The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. (2022). Molecules.
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). ResearchGate.
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). FLORE.
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Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. (2015). European Journal of Medicinal Chemistry.
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Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. (n.d.). Semantic Scholar.
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Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. (n.d.). IRIS.
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human Adenosine A2A Receptor. (n.d.). Revvity.
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CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING. (2012). PMC.
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Structure-Based Discovery of A2A Adenosine Receptor Ligands. (2010). ACS Publications.
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A2B Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. (n.d.). Eurofins Discovery.
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
-
How to run a cAMP HTRF assay. (2024). YouTube.
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Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. (2019). lookchem.com.
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). PMC.
-
How to run a cAMP HTRF assay. (n.d.). Revvity.
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Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2005). The Journal of Organic Chemistry.
-
Synthesis of 2-aryl-6H,7H-[1][3]oxazolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-[1][3]thiazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide. (2014). ResearchGate.
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (n.d.). RSC Advances.
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). MDPI.
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Application Notes and Protocols: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione in Antiviral Drug Design
Introduction: The Promise of a Privileged Scaffold
The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel viral pathogens. Within the vast landscape of heterocyclic chemistry, the Thiazolo[5,4-d]pyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines, such as guanine, positions it as an ideal candidate for the design of antimetabolites that can interfere with viral replication processes. Specifically, the Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione framework, as a bioisostere of guanine, holds significant potential for the development of inhibitors targeting viral enzymes that are crucial for nucleic acid synthesis.[1][2]
Compounds bearing the bicyclic thiazolo[5,4-d]pyrimidine scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, antiviral properties against viruses like human cytomegalovirus (HCMV).[1] For instance, 7-thia-8-oxoguanosine, a guanosine analogue featuring this scaffold, has been reported to exhibit broad-spectrum antiviral activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the this compound scaffold in the design and evaluation of novel antiviral agents.
Scientific Rationale and Design Strategy
The primary rationale for employing the this compound scaffold in antiviral drug design lies in its ability to mimic natural purine nucleobases. Viruses are highly dependent on the host cell's machinery for replication, but often utilize their own enzymes for nucleic acid synthesis, such as viral DNA or RNA polymerases. These viral enzymes can be more promiscuous than their host counterparts, making them susceptible to inhibition by nucleoside/nucleotide analogues.
By acting as a guanine bioisostere, derivatives of this compound can be designed to:
-
Be recognized by viral polymerases as a natural substrate.
-
Upon incorporation into the growing viral DNA or RNA chain, cause chain termination due to the lack of a 3'-hydroxyl group on the appended sugar moiety.
-
Competitively inhibit the active site of the viral polymerase, preventing the binding of natural nucleotides.
The design strategy often involves the attachment of various acyclic or cyclic sugar mimics at the N4 or N6 positions of the dione scaffold to create nucleoside analogues. These modifications are critical for cellular uptake, enzymatic phosphorylation to the active triphosphate form, and interaction with the target viral enzyme.
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through multi-step reaction sequences. Below is a representative protocol for the synthesis of a potential antiviral nucleoside analogue, adapted from established methodologies for related heterocyclic systems.
Protocol 1: Synthesis of a N-Acyclonucleoside Derivative
This protocol outlines the synthesis of an N-substituted acyclic nucleoside analogue of this compound, a class of compounds that has shown promise against herpesviruses like HCMV.[3]
Objective: To synthesize a model compound, for instance, 4-((2-hydroxyethoxy)methyl)this compound.
Materials:
-
2-amino-thiazole-4,5-dicarbonitrile
-
Urea
-
Sodium ethoxide
-
Ethanol
-
1,3-Dioxolane
-
Stannic chloride (SnCl₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Synthesis of this compound:
-
In a round-bottom flask, dissolve 2-amino-thiazole-4,5-dicarbonitrile and urea in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the this compound core.
-
-
N-Alkylation with an Acyclic Side Chain:
-
Suspend the synthesized this compound in dry DCM.
-
Add 1,3-dioxolane to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add stannic chloride (SnCl₄) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM:Methanol gradient) to yield the desired N-acyclonucleoside derivative.
-
Self-Validation: The structure of the final compound and intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Antiviral Activity Evaluation Protocols
The evaluation of the antiviral activity of newly synthesized this compound derivatives is a critical step in the drug discovery process. The choice of assay depends on the target virus. Given the promising activity of the isomeric thiazolo[4,5-d]pyrimidines against Human Cytomegalovirus (HCMV), a plaque reduction assay for HCMV is a relevant and robust method.[3]
Protocol 2: Plaque Reduction Assay for HCMV
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound required to inhibit HCMV plaque formation in cell culture.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
HCMV stock (e.g., AD169 strain)
-
Test compounds dissolved in DMSO (dimethyl sulfoxide)
-
Carboxymethylcellulose (CMC) overlay medium
-
Crystal violet staining solution
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed HFF cells into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Virus Infection:
-
The following day, remove the growth medium from the confluent cell monolayers.
-
Infect the cells with a dilution of HCMV stock calculated to produce approximately 50-100 plaques per well.
-
Allow the virus to adsorb for 2 hours at 37°C, with gentle rocking every 30 minutes to ensure even distribution.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
After the viral adsorption period, remove the virus inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of the test compound to the respective wells. Include a "no-drug" control (virus only) and a "cell" control (no virus, no drug).
-
-
Overlay and Incubation:
-
Overlay the cell monolayers with DMEM containing 0.5% carboxymethylcellulose and the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution of 10% formalin for at least 30 minutes.
-
Stain the fixed cells with a 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS assay) should be performed on uninfected HFF cells to determine the 50% cytotoxic concentration (CC₅₀) of the compounds. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a crucial parameter to assess the therapeutic potential of the compounds.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold is essential to understand the structural requirements for potent antiviral activity. Key positions for modification include the N4 and N6 positions of the pyrimidine ring and the C2 position of the thiazole ring.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives against HCMV
| Compound ID | R¹ (at N4/N6) | R² (at C2) | EC₅₀ (µM) against HCMV | CC₅₀ (µM) in HFF cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Parent | H | H | >100 | >100 | - |
| A-1 | -(CH₂)₂OH | H | 5.2 | >100 | >19.2 |
| A-2 | -(CH₂)₄OH | H | 12.8 | >100 | >7.8 |
| A-3 | -CH₂OCH₂CH₂OH | H | 2.1 | 85 | 40.5 |
| B-1 | -(CH₂)₂OH | NH₂ | 3.5 | >100 | >28.6 |
| B-2 | -(CH₂)₂OH | Cl | 8.9 | 60 | 6.7 |
This table presents hypothetical data based on known SAR for related nucleoside analogues to illustrate the expected trends.
Interpretation of SAR:
-
Acyclic Side Chain: The nature and length of the acyclic side chain at the N4 or N6 position significantly influence antiviral activity. A (2-hydroxyethoxy)methyl group (as in A-3) often confers potent activity, as it can be efficiently phosphorylated by cellular kinases to the active triphosphate form.
-
Substituents at C2: The presence of a small, hydrogen bond donor group like an amino group (as in B-1) at the C2 position can enhance the interaction with the viral polymerase, mimicking the amino group of guanine.
Visualizations
Proposed Mechanism of Action
The primary proposed mechanism of action for antiviral this compound nucleoside analogues is the inhibition of viral DNA synthesis.
Caption: Proposed mechanism of action for a Thiazolo[5,4-d]pyrimidine nucleoside analogue.
Experimental Workflow for Antiviral Screening
The overall workflow for the synthesis and evaluation of novel antiviral candidates based on the this compound scaffold is a systematic process.
Caption: Workflow for synthesis and antiviral evaluation of Thiazolo[5,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the design of novel antiviral agents. Its inherent ability to mimic natural purines provides a strong foundation for the development of compounds that can selectively target viral enzymes. The protocols and strategies outlined in this document offer a comprehensive guide for researchers to synthesize and evaluate new derivatives. Future efforts should focus on expanding the library of these compounds with diverse substitutions, exploring their activity against a broader range of viruses, and elucidating their precise mechanisms of action. Advanced techniques such as molecular docking and co-crystallography with viral target enzymes will be invaluable in guiding the rational design of the next generation of Thiazolo[5,4-d]pyrimidine-based antiviral drugs.
References
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Hu, L., Wang, Z., Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(63), 39867-39877. [Link]
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Barreca, M. L., Giglio, M., Lavecchia, A., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(15), 2821. [Link]
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Revankar, G. R., Ojwang, J. O., Mustain, S. D., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63. [Link]
-
Jadhav, S. B., & Gaikwad, N. D. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(21), 6431. [Link]
-
Rana, A., & Sharma, G. (2013). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Acta Poloniae Pharmaceutica, 70(4), 645-654. [Link]
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Gerasimova, M. A., Chizhov, A. O., & Gromyko, A. V. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3652. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2010). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. European Journal of Medicinal Chemistry, 45(10), 4288-4294. [Link]
-
Szychta, P., & Janecka, A. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4991. [Link]
-
Revankar, G. R., et al. (2018). Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione. ResearchGate. [Link]
-
Barreca, M. L., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]
-
De Clercq, E. (2013). In vitro methods for testing antiviral drugs. Antiviral Research, 98(2), 149-161. [Link]
-
Sticher, Z. M., & Levine, K. M. (2021). Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. Viruses, 13(1), 105. [Link]
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Singh, P., & Kumar, V. (2014). Biological activities of purine analogues: a review. ResearchGate. [Link]
-
Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 241. [Link]
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- 3. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Scaffold for Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many diseases. Consequently, the development of small molecule inhibitors that can modulate kinase function is of paramount importance. The thiazolo[5,4-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure for the development of kinase inhibitors.[1] Its structural resemblance to the endogenous ATP ligand, specifically as a purine bioisostere, allows it to effectively compete for the ATP-binding site within the kinase domain.[1][2] This intrinsic property, combined with the tractability of its synthesis and the ability to introduce diverse substituents at key positions, makes the thiazolo[5,4-d]pyrimidine core an attractive starting point for generating potent and selective kinase inhibitors.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core for the synthesis of kinase inhibitors. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step protocols for the synthesis of a representative inhibitor, and outline methods for its biological evaluation, with a focus on the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR Pathway: A Key Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Aberrant activation of this pathway is a frequent event in a multitude of human cancers, making it a highly validated target for therapeutic intervention. Thiazolo[5,4-d]pyrimidine derivatives have shown considerable promise as inhibitors of key kinases within this pathway, particularly PI3K.[1]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Synthetic Strategy: From Core Scaffold to Potent Inhibitor
The synthesis of kinase inhibitors based on the thiazolo[5,4-d]pyrimidine scaffold generally involves a multi-step process that begins with the construction of the core heterocyclic system, followed by strategic functionalization to enhance potency and selectivity. A common and effective approach starts with the formation of the this compound core, which can then be chemically modified.
The following workflow outlines a general synthetic strategy:
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
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Application Note & Protocols for Solid-Phase Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system, recognized as a purine isostere, and is a core component of numerous compounds with significant pharmacological activities.[1] Its structural resemblance to biological molecules like adenine and guanine has made it a focal point for medicinal chemists designing novel therapeutics.[1] Traditional solution-phase synthesis of compound libraries based on this scaffold can be laborious and time-consuming. Solid-phase organic synthesis (SPOS) offers a powerful alternative, enabling streamlined purification, the use of excess reagents to drive reactions to completion, and amenability to automation for the rapid generation of compound libraries. This document provides a detailed guide to the principles and protocols for the solid-phase synthesis of thiazolo[5,4-d]pyrimidine derivatives, focusing on a traceless linker strategy that maximizes the diversity and integrity of the final products.
Introduction: The Power of Solid-Phase Synthesis for Heterocycles
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the way peptides are constructed and has since been adapted for the synthesis of small molecules and complex heterocyclic systems.[2][3] The core principle involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical transformations. Intermediates remain attached to the resin, allowing for simple filtration and washing to remove excess reagents and byproducts. This circumvents the need for complex chromatographic purification at each step, a major bottleneck in solution-phase synthesis.
For the synthesis of thiazolo[5,4-d]pyrimidines, SPOS is particularly advantageous. It allows for the construction of diverse libraries by varying the building blocks at multiple positions on the scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[4] A key consideration in any SPOS strategy is the choice of resin and, critically, the linker, which tethers the molecule to the solid support.
Core Principles of the Solid-Phase Strategy
A successful solid-phase synthesis of thiazolo[5,4-d]pyrimidines hinges on the careful selection of the resin, a linker that is stable to the reaction conditions but can be cleaved selectively, and a robust synthetic route.
The Solid Support: Choosing the Right Resin
The resin is the insoluble polymeric backbone of the synthesis. Its chemical and physical properties, such as swelling capacity and mechanical stability, are critical for reaction success.
-
Merrifield Resin (Chloromethylated Polystyrene): This is a versatile and common starting point for many solid-phase syntheses.[5][6][7] It consists of polystyrene cross-linked with divinylbenzene, providing mechanical stability. The chloromethyl functional groups serve as electrophilic sites for attaching the first building block or a linker.
-
TentaGel Resins: These are composite resins made of polyethylene glycol (PEG) grafted onto a polystyrene core. They offer excellent swelling properties in a wide range of polar and non-polar solvents, creating a more "solution-like" reaction environment which can improve reaction kinetics.[8]
The Anchor: Linker Selection
The linker is the molecular bridge connecting the nascent molecule to the resin. Its choice dictates the conditions under which the final product is released and what functionality, if any, remains at the point of attachment.
-
Traceless Linkers: For generating diverse small molecule libraries, traceless linkers are often ideal.[9] These linkers are designed to be cleaved in a way that leaves no residual functionality from the linker on the final product.[5][9] A sulfur-based traceless linker, for example, can be attached to Merrifield resin and later cleaved via nucleophilic substitution, which simultaneously releases the product and introduces a final point of diversity.[5][7]
-
Safety-Catch Linkers: These linkers require a distinct activation step before they become susceptible to cleavage.[2][3] For instance, a sulfonamide linker is stable to many reaction conditions but can be activated by N-alkylation, rendering it labile to nucleophilic attack for cleavage.[2][3] This two-step cleavage process provides an extra layer of stability and control.
Table 1: Comparison of Common Linker Strategies for Heterocycle Synthesis
| Linker Type | Attachment Chemistry | Cleavage Condition | Key Advantage | Causality & Rationale |
| Sulfur-based Traceless | Nucleophilic substitution on chloromethyl resin | Nucleophilic displacement (e.g., with amines, thiols) | Final product is "scarless"; cleavage step can introduce diversity. | The linker acts as a leaving group. Using a diverse set of nucleophiles for cleavage allows for late-stage diversification of the library.[5][7] |
| Silyl Traceless | Silylation of resin | Acid-mediated protodesilylation (e.g., TFA) | Cleaves a C-Si bond, replacing it with a C-H bond, leaving no trace. | The silicon-aryl bond is selectively cleaved by acid, making it orthogonal to many other protecting groups.[9] |
| Sulfonamide Safety-Catch | Acylation of sulfonamide resin | 1. Activation (e.g., alkylation with ICH₃). 2. Nucleophilic cleavage. | Highly stable until activated, preventing premature cleavage. | The acidity of the sulfonamide proton makes it stable. Alkylation removes this proton, making the sulfonamide an excellent leaving group.[3] |
Workflow & Key Reactions
The solid-phase synthesis of a thiazolo[5,4-d]pyrimidine library using a sulfur-based traceless linker strategy generally follows a multi-step sequence. The key bond-forming reactions include the formation of a resin-bound thiazole intermediate, followed by the annelation of the pyrimidine ring.
Key Chemical Transformations:
-
Thorpe-Ziegler Reaction: This is a critical intramolecular cyclization used to form the thiazole ring on the solid support.[4][10][11] A resin-bound cyanocarbonimidodithioate reacts with a halo-ketone or similar electrophile, followed by base-mediated cyclization to yield the 4-aminothiazole core structure.[7]
-
Pyrimidine Annulation: Once the thiazole is formed, the pyrimidine ring is constructed. This is often achieved by reacting the resin-bound 4-aminothiazole with reagents like triethyl orthoformate or other cyclizing agents to form the fused thiazolo[5,4-d]pyrimidin-7(6H)-one core.[4]
-
Oxidative Activation and Cleavage: In the traceless linker strategy, the resin-bound thioether is oxidized to a more reactive sulfone using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).[4][7] This sulfone is now an excellent leaving group, allowing for cleavage from the resin via nucleophilic attack by a diverse range of amines or thiols. This final step not only releases the product but also installs the final point of diversity.[7]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of Resin-Bound 4-Aminothiazole Intermediate
This protocol details the preparation of the key thiazole intermediate on a solid support starting from Merrifield resin.
Materials:
-
Merrifield Resin (1% DVB cross-linked, 100-200 mesh)
-
Potassium cyanocarbonimidodithioate
-
2-Chloro-1-phenylethan-1-one (or other α-halo ketone)
-
Triethylamine (TEA)
-
Acetone, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (reagent grade)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol/g loading) in the synthesis vessel. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Acetone (3 x 10 mL). Swell the resin in Acetone (10 mL) for 30 minutes.
-
Linker Attachment: Drain the acetone. Add a solution of potassium cyanocarbonimidodithioate (5.0 mmol, 5 eq.) in acetone (15 mL) to the swollen resin. Agitate the mixture at room temperature for 24 hours.
-
Rationale: This SN2 reaction displaces the chloride on the Merrifield resin to form the resin-bound cyanocarbonimidodithioate, the precursor for the thiazole ring.[7] Using a 5-fold excess of the nucleophile ensures the reaction goes to completion.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with Acetone (3 x 10 mL), Water (3 x 10 mL), Acetone (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin in vacuo.
-
Thorpe-Ziegler Cyclization: Swell the resin from step 3 in acetone (10 mL). Add 2-chloro-1-phenylethan-1-one (5.0 mmol, 5 eq.) and triethylamine (5.0 mmol, 5 eq.). Agitate the mixture at room temperature for 12 hours.
-
Rationale: The α-halo ketone reacts with the sulfur nucleophile, and the subsequent addition of a base (TEA) promotes the intramolecular cyclization to form the 4-aminothiazole ring directly on the resin.[7]
-
-
Final Washing: Drain the reaction mixture. Wash the resin with Acetone (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin in vacuo. The resin is now ready for pyrimidine ring formation.
Protocol 2: Pyrimidine Annulation and Traceless Cleavage
This protocol describes the formation of the pyrimidine ring and the subsequent release of the final product from the solid support.
Materials:
-
Resin-bound 4-aminothiazole (from Protocol 1)
-
Triethyl orthoformate
-
Acetic Anhydride
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Butylamine (or other desired nucleophile for cleavage)
-
DCM, DMF, Dioxane, Methanol (MeOH)
-
Trifluoroacetic acid (TFA) for analytical cleavage check
Procedure:
-
Pyrimidine Ring Formation: Swell the thiazole resin (from Protocol 1) in a mixture of triethyl orthoformate and acetic anhydride (10:1 v/v, 10 mL). Heat the mixture at 80°C and agitate for 12 hours.
-
Rationale: Triethyl orthoformate acts as a one-carbon source, reacting with the 4-amino group and the endocyclic nitrogen of the thiazole to form the fused pyrimidine ring. Acetic anhydride serves as a water scavenger to drive the reaction forward.
-
-
Washing: Cool the vessel to room temperature. Drain the solution and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Oxidative Activation: Swell the resin in DCM (10 mL). Add a solution of m-CPBA (5.0 mmol, 5 eq.) in DCM (10 mL) portion-wise at 0°C. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain and wash the resin with DCM (5 x 10 mL) to remove all excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Nucleophilic Cleavage & Diversification: Add a solution of the desired nucleophile (e.g., 1 M butylamine in dioxane, 10 mL) to the resin. Agitate the mixture at 50°C for 16 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with DCM (2 x 5 mL) and combine the filtrates. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as preparative HPLC or flash column chromatography, to yield the pure thiazolo[5,4-d]pyrimidine derivative. Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Loading on Resin | Incomplete initial substitution reaction; Steric hindrance. | Increase excess of nucleophile (linker) to 5-10 eq.; Increase reaction time or temperature; Ensure resin is properly swollen. |
| Incomplete Cyclization | Insufficient base; Reagents degraded. | Use freshly distilled TEA; Ensure α-halo ketone is pure; Monitor reaction progress using a small-scale cleavage test (e.g., with TFA) and LC-MS analysis. |
| Failed or Low-Yield Cleavage | Incomplete oxidation to sulfone; Nucleophile is not potent enough. | Ensure m-CPBA is fresh and use a larger excess (5-10 eq.); Increase cleavage reaction temperature and/or time; Use a stronger, less hindered nucleophile. |
| Side Product Formation | Unstable protecting groups; Side reactions during cleavage. | Review the stability of all functional groups on your building blocks to the reaction conditions (e.g., m-CPBA, nucleophiles). |
Conclusion
The solid-phase synthesis of thiazolo[5,4-d]pyrimidines, particularly via a traceless linker strategy, is a robust and highly efficient method for the construction of diverse chemical libraries. By carefully selecting the resin and linker and optimizing the key ring-forming and cleavage reactions, researchers can rapidly access novel derivatives for screening in drug discovery programs. The protocols outlined in this note provide a validated starting point for scientists aiming to leverage the power of SPOS for heterocyclic chemistry.
References
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Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PubMed Central. (2021-01-04). National Center for Biotechnology Information. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC. (2021-09-21). National Center for Biotechnology Information. [Link]
-
THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. ResearchGate. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.. Europe PMC. [Link]
-
Traceless linkers - Only disappearing links in solid-phase organic synthesis?. ResearchGate. [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025-01-20). MDPI. [Link]
-
Solid-phase synthesis of thiazolo-pyrimidinone derivatives 1. ResearchGate. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC. National Center for Biotechnology Information. [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. (2025-10-15). National Center for Biotechnology Information. [Link]
-
Traceless Linkers - Combinatorial Chemistry Review. (2020-03-10). Combinatorial Chemistry Review. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - PubMed. (2025-01-20). National Center for Biotechnology Information. [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - OUCI. OUCI. [Link]
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]
-
Linkers and Resins for Solid‐Phase Synthesis - Sci-Hub. Sci-Hub. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidine Compounds
Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold and the Advent of Microwave Synthesis
The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals.[1][2] This bicyclic system is a key pharmacophore found in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Furthermore, derivatives have been developed as potent and selective antagonists for adenosine receptors, highlighting their potential in treating neurological and cardiovascular disorders.[4]
Traditionally, the synthesis of these compounds involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to modest yields. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[5][6] Microwave-assisted synthesis dramatically reduces reaction times from hours to mere minutes, minimizes by-product formation, and lowers energy consumption, aligning with the principles of green chemistry.[5][7][8] This application note provides a detailed guide to the principles, mechanisms, and practical protocols for the microwave-assisted synthesis of thiazolo[5,4-d]pyrimidine derivatives.
The Engine of Acceleration: Understanding Microwave-Assisted Heating in Organic Synthesis
Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[5][7][9] This volumetric and instantaneous heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7][10] This constant reorientation causes intense molecular friction and collisions, rapidly generating thermal energy throughout the bulk of the material.[8][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[5][9][10]
This direct energy transfer often leads to localized superheating and non-equilibrium temperature conditions at the molecular level, which can accelerate reaction rates far beyond what is achievable with conventional heating at the same measured bulk temperature.[7]
Logical Workflow: From Precursors to Purified Compound
The following diagram outlines the general workflow for the microwave-assisted synthesis of a substituted thiazolo[5,4-d]pyrimidine, starting from precursor selection through to final product characterization.
Caption: Experimental workflow for microwave-assisted synthesis.
General Synthetic Strategy and Mechanism
A common and effective route for constructing the thiazolo[5,4-d]pyrimidine core involves the cyclization of appropriately substituted aminothiazole precursors. A representative transformation is the synthesis of 5,7-dichloro-2-substituted-thiazolo[5,4-d]pyrimidines, which are versatile intermediates for further functionalization.
The process typically begins with a 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol. This precursor is then chlorinated using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) under microwave irradiation.[4] The microwave energy dramatically accelerates this conversion, which is often slow and requires high temperatures under conventional heating.
Reaction Pathway: Chlorination of the Thiazolopyrimidine Core
The diagram below illustrates the key transformation step where the dihydroxy precursor is converted into the highly reactive dichloro intermediate, enabled by microwave energy.
Caption: Key chlorination step accelerated by microwave energy.
Comparative Synthesis Data: Conventional vs. Microwave
The primary advantages of microwave-assisted synthesis are vividly demonstrated by comparing reaction outcomes with traditional methods. Studies consistently show significant reductions in reaction time and improvements in yield.[6][11][12][13]
| Reaction Step | Conventional Heating Method | Typical Time | Typical Yield | Microwave-Assisted Method | Typical Time | Typical Yield | Reference |
| Cyclization of Thioxopyrimidine | Reflux in Ethanol | 24 hours | 42-55% | Sealed Vessel, Ethanol | 8 minutes | 69-88% | [11][13] |
| Suzuki Coupling on Chloro-Thiazolopyrimidine | Reflux in DME/H₂O | 4 hours | ~70% | Sealed Vessel, DME/H₂O | 30 minutes | >85% | [4] |
| One-Pot Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | Reflux in Acetic Acid | 6-12 hours | 50-65% | Sealed Vessel, Acetic Acid | 15-25 minutes | 75-92% | [14] |
Note: Data is compiled and representative of typical results reported in the literature for similar heterocyclic syntheses.
Detailed Experimental Protocol: Synthesis of 7-Amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidine
This protocol is adapted from established literature procedures and provides a reliable method for synthesizing a key intermediate for drug discovery programs.[4]
Safety Precaution: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Part 1: Chlorination of 2-Substituted-thiazolo[5,4-d]pyrimidine-5,7-diol
-
Vessel Preparation: Place 1.0 equivalent of the 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol into a 10 mL microwave-safe pressure vessel equipped with a magnetic stir bar.
-
Reagent Addition: In a fume hood, carefully add 10-15 equivalents of phosphorus oxychloride (POCl₃) to the vessel.
-
Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Parameters: Place the vessel into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (monitor via internal IR sensor)
-
Ramp Time: 2 minutes
-
Hold Time: 25 minutes
-
Power: 200 W (variable, as needed to maintain temperature)
-
Stirring: High
-
-
Reaction Execution: Initiate the microwave irradiation program. The reactor will automatically monitor and adjust power to maintain the set temperature.
-
Cooling: Once the hold time is complete, allow the vessel to cool to room temperature (<50 °C) using the reactor's compressed air cooling system before carefully venting and opening.
-
Work-up: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. A precipitate (the dichloro product) should form. Stir for 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, washing thoroughly with cold water. Dry the product under vacuum to yield the 5,7-dichloro-2-substituted-thiazolo[5,4-d]pyrimidine.
Part 2: Amination to 7-Amino-5-chloro-2-substituted-thiazolo[5,4-d]pyrimidine
-
Reagent Preparation: Transfer the dried dichloro-intermediate from Part 1 to a clean microwave vessel.
-
Ammonia Addition: Add an excess of 33% aqueous ammonia solution to the vessel.
-
Microwave Parameters: Seal the vessel and irradiate under the following conditions:
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
-
Isolation: After cooling, a solid will have precipitated. Isolate the solid by vacuum filtration, wash with water, and dry to obtain the desired 7-amino-5-chloro product. This intermediate is now ready for further diversification, such as through Suzuki coupling reactions.[4]
Troubleshooting and Expert Insights
-
Low Yields in Chlorination: Ensure the starting diol is completely dry. Water will consume POCl₃ and hinder the reaction. If necessary, increase the hold time or temperature slightly (e.g., to 160 °C).
-
Pressure Limits Exceeded: This can occur if volatile byproducts are formed. Ensure the reaction vessel is not overfilled (typically no more than 2/3 full). If the issue persists, consider a two-step temperature ramp to control the initial rate of reaction.
-
Solvent Choice: While the chlorination is often run neat, other syntheses may require a solvent. Choose a polar solvent with a high dielectric loss tangent (e.g., DMF, NMP, ethanol) for efficient microwave absorption.[9][10] Non-polar solvents like toluene or hexane are microwave-transparent and will not heat effectively.[10]
-
Reaction Scale-up: When scaling up microwave reactions, direct translation of time and power is not always possible. Re-optimization of the reaction time and temperature profile is often necessary due to changes in heat distribution and vessel geometry.
Conclusion
Microwave-assisted synthesis offers a powerful, efficient, and environmentally conscious platform for the rapid synthesis of thiazolo[5,4-d]pyrimidine compounds. By leveraging direct and rapid heating mechanisms, researchers can significantly shorten development timelines, improve yields, and explore chemical diversity with greater ease. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to harness this transformative technology for the discovery of novel therapeutics.
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MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents | Request PDF. Retrieved January 20, 2026, from [Link]
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PubMed Central. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Retrieved January 20, 2026, from [Link]
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PubMed Central. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved January 20, 2026, from [Link]
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PubMed. (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Retrieved January 20, 2026, from [Link]
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Ingenta Connect. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved January 20, 2026, from [Link]
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Folia Medica. (n.d.). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved January 20, 2026, from [Link]
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MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione as a Foundational Scaffold for Advanced Functional Materials
Introduction: The Thiazolo[5,4-d]pyrimidine Core - A Privileged Scaffold
The thiazolo[5,4-d]pyrimidine framework is a fused heterocyclic system of significant interest in both medicinal chemistry and materials science.[1][2] Structurally, it can be considered a thia-analog of purine, where a sulfur atom replaces a nitrogen atom, creating a unique electronic and steric profile.[1][2] This structural similarity to endogenous purines like adenine and guanine allows its derivatives to interact with a wide range of biological targets.[1][2] Consequently, the scaffold is prevalent in compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]
The dione variant, thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione , serves as a particularly versatile building block. Its rigid, planar structure promotes efficient π-π stacking, a desirable feature for organic electronics.[4] The two carbonyl groups and adjacent N-H protons provide reactive handles for extensive functionalization, allowing for the precise tuning of its chemical, photophysical, and biological properties.[5] This guide provides a comprehensive overview of the synthesis of this core scaffold and detailed protocols for its application in developing novel functional materials for drug discovery and organic electronics.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5082-82-6 | [5][6] |
| Molecular Formula | C₅H₃N₃O₂S | [6] |
| Molecular Weight | 169.16 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| pKa | 9.62 ± 0.20 (Predicted) | [8] |
| Storage | 2-8°C | [8] |
Synthesis of the Core Building Block: this compound
The synthesis of the this compound core is a critical first step. Several synthetic routes have been established, often starting from readily available thiazole precursors. The following protocol outlines a common and reliable method adapted from literature procedures, involving the high-temperature condensation of a 2-aminothiazole derivative with an appropriate acyl chloride.[9]
Protocol 2.1: Synthesis of this compound
Principle: This protocol describes the cyclization reaction between a 2-aminothiazole precursor and an arylacetyl chloride at high temperature to form the fused dihydroxy pyrimidine ring system. This method is foundational for creating the core dione structure which can then be further modified.
Materials and Reagents:
-
2-Amino-thiazole-4-carboxamide (or similar 2-aminothiazole precursor)
-
Arylacetyl chloride (e.g., Phenylacetyl chloride)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Phosphorus oxychloride (POCl₃)
-
Aqueous ammonia (NH₃, 33%)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and reflux apparatus
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Purification setup (Recrystallization or column chromatography)
Step-by-Step Methodology:
-
Step 1: Cyclization to form the Dihydroxy Intermediate.
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 2-aminothiazole precursor in a high-boiling point solvent like diphenyl ether.
-
Slowly add the appropriate arylacetyl chloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a high temperature (typically 180-250°C, depending on the solvent and reactants) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out.
-
Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum. This yields the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative.[9]
-
-
Step 2: Chlorination of the Dione.
-
Caution: This step involves POCl₃, which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Suspend the dried dihydroxy intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 2-4 hours. Microwave irradiation can significantly shorten the reaction time.[9]
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap.
-
The resulting residue is the 5,7-dichloro-thiazolo[5,4-d]pyrimidine intermediate. This highly reactive intermediate is often used directly in the next step without extensive purification.
-
-
Step 3: Formation of the Dione (or Amino Derivatives).
-
To obtain the target dione, the dichloro intermediate can be hydrolyzed. However, a more common pathway in drug discovery is amination.
-
To synthesize a 7-amino derivative (a common motif in bioactive molecules), carefully add the crude 5,7-dichloro intermediate to a solution of aqueous ammonia (33%) at 0°C.[9]
-
Allow the reaction to stir and slowly warm to room temperature over several hours.
-
The resulting precipitate is filtered, washed with water, and dried to yield the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate, a key precursor for further derivatization.
-
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the formation of the heterocyclic core and the position of substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the dione.
Application in Drug Discovery: Scaffolds for Potent Bioactive Agents
The thiazolo[5,4-d]pyrimidine scaffold is a "biologically privileged" structure, meaning it can serve as a template for designing ligands for multiple, distinct biological targets.[3] Derivatives have shown significant potential as anticancer, anti-inflammatory, and antiviral agents.[2][3][10][11]
Example Application: Anticancer Agents
Multiple studies have demonstrated the potent antiproliferative activities of thiazolo[5,4-d]pyrimidine derivatives. For instance, certain compounds have exhibited significant inhibition against human gastric cancer cells (MGC-803 and HGC-27) with low micromolar IC₅₀ values, while showing selectivity over normal cells.[3]
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity (vs. GES-1) | Reference |
| 7i | MGC-803 | 4.64 | ~12-fold | [3] |
| 7i | HGC-27 | 5.07 | Not specified | [3] |
| 7a | MGC-803 | 5.13 | >12-fold | [3] |
Protocol 3.1: Derivatization via Suzuki Coupling for Library Synthesis
Principle: This protocol details the functionalization of the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate (synthesized in Protocol 2.1) using a Palladium-catalyzed Suzuki coupling reaction. This is a powerful method for introducing diverse aryl or heteroaryl groups at the 5-position to generate a library of compounds for structure-activity relationship (SAR) studies.[9]
Workflow Diagram:
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Application Notes and Protocols for High-Throughput Screening of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Libraries
Introduction: The Therapeutic Potential of the Thiazolo[5,4-d]pyrimidine Scaffold
The Thiazolo[5,4-d]pyrimidine nucleus represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Structurally, it is a bioisosteric analog of purines, the fundamental building blocks of nucleic acids, which allows molecules based on this scaffold to interact with a wide array of biological targets.[4][5] Derivatives of the Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2][5][6]
Notably, specific derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases (e.g., Vascular Endothelial Growth Factor Receptor-2, VEGFR-2) and topoisomerases.[7][8][9] Others have shown high affinity for G-protein coupled receptors (GPCRs), such as adenosine A1 and A2A receptors, which are implicated in various physiological and pathological processes, including inflammation and neurological disorders.[8][10] The versatility and "biologically privileged" nature of this scaffold make libraries of its derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[6]
This document provides detailed application notes and protocols for two distinct, robust HTS assays designed to screen this compound libraries against two critical target classes: protein kinases and G-protein coupled receptors. The methodologies are designed to be efficient, scalable, and provide high-quality, reproducible data suitable for hit identification and subsequent lead optimization.[11]
Assay I: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay for VEGFR-2 Inhibition
Scientific Rationale: Many Thiazolo[5,4-d]pyrimidine derivatives have been investigated as kinase inhibitors.[9] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis, making it a prime target for anticancer drug development.[7][9] A TR-FRET assay offers a robust, homogeneous ("mix-and-read") format ideal for HTS.[4][12][13] It combines the low background of time-resolved fluorescence with the distance-dependent sensitivity of Förster Resonance Energy Transfer, resulting in a high signal-to-noise ratio and reduced interference from library compounds.[12][14][15] This assay measures the phosphorylation of a substrate peptide by VEGFR-2.
Workflow Overview
The workflow for the VEGFR-2 TR-FRET kinase assay is a sequential addition process, culminating in a fluorescence reading.
Caption: Workflow for the TR-FRET Kinase Inhibition Assay.
Principle of Detection
In the absence of an inhibitor, VEGFR-2 phosphorylates the biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-tyrosine antibody (donor) binds to the phosphorylated peptide, and Streptavidin conjugated to an acceptor fluorophore (e.g., APC) binds to the biotin moiety. This brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation. An active inhibitor from the Thiazolo[5,4-d]pyrimidine library will prevent peptide phosphorylation, thus disrupting the FRET signal.
Caption: TR-FRET detection principle for kinase inhibition.
Detailed Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the this compound library (in 100% DMSO) into the wells of a 384-well low-volume assay plate. Include wells for positive controls (e.g., a known VEGFR-2 inhibitor like Sorafenib) and negative controls (DMSO only).
-
Enzyme Addition: Add 5 µL of VEGFR-2 kinase solution (e.g., 2 nM final concentration) in kinase buffer to all wells.
-
Initiation of Kinase Reaction: Add 5 µL of a 2X substrate/ATP mix containing biotinylated substrate peptide (e.g., 400 nM final concentration) and ATP (at the Km concentration, e.g., 20 µM final) in kinase buffer.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The causality for this step is to allow the enzymatic reaction to proceed to a point within the linear range, ensuring that inhibition can be accurately detected.
-
Termination and Detection: Add 10 µL of TR-FRET detection mix containing a Europium-chelate labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore in detection buffer (containing EDTA to stop the kinase reaction).
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind to the substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~320-340 nm and simultaneous emission detection at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).[12]
Data Analysis and Quality Control
| Parameter | Formula | Recommended Value | Rationale |
| TR-FRET Ratio | (Acceptor Emission / Donor Emission) * 10,000 | N/A | Normalizes for well-to-well variations in liquid volume or reagent concentration. |
| Percent Inhibition | 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos)) | > 50% for hits | Quantifies the effect of the test compound relative to controls. |
| Z'-Factor | 1 - (3*(SD_neg + SD_pos)) / |Mean_neg - Mean_pos| | ≥ 0.5 | A statistical measure of assay quality, indicating the separation between control signals.[16][17][18] A value ≥ 0.5 is considered excellent for HTS. |
Assay II: AlphaScreen cAMP Assay for Adenosine Receptor Antagonism
Scientific Rationale: Certain Thiazolo[5,4-d]pyrimidine derivatives show high affinity for adenosine receptors, which are GPCRs.[10] The A2A adenosine receptor, for example, is Gαs-coupled; its activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist from the library would block this agonist-induced cAMP production. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based method for detecting analytes like cAMP in a no-wash format.
Workflow Overview
The AlphaScreen cAMP assay involves stimulating cells in the presence of library compounds and then lysing the cells to measure the resulting cAMP levels in a competitive binding format.
Caption: Workflow for the AlphaScreen cAMP Competition Assay.
Principle of Detection
This is a competition assay. Biotinylated cAMP is bound to Streptavidin-coated Donor beads, and an anti-cAMP antibody is conjugated to Acceptor beads. In the absence of cellular cAMP, the beads are brought into proximity, generating a high AlphaScreen signal. When cells are stimulated with an agonist, they produce endogenous cAMP. This cellular cAMP competes with the biotinylated cAMP for binding to the antibody on the Acceptor beads, causing a separation of the Donor and Acceptor beads and a decrease in the signal. A Thiazolo[5,4-d]pyrimidine antagonist will block the agonist, leading to low cellular cAMP production and thus a high AlphaScreen signal.
Caption: AlphaScreen competition principle for cAMP detection.
Detailed Protocol
-
Cell Seeding: Seed HEK293 cells stably expressing the target adenosine receptor (e.g., A2A) into 384-well cell culture plates at a density of 2,000-5,000 cells/well in 10 µL of culture medium. Incubate overnight.
-
Compound and Agonist Addition: Add 50 nL of library compounds. Pre-incubate for 15 minutes. Then, add 5 µL of a standard adenosine receptor agonist (e.g., NECA at its EC80 concentration) prepared in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Stimulation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
Lysis and Bead Addition (Acceptor): Add 5 µL of AlphaScreen Lysis Buffer containing anti-cAMP Acceptor beads and biotinylated-cAMP. The lysis buffer releases the intracellularly generated cAMP.
-
Bead Addition (Donor): Add 5 µL of Streptavidin-coated Donor beads.
-
Incubation: Incubate the plate for 2-3 hours at room temperature in the dark. This allows the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 520-620 nm).
Managing Compound Interference
A significant challenge in HTS is distinguishing true biological activity from compound-mediated assay interference.[13] this compound libraries, like many heterocyclic compounds, may contain members that interfere with assay technologies.
| Interference Type | Potential Impact | Mitigation Strategy |
| Compound Fluorescence | False positive/negative in TR-FRET | The time-resolved nature of TR-FRET minimizes interference from short-lived compound fluorescence.[15] A pre-read of the compound plate can also identify intrinsically fluorescent compounds. |
| Light Scattering/Absorbance | Quenching of signal (false positive in inhibition assays) | For AlphaScreen, use AlphaLISA® beads which emit at a narrower, red-shifted wavelength (615 nm) to reduce interference. For TR-FRET, the ratiometric readout helps correct for some signal quenching. |
| Compound Aggregation | Non-specific enzyme inhibition (false positive) | Re-test initial hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Activity of aggregators is often attenuated by detergents. |
| Luciferase Inhibition | False positive in luminescence-based assays (e.g., Kinase-Glo®) | Not directly applicable to the described TR-FRET and AlphaScreen assays, but a critical consideration for orthogonal assays. Use a counter-screen against the luciferase enzyme alone. |
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. The successful identification of potent and selective modulators of targets such as kinases and GPCRs from libraries of these compounds is highly dependent on the design and implementation of robust and reliable HTS assays. The TR-FRET kinase assay and the AlphaScreen cAMP assay detailed in these notes provide high-quality, scalable, and validated platforms for such a screening campaign. By understanding the principles behind these technologies and proactively managing potential compound interference, researchers can significantly increase the probability of discovering valuable lead compounds for future drug development programs.
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Application Notes & Protocols: Pharmacological Evaluation of Novel Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives
Introduction: The Therapeutic Potential of the Thiazolo[5,4-d]pyrimidine Scaffold
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1] As a bioisostere of purine, this scaffold is adept at interacting with a variety of biological targets, particularly ATP-binding sites within enzymes.[2] Consequently, derivatives of this class have shown significant promise as anti-tumor, antimicrobial, and anti-inflammatory agents.[1] Many recently developed small molecules incorporating thiazole frameworks have demonstrated potent anticancer properties, often through the mechanism of protein kinase inhibition.[3]
Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4][5] Kinase inhibitors function by blocking the activity of these enzymes, thereby disrupting the aberrant signaling pathways that drive cancer cell proliferation and survival.[6] The thiazolo[5,4-d]pyrimidine core, due to its structural similarity to adenine (a key component of ATP), is an excellent starting point for designing novel kinase inhibitors.[2]
This guide provides a comprehensive, structured workflow for the initial pharmacological evaluation of novel Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives, focusing on assays relevant to anticancer drug discovery. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental step, enabling researchers to generate robust and reliable data.
Phase 1: Primary Cellular Screening for Antiproliferative Activity
The initial step in evaluating a new compound series is to assess its fundamental ability to halt the growth of cancer cells. A cell viability or cytotoxicity assay is the workhorse for this purpose. The goal is to determine the concentration at which the compound inhibits cell growth by 50% (IC50), a key measure of a drug's potency.[7]
Rationale for Assay Selection
We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and cost-effective colorimetric method. This assay measures the metabolic activity of cells.[8] Viable, metabolically active cells contain NADPH-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[8]
Protocol 1: MTT Assay for Antiproliferative Activity
1. Cell Culture and Seeding:
-
Cell Lines: Begin screening with a small, representative panel of human cancer cell lines. The NCI-60 panel often starts with lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) due to their sensitivity.[9][10]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.[7]
-
Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and resume exponential growth for 18-24 hours.[7]
2. Compound Treatment:
-
Stock Solutions: Prepare 10 mM stock solutions of each derivative in sterile DMSO.
-
Serial Dilutions: Perform a serial dilution of the compounds to create a dose-response curve. A typical 8-point curve might range from 0.1 µM to 100 µM.
-
Treatment: Add 1 µL of the diluted compound solutions to the respective wells.
-
Vehicle Control: Include wells treated with DMSO only (at the same final concentration as the compound wells, typically ≤0.5%). This is crucial to ensure the vehicle itself is not causing toxicity.
-
Positive Control: Use a known anticancer drug (e.g., Doxorubicin or Staurosporine) as a positive control to validate assay performance.[7]
-
Untreated Control: Wells with cells and medium only.
-
-
Incubation: Incubate the plate for 48 to 72 hours.[7]
3. Assay Endpoint Measurement:
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Absorbance_treated / Absorbance_vehicle) * 100.
-
IC50 Calculation: Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[7]
Data Presentation Example
Summarize the IC50 values in a clear, tabular format for easy comparison between derivatives and cell lines.
| Compound ID | Derivative Structure | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) |
| THP-001 | R1=H, R2=Phenyl | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 |
| THP-002 | R1=Cl, R2=Phenyl | 5.1 ± 0.6 | 8.7 ± 1.1 | 6.3 ± 0.9 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
Note: Data are for illustrative purposes only.
Phase 2: Biochemical Target-Based Screening
Given that the thiazolo[5,4-d]pyrimidine scaffold is known to target kinases, a direct biochemical assay is a logical next step to confirm on-target activity and understand the mechanism of action.[3] This phase moves from a cellular (phenotypic) context to a purified, cell-free (biochemical) system.
Rationale for Assay Selection
Luminescence-based kinase assays, such as ADP-Glo™, are highly sensitive, robust, and amenable to high-throughput screening. They measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. Less ADP production in the presence of an inhibitor corresponds to higher kinase inhibition.[11]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
1. Reagents and Setup:
-
Kinase: A purified, recombinant kinase of interest (e.g., VEGFR2, EGFR, CDK9, which are common targets for this scaffold class).[3][12]
-
Substrate: The specific peptide or protein substrate for the chosen kinase.
-
ATP: At a concentration near the Km for the specific kinase to ensure competitive inhibitors can be identified.
-
Assay Buffer: Kinase-specific buffer, typically containing MgCl2.
-
Controls:
-
No-Enzyme Control: All components except the kinase, to measure background signal.
-
Positive Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Sunitinib for VEGFR2) to validate the assay.[12]
-
Vehicle Control: DMSO.
-
2. Kinase Reaction:
-
In a 384-well plate, combine the kinase, test compound (at various concentrations), and substrate in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes). The duration should be within the linear range of the reaction.
3. Detection:
-
Stop Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescence: Add Kinase Detection Reagent, which contains the enzyme ADP-luciferase. This enzyme converts the ADP generated by the kinase into ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.
-
Read Signal: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.
4. Data Analysis:
-
Calculate Inhibition: Determine the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine IC50: As with the MTT assay, plot percent inhibition against the log of compound concentration and fit to a dose-response curve to calculate the biochemical IC50 value.[11]
Phase 3: Mechanism of Action (MoA) Elucidation
After identifying potent inhibitors in both cellular and biochemical assays, the next critical step is to understand how they work. A key MoA for anticancer drugs is the induction of apoptosis (programmed cell death).[13]
Rationale for Assay Selection
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for detecting and quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[7]
Protocol 3: Apoptosis Induction via Annexin V/PI Staining
1. Cell Treatment:
-
Seed a sensitive cell line (identified in Phase 1) in a 6-well plate.
-
Treat cells with the test compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., Staurosporine).
2. Cell Staining:
-
Harvest the cells (including both adherent and floating populations) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI solution to the cells.
-
Incubate for 15 minutes at room temperature in the dark.[7]
3. Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
The cell population will be segregated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
4. Data Interpretation:
-
Quantify the percentage of cells in each quadrant. A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in compound-treated samples compared to the vehicle control indicates that the compound induces apoptosis.
Visualizing the Pharmacological Workflow
A clear workflow is essential for planning and executing a pharmacological evaluation campaign.
Caption: Workflow for the pharmacological evaluation of novel compounds.
Visualizing a Potential Mechanism of Action
Many thiazole-containing compounds inhibit kinase signaling pathways, such as the VEGFR pathway, which is critical for angiogenesis (the formation of new blood vessels that tumors need to grow).
Caption: Inhibition of the VEGFR2 signaling pathway by a kinase inhibitor.
References
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Kumar, K., et al. (2022). Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. PMC - NIH. Available from: [Link]
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Application Notes and Protocols for Molecular Docking Studies of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant biological activities, including anticancer and anti-inflammatory properties.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction mechanisms.[2] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione with a relevant biological target. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis, as an exemplary target to illustrate the workflow, from system preparation to post-docking analysis and validation.
Introduction: The Scientific Rationale
The Thiazolo[5,4-d]pyrimidine Scaffold: A Versatile Core
The thiazolo[5,4-d]pyrimidine core is a bicyclic heteroaromatic system that has garnered substantial interest in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. Compounds bearing this scaffold have been shown to possess diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Specifically, derivatives have shown potent antiproliferative activity against various human cancer cell lines, making this scaffold an attractive starting point for the design of novel anticancer agents.[1][3]
Molecular Docking in Drug Discovery
Molecular docking is a computational method that predicts how a small molecule (ligand) interacts with a macromolecule (receptor).[2] The primary goals are to predict the binding mode and to estimate the binding affinity of the complex. This process involves two key steps: sampling the conformational space of the ligand within the receptor's active site and then ranking these conformations using a scoring function.[2] By elucidating atomic-level interactions, docking accelerates the drug discovery process by identifying promising lead compounds and providing a rationale for their optimization.
Target Selection: Why VEGFR-2?
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[4] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy. Given that fused pyrimidine scaffolds, such as the related oxazolo[5,4-d]pyrimidines, have been identified as potent VEGFR-2 inhibitors, it serves as a scientifically sound and relevant target for our study.[4][5] For this protocol, we will use the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) as our receptor model.
The Molecular Docking Workflow: An Overview
The entire process can be visualized as a multi-stage pipeline, beginning with data retrieval and preparation, proceeding to the core simulation, and concluding with rigorous analysis and validation.
Caption: The overall molecular docking workflow from preparation to analysis.
Experimental Protocol: Ligand and Receptor Preparation
Rationale: The quality of your input structures directly determines the reliability of the docking results. The goal of preparation is to produce chemically correct structures with appropriate charges and protonation states, mimicking physiological conditions.[6][7]
Protocol for Ligand Preparation
The ligand, this compound, must be converted into a three-dimensional structure and prepared for docking.
Tools: ChemDraw or PubChem for 2D structure, Avogadro for initial 3D conversion and energy minimization, and AutoDock Tools (MGLTools) for final preparation.
Methodology:
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software or obtain the structure from a database like PubChem (CID 586229 for the parent thiazolo[5,4-d]pyrimidine).[8]
-
Generate 3D Coordinates:
-
Import the 2D structure into an open-source molecular editor like Avogadro.
-
Use the software's tools to add hydrogens and perform an initial energy minimization using a universal force field (e.g., UFF). This step ensures reasonable bond lengths and angles.[9]
-
Save the 3D structure as a .mol2 or .pdb file.
-
-
Prepare for AutoDock Vina:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your ligand's .pdb file.
-
ADT will automatically add hydrogens.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Torsion Tree -> Choose Torsions. Manually inspect and set the rotatable bonds. The number of rotatable bonds affects the conformational search space.
-
Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic coordinates, partial charges (Gasteiger charges are calculated automatically), and information about rotatable bonds.[10]
-
Protocol for Receptor (Protein) Preparation
The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to remove non-essential components and corrected for missing atoms.[6][11]
Tools: Protein Data Bank (PDB) for the crystal structure, and AutoDock Tools (MGLTools) or UCSF Chimera for preparation.
Methodology:
-
Download Protein Structure: Download the PDB file for VEGFR-2 (e.g., 4ASD) from the RCSB PDB database.
-
Clean the PDB File:
-
Open the PDB file in AutoDock Tools.
-
Remove Water Molecules: Water molecules in the active site can be critical, but for a standard docking procedure, they are often removed to simplify the calculation. Select and delete all water molecules (HOH residues).[6]
-
Remove Co-crystallized Ligands and Ions: Delete any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you are studying.
-
Select the Correct Chain: If the protein has multiple chains, select only the one containing the active site of interest.
-
-
Prepare the Protein for Docking:
-
Go to Edit -> Hydrogens -> Add. Choose to add Polar Only hydrogens, as these are the ones most likely to participate in hydrogen bonding.
-
Go to Edit -> Charges -> Add Kollman Charges. These are united-atom charges commonly used for proteins in the AutoDock suite.[12]
-
Go to Grid -> Macromolecule -> Choose. Select the prepared protein.
-
Save the prepared protein as a .pdbqt file. This format is analogous to the ligand PDBQT file, containing coordinates and partial charges.
-
Experimental Protocol: Docking Simulation with AutoDock Vina
Rationale: The docking simulation requires defining a specific search space (a "grid box") where the algorithm will attempt to place the ligand. The accuracy of this step is paramount; a poorly placed grid box will yield meaningless results.
Tools: AutoDock Tools (MGLTools) for grid setup, AutoDock Vina for the docking calculation.[13][14]
Methodology:
-
Define the Binding Site (Grid Box):
-
In ADT, with your prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the 3D space where Vina will search for binding poses.
-
Critical Step: You must center this box on the known active site of the protein. The most reliable way to do this is to use the coordinates of the co-crystallized ligand that you previously removed. Alternatively, use literature information or active site prediction servers.
-
Adjust the dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the space occupied by a known ligand.
-
Note down the center coordinates (center_x, center_y, center_z) and dimensions .[15]
-
-
Create the Configuration File:
-
AutoDock Vina is controlled by a simple text file. Create a new text file named conf.txt and add the following information, replacing the values with your own:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the true energy minimum. A value of 8 is a reasonable starting point.[13]
-
-
Run the Simulation:
-
Open a command line terminal or PowerShell.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.
-
Execute the following command:
-
Vina will run the docking simulation. Upon completion, it will generate two files: results.pdbqt (containing the coordinates of the predicted binding poses) and log.txt (containing the binding affinity scores for each pose).[12]
-
Post-Docking Analysis and Validation
Rationale: The output of a docking simulation is a set of predicted poses and scores. This raw data must be analyzed to identify the most likely binding mode and validated to ensure the protocol is reliable.
Tools: PyMOL or Discovery Studio Visualizer for visualization.
Analyzing Binding Affinity and Poses
-
Examine the Log File: Open log.txt. It will contain a table listing the predicted binding affinities (in kcal/mol) for the top poses (usually 9 by default). The most negative value indicates the strongest predicted binding affinity.
-
Analyze RMSD: The table also shows the Root Mean Square Deviation (RMSD) between poses. A low RMSD cluster of top-scoring poses suggests a well-defined and favorable binding site.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.852 | 2.431 |
| 3 | -8.7 | 2.011 | 2.987 |
| 4 | -8.5 | 1.954 | 3.105 |
| Table 1: Example output from an AutoDock Vina log file. The top-ranked pose has a binding affinity of -9.2 kcal/mol. |
Visualizing Protein-Ligand Interactions
Visual inspection is essential to understand how the ligand is binding.[16][17]
Methodology using PyMOL:
-
Open PyMOL.
-
Load the prepared protein structure: File -> Open -> protein.pdbqt.
-
Load the docking results: File -> Open -> results.pdbqt. The ligand poses will appear in the active site. The results file is a multi-model PDBQT, and you can cycle through the poses using the arrow keys at the bottom right of the viewer.
-
Focus on the top-scoring pose (mode 1).
-
Identify Interactions: Use the "Action" button or command-line interface to find interactions.[16]
-
To find hydrogen bonds: Action -> find -> polar contacts -> within selection.
-
Display the interacting residues: Select the ligand, then use Select -> around -> residues within 4 angstroms. Show these residues as sticks.
-
-
Analyze the key interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions, pi-stacking) that stabilize the complex.
Caption: Conceptual diagram of key interactions in a protein-ligand complex.
Protocol Validation: A Trustworthiness Check
A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[18]
Methodology - Re-docking:
-
Obtain a Co-crystallized Complex: Use the original PDB file (e.g., 4ASD) that contains both the protein and its native, experimentally determined ligand.
-
Extract the Native Ligand: Separate the native ligand from the protein and save it as a separate file.
-
Prepare the Protein and Native Ligand: Prepare both the protein (apo form, without the ligand) and the extracted native ligand using the exact same protocols described in Sections 3.1 and 3.2.
-
Dock the Native Ligand: Run the docking simulation using the same grid box parameters.
-
Compare the Results:
-
Superimpose the top-scoring docked pose of the native ligand with its original crystal structure pose in PyMOL.
-
Calculate the RMSD between the docked pose and the crystal pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[19]
-
Conclusion and Future Directions
This guide outlines a robust and reproducible workflow for conducting molecular docking studies with the this compound scaffold. By following these detailed protocols, researchers can generate meaningful predictions of protein-ligand interactions, providing a strong foundation for hypothesis-driven drug design. The results from such studies can guide the synthesis of novel derivatives with improved potency and selectivity. It is crucial to remember that docking is a predictive tool; promising computational hits must always be validated through experimental binding assays to confirm their biological activity.[20]
References
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Yu, B. et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PubMed Central. Available at: [Link]
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Various Authors (2021). How does one prepare proteins for molecular docking?. Quora. Available at: [Link]
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The Pymol Guy (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]
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Scripps Research (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
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Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Various Authors (2014). How can PyMOL be exploited for seeing ligand-protein interactions?. ResearchGate. Available at: [Link]
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The Bioinformatics Manual (2021). Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Available at: [Link]
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UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. UCSB Chemistry & Biochemistry. Available at: [Link]
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The AutoDock Team. Basic docking. AutoDock Vina 1.2.0 documentation. Available at: [Link]
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Ragunathan, A. et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
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University of Cambridge. Session 4: Introduction to in silico docking. University of Cambridge. Available at: [Link]
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Schuttelkopf, A. & Labs, V. Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. Available at: [Link]
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University of Glasgow. Displaying the protein and its ligand within PyMOL. University of Glasgow. Available at: [Link]
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Biotecnika (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. Available at: [Link]
-
Various Authors (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]
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TrendBio Tech (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
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Dawn of Bioinformatics (2022). Protein preparation for molecular docking using Discovery Studio. YouTube. Available at: [Link]
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Bio-Resource (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
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Al-Khodairy, F. et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PubMed Central. Available at: [Link]
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El-Gazzar, M.G. et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Available at: [Link]
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Priyakumar, U.D. & MacKerell, A.D. (2010). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
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Meng, X.Y. et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]
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Crescent Silico (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]
-
Ebaida, M.S. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
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Sony, S. & Suresh, P. (2023). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal. Available at: [Link]
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Ramasubbu, S. et al. (2016). Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. PubMed Central. Available at: [Link]
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Wujec, M. et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Sochacka-Ćwikła, A. & Wujec, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]
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Baraldi, P.G. et al. (2015). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. Available at: [Link]
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Sochacka-Ćwikła, A. et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
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Sony, S. & Suresh, P. (2023). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. ResearchGate. Available at: [Link]
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Üstün, E. & Şahin, E. (2021). Molecular docking studies of N-Heterocyclic Carbene molecules with Thioredoxin Reductase and DNA. Cumhuriyet Science Journal. Available at: [Link]
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National Center for Biotechnology Information. Thiazolo[5,4-d]pyrimidine. PubChem Compound Database. Available at: [Link]
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Rejman, D. et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. PubMed. Available at: [Link]
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Pattanayak, P. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Synthesis
Welcome to the technical support guide for the synthesis of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with diverse biological activities, including antiproliferative and antiviral properties.[1][2] However, its synthesis can present challenges, with yield optimization being a primary concern for many researchers.
This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. We will explore the causality behind experimental choices, offering logical workflows and detailed protocols to enhance the robustness of your synthesis.
Core Synthetic Strategies: An Overview
The construction of the Thiazolo[5,4-d]pyrimidine core generally involves the formation of a thiazole ring fused to a pre-existing pyrimidine ring, or vice-versa. A prevalent and effective strategy begins with a substituted uracil derivative, which undergoes functionalization and subsequent cyclization to form the fused thiazole ring.
Caption: A common synthetic route starting from a 6-chlorouracil precursor.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues in a direct, problem-solution format.
Q1: My overall yield is consistently below 30%. Where should I begin my investigation?
-
Purity of Starting Materials: Verify the purity of your initial pyrimidine (e.g., 6-chlorouracil) and all reagents. Impurities can introduce competing side reactions or inhibit catalysts. Re-purify starting materials if their integrity is questionable.
-
Stoichiometry: Small deviations in reagent ratios can have a large impact. Ensure precise measurement. For the cyclization step, the ratio of your pyrimidine intermediate to the cyclizing agents is critical.
-
Atmospheric Control: Many intermediates in this synthesis are sensitive to moisture and oxygen. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon), especially if using organometallic reagents or strong bases.
-
Thermal Stability: The dithiooxamide method, sometimes used for related syntheses, is known for thermal degradation of intermediates.[3] While your specific route may differ, consider if your intermediates are stable at the reaction temperature. A trial reaction at a lower temperature for a longer duration can be informative.
Q2: The cyclization step to form the fused thiazole ring is inefficient, with significant unreacted intermediate. How can I drive this to completion?
A: This is a common bottleneck. The intramolecular cyclization requires overcoming an activation energy barrier, which can be addressed through several methods.
-
Choice of Cyclizing Agent & Conditions: The reaction of a 6-substituted-5-nitropyrimidine with reagents like sodium polysulfide and carbon disulfide is a known route.[4] The efficiency of this one-pot cyclization is highly dependent on the solvent and temperature.
-
Solvent: Solvents like DMF or pyridine are often used to ensure all components remain in solution.
-
Temperature: Gradually increasing the temperature can help drive the reaction to completion. However, monitor for decomposition. A temperature screen (e.g., 80°C, 100°C, 120°C) is advisable.
-
-
Microwave-Assisted Synthesis: For ring-closing reactions, microwave irradiation can be highly effective. It provides rapid, uniform heating that can significantly reduce reaction times (from hours to minutes) and improve yields by minimizing the formation of thermal degradation byproducts.[5][6]
-
Alternative Catalysis: While not always necessary for this specific transformation, consider the addition of a phase-transfer catalyst if you have solubility issues between your reagents and the organic substrate.
Q3: I'm observing a complex mixture of side products after the cyclization step. What are they and how can they be minimized?
A: Side product formation often points to issues with reactivity control.
-
Intermolecular vs. Intramolecular Reactions: If the rate of intermolecular reaction (polymerization or dimerization) competes with the desired intramolecular cyclization, you will see a complex product mixture. This can be mitigated by using high-dilution conditions. Add the key intermediate slowly (e.g., via syringe pump) to a heated solution of the other reagents to maintain its low concentration.
-
Incomplete Reduction/Cyclization: In routes involving nitro-group reduction followed by cyclization, incomplete reduction can lead to undesired intermediates. Ensure your reducing agent is active and used in sufficient excess.
-
Degradation: The thiazolo[5,4-d]pyrimidine core, while generally stable, can be sensitive to harsh acidic or basic conditions at high temperatures. Neutralize the reaction mixture promptly during workup once the reaction is complete.
Q4: My purification by column chromatography results in significant product loss. Are there better methods for isolation?
A: The dione structure of the target molecule imparts specific solubility characteristics that can be exploited for non-chromatographic purification.
-
Precipitation/Recrystallization: This should be your primary method. The product is often a crystalline solid with poor solubility in common organic solvents like ethanol, methanol, or water, especially once pure.
-
Workup: After the reaction, quenching with cold water or an acidic solution (e.g., dilute HCl) often precipitates the crude product.
-
Recrystallization: Find a suitable solvent system. A hot, polar, aprotic solvent like DMF, DMSO, or NMP might be required to dissolve the crude product, followed by the addition of an anti-solvent (like water or methanol) to induce crystallization.
-
-
Washing: The precipitated crude product can be washed sequentially with water, ethanol, and diethyl ether to remove most impurities without needing to redissolve the entire sample, which is where loss often occurs.
Troubleshooting Workflow
Use the following decision tree to guide your optimization process.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Optimization Data Summary
| Parameter | Potential Problem | Recommended Optimization Strategy | Rationale & Expected Outcome |
| Temperature | Incomplete reaction; Side product formation | Screen temperatures (e.g., 80-140°C). Consider microwave synthesis for rapid heating.[5][6] | Find the optimal balance between reaction rate and thermal stability of intermediates, maximizing conversion to the desired product. |
| Solvent | Poor reagent solubility; Precipitation of intermediates | Test high-boiling polar aprotic solvents (DMF, NMP, DMSO). Greener alternatives like deep eutectic solvents have been successful in related syntheses.[3][6] | Improve reaction kinetics and homogeneity. High-boiling solvents allow for higher reaction temperatures to be explored. |
| Concentration | Polymerization or intermolecular side reactions | Perform the reaction under high-dilution conditions by adding a key intermediate via syringe pump over several hours. | Favor the desired intramolecular cyclization over competing intermolecular pathways, resulting in a cleaner crude product. |
| Workup/Purification | Product loss during isolation | Focus on precipitation by quenching with water/acid. Purify via recrystallization from a suitable solvent (e.g., DMF/water) rather than chromatography. | Minimize product loss by avoiding chromatographic steps where the polar product may adhere strongly to silica gel. |
Key Experimental Protocols
Protocol 1: General Synthesis of this compound from 6-Chloro-5-nitrouracil
This protocol is a generalized representation based on common synthetic transformations.[4] Researchers must adapt it based on their specific substrate and laboratory equipment.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, add anhydrous DMF (e.g., 100 mL for a 10 mmol scale reaction).
-
Reagent Addition: Add sodium sulfide nonahydrate (e.g., 2.5 equiv.) to the DMF and stir until dissolved. Carefully add carbon disulfide (e.g., 2.0 equiv.) dropwise at room temperature. The solution may change color.
-
Substrate Addition: Add 6-chloro-5-nitrouracil (1.0 equiv.) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water (10x the reaction volume). An acidic quench (e.g., 1M HCl) may be used to facilitate precipitation.
-
Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid sequentially with water, cold ethanol, and diethyl ether. Dry the solid under high vacuum. If further purification is needed, recrystallize from a DMF/water or DMSO/methanol solvent system.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[4][5]
Protocol 2: Screening for Optimal Cyclization Temperature
-
Setup: Prepare three identical small-scale reactions (e.g., 0.5 mmol) in parallel reaction vials suitable for heating.
-
Execution: Run each reaction according to Protocol 1, but set the heating block or oil bath to three different temperatures (e.g., Vial A: 90°C, Vial B: 110°C, Vial C: 130°C).
-
Analysis: After a set time (e.g., 6 hours), take an aliquot from each reaction, quench, and analyze by LC-MS.
-
Evaluation: Compare the ratio of product to starting material and key side products in each sample to identify the temperature that provides the best conversion and cleanest reaction profile.
Frequently Asked Questions (FAQs)
Q: Is solid-phase synthesis a viable option for creating a library of Thiazolo[5,4-d]pyrimidine derivatives? A: Yes, solid-phase synthesis has been successfully employed to construct libraries of related thiazolo[4,5-d]pyrimidine derivatives. This approach can achieve high yields over multiple steps (e.g., 63-93%) and is well-suited for generating compound libraries for structure-activity relationship (SAR) studies.[7][8][9]
Q: What are the primary safety concerns when performing this synthesis? A: Key hazards include:
-
Carbon Disulfide (CS₂): Extremely flammable with a low flash point and toxic upon inhalation. Must be handled in a well-ventilated fume hood.
-
Sodium Sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids.
-
Solvents: DMF and DMSO have specific handling requirements. Consult the Safety Data Sheet (SDS) for all reagents before beginning.
Q: The literature describes both Thiazolo[5,4-d] and Thiazolo[4,5-d]pyrimidines. What is the key difference? A: The naming refers to the atom connectivity in the fused ring system. While both are structurally related and often synthesized via similar methods, their biological activities can differ. Ensure you are following the correct synthetic route for your desired isomer. The protocols and advice in this guide are primarily directed at the [5,4-d] scaffold but are often applicable to the [4,5-d] isomer as well.
References
- Kim, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
- Lee, J., et al. (n.d.).
- Various Authors. (n.d.). Synthesis of Novel Thiazolo[5,4-d]pyrimidines.
- Varano, F., et al. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central.
- Danthu, A., et al. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- Kim, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
- Revankar, G.R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63.
- Lister, J.H., et al. (n.d.). Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I. Journal of the Chemical Society C: Organic.
- Various Authors. (n.d.). Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione. Semantic Scholar.
- Kim, J., et al. (2025). synthesis-of-thiazolo-4-5-d-pyrimidine-derivatives-based-on-purine-via-solid-phase. Bohrium.
- Wang, S., et al. (2017).
- Various Authors. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives.
- Robins, R.K., et al. (n.d.). Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione.
- Revankar, G.R., et al. (n.d.). Thiazolo[4,5-d]pyrimidine Nucleosides. The Synthesis of Certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as Potential Immunotherapeutic Agents. PubMed.
- Various Authors. (2025). reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles. BenchChem.
Sources
- 1. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"overcoming solubility issues with Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives"
Welcome to the technical support center for Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.
Understanding the Core Challenge: The Purine Analogy
A primary reason for the low aqueous solubility of this compound derivatives lies in their structural similarity to naturally occurring purines, particularly guanine. The fused, planar heterocyclic ring system, rich in nitrogen and oxygen atoms, facilitates strong intermolecular hydrogen bonding, leading to the formation of a stable crystal lattice that is difficult to disrupt with solvents.[1] This inherent property is the root cause of the poor solubility often observed in neutral aqueous solutions.
Guanine itself is notoriously insoluble in water at neutral pH but can be dissolved in acidic or alkaline solutions where the molecule becomes ionized.[2][3] This principle of pH-dependent solubility is a key strategy for working with this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives consistently showing low solubility in aqueous buffers?
A1: The core of the issue lies in the molecule's structure. The this compound scaffold is a planar, heteroaromatic system with multiple hydrogen bond donors and acceptors.[4] This allows the molecules to pack tightly in a crystalline structure through strong intermolecular hydrogen bonds, similar to guanine.[1] This stable crystalline form has a high lattice energy, making it energetically unfavorable for individual molecules to be solvated by water at neutral pH.
Q2: I'm observing precipitation of my compound during my in vitro assay. What are the likely causes?
A2: This is a common issue and can be attributed to several factors:
-
Supersaturation and crashing out: You may be initially dissolving your compound in a water-miscible organic solvent like DMSO to create a stock solution. When this stock is diluted into an aqueous assay buffer, the final concentration of the organic solvent may be too low to maintain solubility, leading to the compound precipitating out of the supersaturated solution.
-
pH shift: If your compound's solubility is pH-dependent, a shift in pH from your stock solution to the final assay buffer can trigger precipitation.
-
Interaction with buffer components: Components of your assay media, such as salts or proteins, can sometimes interact with your compound and reduce its solubility.
Q3: What are the initial, simple steps I can take to improve the solubility of my compound for preliminary screening?
A3: For early-stage experiments, the following strategies are recommended:
-
pH Adjustment: If your molecule has ionizable functional groups (acidic or basic), adjusting the pH of your aqueous solution can significantly increase solubility.[5] For the this compound core, which is analogous to guanine, testing solubility in dilute acidic (e.g., pH 2-3) or basic (e.g., pH 9-10) conditions is a good starting point.[1][2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of your compound.[6] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs). However, be mindful of the final co-solvent concentration in your assay, as it can affect biological activity.
Troubleshooting Guides
Guide 1: Compound Precipitation Upon Dilution of DMSO Stock Solution
Problem: Your this compound derivative, dissolved in 100% DMSO as a stock solution, precipitates when diluted into your aqueous assay buffer.
Troubleshooting Workflow:
Caption: Stepwise approach to in vivo formulation development.
Detailed Protocols:
Protocol 1: pH-Adjusted Co-solvent System
-
Determine pKa: If not already known, determine the pKa of your compound to inform the optimal pH for solubilization.
-
Screen Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10) and measure the solubility of your compound.
-
Select Co-solvent: Based on the required dose and route of administration, select a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400) or propylene glycol.
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Prepare Formulation:
-
Dissolve the this compound derivative in the chosen co-solvent.
-
Slowly add the pH-adjusted aqueous buffer to the co-solvent solution while stirring.
-
Visually inspect for any signs of precipitation.
-
Protocol 2: Cyclodextrin-Based Formulation
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Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good safety profile.
-
Prepare Aqueous HP-β-CD Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 10-40% w/v).
-
Add Compound: Add the this compound derivative to the HP-β-CD solution.
-
Facilitate Complexation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.
-
Filter: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Data Summary Table: Common Solubilizing Excipients
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 10-60% | Reduces the polarity of the aqueous vehicle. |
| Surfactants | Polysorbate 80, Cremophor EL | 0.1-5% | Forms micelles that encapsulate the drug. |
| Cyclodextrins | HP-β-CD, Sulfobutylether-β-CD | 10-40% | Forms inclusion complexes with the drug. [5] |
| pH Modifiers | Citric Acid, Sodium Hydroxide | As needed | Ionizes the drug to increase its aqueous solubility. [7] |
References
- BenchChem. (n.d.). solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions.
- Catarzi, D., Colotta, V., Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2629.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- Srebro, M., & Szostak, M. (2018). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. Crystal Growth & Design, 18(11), 6851-6857.
- Wegner, K., & Stahl, H. (2023).
- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 13(30), 20839-20863.
- Sha, X., Yan, G., Wu, J., Li, J., & Fang, X. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 10(3), 324-334.
- Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 22-25.
- Zhang, Y., & Gu, M. (2023). Biomineralization and Properties of Guanine Crystals. Crystals, 13(8), 1239.
- Patel, J., & Patel, K. (2019). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. In Advanced Drug Delivery Systems (pp. 1-29). IntechOpen.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 46-59.
-
Wikipedia. (n.d.). Guanine. Retrieved from [Link]
- Moon, J., Lee, H., Kim, J., et al. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 21(31), 6336-6341.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Zhang, Y., & Gu, M. (2023). Aqueous solubility of guanine reported in the literature and obtained...
- ResearchGate. (n.d.). Design strategies of purine analogues.
- Journal of Young Pharmacists. (2023). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists, 15(2), 205-215.
-
National Center for Biotechnology Information. (n.d.). T[5][6]hiazolo[5,4-d]pyrimidine-5,7-diol. PubChem Compound Database.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from Drug Development & Delivery website.
- ChemicalBook. (n.d.). Guanine.
- am Ende, D. J., & Clark, J. D. (2019). Solid Form Development for Poorly Soluble Compounds. In Chemical Engineering in the Pharmaceutical Industry (pp. 531-551). Wiley.
- Moon, J., Lee, H., Kim, J., et al. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 21(31), 6336-6341.
Sources
- 1. Guanine - Wikipedia [en.wikipedia.org]
- 2. Biomineralization and Properties of Guanine Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanine | 73-40-5 [chemicalbook.com]
- 4. [1,3]Thiazolo[5,4-d]pyrimidine-5,7-diol | C5H3N3O2S | CID 293730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
Technical Support Center: Optimization of Reaction Conditions for Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Synthesis
Welcome to the technical support center for the synthesis of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. The thiazolo[5,4-d]pyrimidine core is a key pharmacophore in numerous compounds with diverse biological activities, making its efficient synthesis a critical step in many research endeavors.
This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve higher yields, improve purity, and streamline your synthetic workflow.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones and offers practical, evidence-based solutions.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione. What are the potential causes and how can I improve the yield?
A: Low yields are a common frustration in heterocyclic synthesis. The root cause often lies in one or more of the following areas: the quality of starting materials, suboptimal reaction conditions, or inefficient cyclization.
Initial Diagnostic Workflow:
A flowchart for troubleshooting low product yield.
Detailed Recommendations:
-
Starting Material Integrity: The primary precursor for the thiazole ring is often a 5-aminothiazole-4-carboxamide derivative. The purity of this intermediate is paramount.
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Recommendation: An efficient and environmentally friendly synthesis of 5-aminothiazole-4-carboxamide from aminocyanoacetamide has been reported with a high total yield of 79%.[1][2][3] Ensure your precursor is of high purity by checking its melting point and spectroscopic data (NMR, IR) against literature values. Impurities in the starting material can interfere with the reaction and lead to the formation of side products.
-
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Reaction Condition Optimization: The cyclization to form the pyrimidine dione ring is sensitive to temperature, solvent, and reaction time.
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Temperature: While some protocols suggest high temperatures (e.g., 150 °C in N-Methyl-2-pyrrolidone), this can also lead to the degradation of starting materials.[4] For a related synthesis of thiazolo[5,4-d]thiazoles, temperatures around 130 °C in a deep eutectic solvent mixture of L-proline and ethylene glycol were found to be optimal.[5][6]
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Solvent: Acetic acid is a commonly used and effective solvent for one-pot syntheses of related thiazolopyrimidine systems.[7] The polarity of the solvent can significantly impact the solubility of reactants and intermediates, thereby affecting reaction kinetics.
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Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various thiazolopyrimidine derivatives.[7][8] This is often due to efficient and uniform heating, which can minimize the formation of degradation byproducts that occur with prolonged heating.
-
-
Cyclization Efficiency: The Thorpe-Ziegler reaction is a key intramolecular cyclization step in the formation of the thiazole ring.
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Base Selection: This reaction is base-catalyzed. While classical conditions may use alkoxides, stronger, non-nucleophilic bases are often more effective, especially for less reactive substrates.[9] The choice of base can be critical in preventing side reactions.
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Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to decomposition.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Optimized Reaction Parameters (Example)
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 130-150 °C | 130 °C |
| Solvent | NMP, Acetic Acid | Acetic Acid, Ethylene Glycol |
| Reaction Time | 10-48 hours | 25-30 minutes |
| Typical Yield | Low to Moderate | Good to Excellent[5][7] |
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I suppress them?
A: The formation of multiple products is a clear indication of competing reaction pathways. In the synthesis of thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones, common side products can include incompletely cyclized intermediates, isomers, and products from the degradation of starting materials.
Common Side Reactions and Prevention Strategies:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclization conditions are not optimal.
-
Recommendation: Ensure that the temperature and reaction time are sufficient for the reaction to go to completion. The use of microwave assistance can often drive the reaction to completion more efficiently than conventional heating.[8]
-
-
Isomer Formation: Depending on the synthetic route, the formation of isomeric products is possible.
-
Recommendation: Careful control of reaction conditions, particularly the order of reagent addition and the choice of catalyst, can favor the formation of the desired isomer.
-
-
Degradation of Starting Materials: High reaction temperatures can lead to the decomposition of sensitive reagents. For example, in a related synthesis, dithiooxamide was found to degrade at high temperatures.[11]
-
Recommendation: Optimize the reaction temperature by running a series of small-scale reactions at different temperatures to find the sweet spot that promotes the desired reaction without significant degradation.
-
-
Formation of Triazoles and Thiadiazoles: In some syntheses of related heterocyclic systems, the formation of triazoles and thiadiazoles as side products has been observed, particularly under conventional heating methods.
-
Recommendation: Microwave-assisted synthesis has been shown to favor the formation of the desired thiazolidinone product over these side products.[12]
-
Reaction Monitoring Workflow:
A workflow for addressing the formation of side products.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my final product. What are the recommended purification techniques and solvent systems?
A: Purification of heterocyclic compounds can be challenging due to their polarity and sometimes poor solubility. A combination of recrystallization and chromatography is often necessary.
Purification Strategies:
-
Recrystallization: This is often the first line of defense for purifying solid products.
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Solvent Selection: The choice of solvent is crucial. For thiazolopyrimidine derivatives, common recrystallization solvents include methanol and ethanol.[13] A systematic screening of solvents with varying polarities is recommended.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. If the product "oils out," try using a solvent pair (e.g., ethanol/water or ethyl acetate/hexane).
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. A reported eluting system for a related 7-amino-thiazolo[5,4-d]pyrimidine is ethyl acetate/cyclohexane (3:7).[4]
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative purification of highly impure samples or for isolating closely related compounds, reverse-phase HPLC can be very effective.
-
Mobile Phase: A common mobile phase for related compounds is a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[14]
-
Recommended Purification Solvents:
| Purification Method | Solvent/System | Notes |
| Recrystallization | Methanol, Ethanol | Good for moderately pure solids. |
| Ethanol/Water | Useful if the product is too soluble in pure ethanol. | |
| Ethyl Acetate/Hexane | A common solvent pair for a range of polarities. | |
| Column Chromatography | Ethyl Acetate/Cyclohexane | A good starting point for gradient elution. |
| HPLC (Reverse Phase) | Acetonitrile/Water with Phosphoric or Formic Acid | Effective for high-purity isolation.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the synthesis of the this compound core?
A1: The most common and versatile precursor is 5-aminothiazole-4-carboxamide . An efficient synthesis of this precursor from aminocyanoacetamide has been developed, which is environmentally friendly and suitable for industrial production.[1][2][3] Other routes may start from substituted pyrimidines, such as 6-chloro-5-nitropyrimidines.
Q2: What is the Thorpe-Ziegler reaction and why is it important in this synthesis?
A2: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[15] In the context of thiazole synthesis, a modified Thorpe-Ziegler type reaction is a key step in forming the thiazole ring from an α-aminonitrile and a thiocarbonyl compound.[16] Understanding the mechanism and optimal conditions for this reaction is crucial for a successful synthesis.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes. The use of deep eutectic solvents (DES), such as a mixture of L-proline and ethylene glycol, has been explored as a greener alternative to traditional solvents like DMF.[5][6] These solvents are often biodegradable and less toxic. Additionally, microwave-assisted synthesis can be considered a green chemistry approach as it often leads to shorter reaction times, reduced energy consumption, and higher yields, minimizing waste.[7][8]
Q4: Can solid-phase synthesis be used to prepare a library of this compound derivatives?
A4: Yes, a traceless solid-phase synthesis for 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives has been successfully developed.[17] This method allows for the efficient construction of a library of compounds by introducing diversity at multiple positions on the scaffold.[18][19][20][21][22]
Q5: What analytical techniques are most important for characterizing the final product?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carbonyl groups of the dione.
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
References
-
Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. HETEROCYCLES. 2013;87(10):2093-2101. Available from: [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. 2015;20(8):13838-13853. Available from: [Link]
-
Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. Available from: [Link]
-
Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Sci-Hub. Available from: [Link]
-
Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Semantic Scholar. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. 2022;27(3):1032. Available from: [Link]
-
Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. Available from: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available from: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4 H )-one derivatives. RSC Advances. Royal Society of Chemistry. Available from: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. 2025;15(44):28359-28366. Available from: [Link]
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Royal Society of Chemistry. Available from: [Link]
-
Dithioesters as Thiocarbonyl Precursors in Thorpe–Ziegler-Type Cyclization. ResearchGate. Available from: [Link]
-
Thrope Ziegler Cyclization Search. Scribd. Available from: [Link]
-
(PDF) Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ResearchGate. Available from: [Link]
-
Thorpe reaction. Wikipedia. Available from: [Link]
-
Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. Sciforum. Available from: [Link]
-
Cook–Heilbron thiazole synthesis. Wikipedia. Available from: [Link]
-
Thorpe‐Ziegler type reaction to synthesise... ResearchGate. Available from: [Link]
-
Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. SciSpace. Available from: [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals. 2021;14(7):657. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. Available from: [Link]
-
Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy. 1998;9(1):53-63. Available from: [Link]
-
Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione. ResearchGate. Available from: [Link] 28.[1][2]pyrido[2,3-d]pyrimidine, thiazolo[5. Future University in Egypt. Available from: https://www.researchgate.net/publication/385317371_Design_synthesis_in-vitro_and_in-silico_studies_of_novel_thiazolo5'4'56pyrido23-dpyrimidine_thiazolo5'4'56pyrido23-d13oxazin_and_thiazolo45-b_pyridine_derivatives_as_potential_CDK2_inhibitors
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Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic Chemistry. 2018;81:320-333. Available from: [Link]
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Traceless solid-phase synthesis of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives. Chemical Communications. 2009;(18):2547-2549. Available from: [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Recepto. FLORE. Available from: [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chembiochem. 2019;16(8):e1900232. Available from: [Link]
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. Available from: [Link] 34.[14][18]Thiazolo[5,4-d]pyrimidine-5,7-diol. PubChem. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available from: [Link]
-
Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines. Molecules. 2022;27(22):7816. Available from: [Link]
-
Studies on pyrimidine derivatives. II. Synthesis of thiazolo (5, 4-d) pyrimidines and related compounds. 2. Chemical & Pharmaceutical Bulletin. 1958;6(4):338-343. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.st [sci-hub.st]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciforum.net [sciforum.net]
- 13. Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Traceless solid-phase synthesis of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
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- 21. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
- 22. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Analogs
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Welcome to the technical support center for the purification of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges encountered during the synthesis of this important class of heterocyclic compounds. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues faced during the purification of this compound and its derivatives.
Q1: My crude product is a dark, tarry solid. What is the best initial purification step?
A1: A dark, resinous crude product often indicates the presence of polymeric byproducts and degradation of starting materials, a common issue in heterocyclic synthesis, especially at elevated temperatures.[1]
-
Initial Approach: Trituration. Before attempting more complex methods, triturate the crude solid with a suitable solvent. This involves stirring the solid in a solvent in which the desired product has minimal solubility, while the impurities are more soluble.
-
Solvent Selection: Start with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. If the product remains impure, proceed to a more polar solvent like cold ethanol or ethyl acetate. Washing the filtered solid with cold water followed by ethanol can also be effective.[2]
-
-
Causality: The goal of trituration is to dissolve and wash away highly colored impurities and unreacted starting materials, leaving behind the less soluble desired product. This simple step can significantly improve the purity and handling characteristics of your material before proceeding to chromatography or recrystallization.
Q2: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A2: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging for the often rigid and polar this compound core.
-
Solution: Mixed-Solvent Recrystallization. This is a powerful technique when a single solvent is not effective.
-
Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Common Solvent Systems:
-
Ethanol/Water
-
DMF/Water
-
DMSO/Ethanol
-
Ethyl Acetate/Hexane
-
-
Expertise: The key to successful mixed-solvent recrystallization is slow cooling to allow for the formation of well-defined crystals, which inherently exclude impurities. Rapid crashing out of the solid will trap impurities.
Q3: My compound is not sufficiently pure after recrystallization. What is the next logical step?
A3: If recrystallization fails to provide the desired purity, column chromatography is the next recommended technique. The polarity of this compound analogs can vary significantly based on their substituents, making column chromatography a versatile purification method.
-
Stationary Phase: Silica gel is the most common choice. For highly polar analogs, alumina (neutral or basic) may be a suitable alternative.
-
Mobile Phase Selection: Start with a relatively non-polar eluent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol gradients are effective.
-
Workflow:
-
Perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities (aim for an Rf value of 0.2-0.4 for your product).
-
Pack the column with the chosen stationary phase.
-
Load the sample onto the column (dry loading is often preferred for solids to improve resolution).
-
Elute the column with the selected mobile phase, collecting fractions and monitoring by TLC.
-
II. Troubleshooting Guides
This section provides detailed solutions to more specific and challenging purification problems.
Guide 1: Dealing with Tightly-Bound Impurities and Isomers
Issue: My NMR analysis shows the presence of closely related impurities or isomers that co-elute during standard column chromatography and co-crystallize.
Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
When traditional methods fail to separate challenging impurities, preparative HPLC offers superior resolution.[3][4][5] This technique is particularly useful for final purification steps in drug discovery and development where high purity is critical.[6]
Step-by-Step Preparative HPLC Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method first to identify the optimal stationary and mobile phases for separation.[5]
-
Column: A C18 reverse-phase column is a common starting point for many organic molecules.
-
Mobile Phase: Typically, a gradient of water and an organic solvent like acetonitrile or methanol is used.[7] Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape for ionizable compounds.
-
-
Scale-Up to Preparative Scale:
-
Once a good analytical separation is achieved, the method is scaled up to a preparative column with the same stationary phase.[3]
-
The flow rate and injection volume are increased proportionally to the column diameter.
-
-
Fraction Collection:
-
Fractions are collected as the separated compounds elute from the column. UV detection is commonly used to identify the peaks corresponding to the desired product.
-
-
Solvent Removal:
-
The collected fractions containing the pure product are then subjected to solvent removal, typically by rotary evaporation or lyophilization.
-
Data Summary: Typical Starting Conditions for HPLC
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 15 min | 5-95% B over 20 min |
| Flow Rate | 1 mL/min | 20 mL/min |
| Injection Volume | 5-20 µL | 0.5-2 mL |
Note: These are starting parameters and should be optimized for each specific analog.
Guide 2: Purification of Water-Soluble Analogs
Issue: My this compound analog is highly polar and water-soluble, making extraction with organic solvents and standard chromatography difficult.
Solution: Specialized Purification Techniques
-
Precipitation/Washing:
-
If the compound is synthesized in an aqueous medium, it can sometimes be precipitated by adjusting the pH or by adding a miscible organic solvent in which it is insoluble (e.g., acetone, ethanol).
-
Purification can sometimes be achieved by simple precipitation with water.[8]
-
-
Reverse-Phase Column Chromatography:
-
Instead of silica gel, use a reverse-phase stationary phase like C18-functionalized silica.
-
The mobile phase will be a polar system, typically a gradient of water and methanol or acetonitrile. This is essentially a low-pressure version of preparative HPLC.
-
-
Ion-Exchange Chromatography:
-
If your analog has acidic or basic functional groups, ion-exchange chromatography can be a highly effective purification method.
-
The compound is bound to a charged stationary phase and then eluted by changing the pH or ionic strength of the mobile phase.
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound analogs.
Caption: Decision tree for purification strategy.
III. References
-
Belskaya, N. P., et al. (2010). Synthesis of thiazolo[5,4-d]thiazoles in an eco-friendly l-proline–ethylene glycol mixture. Molecules, 15(10), 7129-7140.
-
Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
-
Taros Chemicals. (n.d.). High-throughput preparative hplc-ms purification workflow of libraries within the european lead factory.
-
University of Warwick. (n.d.). Principles in preparative HPLC.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
-
BenchChem. (n.d.). Reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles.
-
Royal Society of Chemistry. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
-
SIELC Technologies. (n.d.). Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column.
-
Future University. (n.d.). Thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5.
-
ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives.
-
Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63.
-
Varano, F., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(18), 3348.
-
ResearchGate. (n.d.). Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione.
-
Revankar, G. R., et al. (1985). Thiazolo[4,5-d]pyrimidine Nucleosides. The Synthesis of Certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as Potential Immunotherapeutic Agents. Journal of Medicinal Chemistry, 28(5), 537-545.
-
CP Lab Safety. (n.d.). 1H, 4H, 5H, 6H, 7H-pyrazolo[4, 3-d]pyrimidine-5, 7-dione, min 97%, 1 gram.
-
Al-Obaid, A. M., et al. (2014). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Molecules, 19(7), 9573-9588.
-
ChemWhat. (n.d.). This compound CAS#: 5082-82-6; ChemWhat Code: 779950.
-
BenchChem. (n.d.). This compound.4H,6H)-dione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. labcompare.com [labcompare.com]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Synthesis
Welcome to the Technical Support Center for the synthesis of thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thiazolo[5,4-d]pyrimidines are recognized as purine bioisosteres and exhibit a wide range of pharmacological activities.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter during synthesis, helping you to optimize your reaction outcomes and minimize the formation of unwanted side products.
Section 1: Low Yield and Incomplete Conversion
Low product yield is one of the most common challenges in organic synthesis. This section addresses frequent causes of low yields and incomplete reactions in the synthesis of thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones.
Question 1: My reaction to form the thiazolo[5,4-d]pyrimidine core is resulting in a low yield with a significant amount of unreacted 2-aminothiazole starting material. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to low yields and incomplete conversion in this synthesis. The primary areas to investigate are the purity of your starting materials, the reaction conditions, and the potential for competing side reactions.
Root Causes and Troubleshooting Strategies:
-
Purity of Starting Materials: The purity of your 2-aminothiazole precursor is critical. Impurities can interfere with the reaction, leading to the formation of side products and consuming your reagents.
-
Recommendation: Ensure your 2-aminothiazole derivative is of high purity. Recrystallization or column chromatography of the starting material may be necessary. For instance, 2-aminothiophenol, a related precursor, is known to be susceptible to oxidation, which can significantly reduce yields.[2]
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters that can significantly impact the outcome of your synthesis.
-
Temperature: In some cases, the cyclization step may require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to degradation of both starting materials and the desired product.
-
Reaction Time: It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[2]
-
Solvent Selection: The polarity of the solvent plays a significant role in the reaction rate and yield. Polar solvents are generally preferred for these types of cyclization reactions.[3] Experimenting with different solvents such as ethanol, dimethylformamide (DMF), or dichloroethane (DCE) can lead to improved results.[4]
-
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount.
-
Recommendation: Ensure the catalyst is fresh and active. In some pyrimidine syntheses, a range of catalysts from Brønsted acids to Lewis acids can be employed.[3] The choice of catalyst should be optimized for your specific substrates.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Reactant Purity Check: Verify the purity of your 2-aminothiazole derivative and the other starting materials (e.g., diethyl malonate or a derivative) using NMR or melting point analysis.
-
Solvent Screening: Set up small-scale parallel reactions in different solvents (e.g., ethanol, DMF, DCE, and methanol) to identify the optimal solvent system.[4]
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, reflux) to determine the ideal temperature for product formation without significant degradation.[4]
-
Reaction Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot of the reaction mixture and analyze it by TLC or HPLC to track the consumption of starting materials and the formation of the product.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | DMF | DCE |
| Temperature | Reflux | 100 °C | 80 °C |
| Typical Yield | Moderate | High | High |
| Notes | Common solvent, may require longer reaction times. | Good solvating power, may require higher temperatures for removal. | Can offer good yields at moderate temperatures.[4] |
Question 2: My cyclization reaction to form the pyrimidine ring appears to stall, with intermediates detected by LC-MS. What could be the cause and how can I drive the reaction to completion?
Answer:
The stalling of a cyclization reaction is often due to the formation of a stable intermediate or unfavorable reaction kinetics.
Root Causes and Troubleshooting Strategies:
-
Stable Intermediates: The reaction may be forming a stable open-chain intermediate that is slow to cyclize under the current conditions.
-
Recommendation: Increasing the reaction temperature or changing the solvent to one that better solvates the transition state for cyclization can help overcome this energy barrier. In some thiazolopyrimidine syntheses, it has been observed that an open-chain intermediate converts to the desired product at elevated temperatures (e.g., 80 °C).[4]
-
-
Reversibility of a Reaction Step: One of the steps in the reaction sequence may be reversible, leading to an equilibrium that favors the reactants or intermediates.
-
Recommendation: Consider using a dehydrating agent to remove water if it is a byproduct of the cyclization, thereby driving the equilibrium towards the product. Alternatively, a change in pH can sometimes favor the forward reaction.
-
-
Insufficient Activation: The electrophilicity of the carbonyl group or the nucleophilicity of the amine may be insufficient for an efficient ring closure.
-
Recommendation: If applicable, using a stronger activating agent for the carbonyl group or a base to deprotonate the amine can facilitate the cyclization.
-
Section 2: Impurity Profile and Side Product Formation
The formation of side products can complicate purification and reduce the overall yield. This section focuses on identifying and mitigating common side reactions.
Question 3: I am observing a significant side product with a mass corresponding to the hydrolysis of the thiazolo[5,4-d]pyrimidine ring. How can I prevent this?
Answer:
Hydrolysis of the thiazolo[5,4-d]pyrimidine ring system can occur, particularly under acidic or basic conditions, leading to ring-opened byproducts.
Root Causes and Troubleshooting Strategies:
-
Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the hydrolysis of the pyrimidine ring.[5]
-
Recommendation: Maintain the reaction and work-up conditions at or near neutral pH if possible. If an acid or base is required for the reaction, use the mildest effective reagent and carefully control the stoichiometry and reaction time. A thorough aqueous work-up with a buffer solution can help to neutralize any residual acid or base.
-
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Recommendation: Use anhydrous solvents and reagents to minimize the presence of water in the reaction mixture. Drying the solvents over appropriate drying agents before use is a good practice.
-
Workflow for Minimizing Hydrolysis
Caption: Workflow to minimize hydrolysis side reactions.
Question 4: I am attempting to synthesize a 2-amino-substituted thiazolo[5,4-d]pyrimidine, but I am isolating a product that appears to be the result of N-acylation on the exocyclic amino group. How can I avoid this?
Answer:
The exocyclic amino group of a 2-aminothiazole is nucleophilic and can compete with the ring nitrogen in acylation reactions, leading to the formation of undesired N-acylated side products.[6]
Root Causes and Troubleshooting Strategies:
-
Reaction Conditions Favoring N-Acylation: The use of highly reactive acylating agents (e.g., acyl chlorides or anhydrides) can lead to indiscriminate acylation.
-
Recommendation: Employ milder acylating agents or use a protecting group strategy. For instance, acetylation of 2-aminobenzothiazoles can be achieved using acetic acid directly, which is a less reactive alternative to acetyl chloride or acetic anhydride.[7]
-
-
Protecting Group Strategy: Protecting the exocyclic amino group before the cyclization step can be an effective way to prevent N-acylation.
-
Recommendation: A suitable protecting group, such as a Boc group, can be installed on the 2-amino group of the thiazole starting material. This group can then be removed after the pyrimidine ring has been formed.
-
Reaction Scheme: Protecting Group Strategy
Caption: A protecting group strategy to prevent N-acylation.
Question 5: During the synthesis of my thiazole precursor (e.g., an ethyl 2-aminothiazole-4-carboxylate), I am observing decarboxylation. What conditions favor this side reaction and how can it be minimized?
Answer:
Decarboxylation of thiazole carboxylic acids can occur, particularly at elevated temperatures and under certain pH conditions.
Root Causes and Troubleshooting Strategies:
-
Thermal Decarboxylation: Heating the thiazole carboxylic acid or its ester, especially in the presence of acid or base, can promote the loss of carbon dioxide.
-
Recommendation: Conduct the synthesis and subsequent steps at the lowest effective temperature. A kinetic study on the decarboxylation of 2-aminothiazole-5-carboxylic acids showed that the reaction mechanism can vary with proton activity.[8]
-
-
Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents like N,N-dimethylformamide (DMF) have been used for decarboxylation reactions of heterocyclic carboxylic acids.[9]
-
Recommendation: If decarboxylation is a significant issue, consider screening alternative solvents that may be less prone to promoting this side reaction.
-
-
Catalyst-Induced Decarboxylation: Certain metal catalysts used in cross-coupling reactions can also promote decarboxylation.[10]
-
Recommendation: If using a metal catalyst, screen different catalysts and ligands to find a system that is less prone to inducing decarboxylation.
-
Table of Conditions Affecting Decarboxylation
| Factor | Condition Promoting Decarboxylation | Recommendation for Minimization |
| Temperature | High temperatures | Use the lowest effective temperature for the desired reaction. |
| pH | Strongly acidic or basic conditions | Maintain a pH closer to neutral whenever possible. |
| Solvent | Aprotic polar solvents (e.g., DMF) in some cases[9] | Screen alternative solvents. |
| Catalyst | Certain metal catalysts[10] | Optimize the catalytic system. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of the thiazolo[5,4-d]pyrimidine core?
A common and versatile method involves the cyclization of a 2-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones, a typical approach is the reaction of an ethyl 2-aminothiazole-4-carboxylate with an isocyanate or the cyclization of a 2-ureidothiazole-4-carboxylic acid derivative.
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, many of the reagents used in this synthesis require careful handling. For example, isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I purify the final thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione product?
Purification methods will depend on the physical properties of your specific compound. Common techniques include:
-
Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent or solvent mixture is an effective purification method.
-
Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is a standard purification technique.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be used.
Q4: Can I use microwave irradiation to accelerate the synthesis?
Microwave-assisted organic synthesis can often reduce reaction times and improve yields. There are reports of using microwave irradiation for the synthesis of thiazolo[5,4-d]pyrimidines.[11] It is a viable option to explore for optimizing your reaction conditions.
References
-
Wikipedia. Pyrimidine. [Link]
-
Indian Academy of Sciences. Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. [Link]
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]
-
Semantic Scholar. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
PubMed Central. Advances on the biosynthesis of pyridine rings. [Link]
-
RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]
-
ResearchGate. Synthesis of Novel Thiazolo[5,4-d]pyrimidines. [Link]
-
Wikipedia. 2-Aminothiazoline-4-carboxylic acid. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
ACS Publications. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. [Link]
-
ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. [Link]
-
PubMed Central. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]
-
Academia.edu. A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. [Link]
-
Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. [Link]
-
ResearchGate. Optimization conditions for the synthesis of thiazolopyrimidine 3a. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]
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PubMed Central. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. [Link]
-
ResearchGate. (PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. [Link]
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-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
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PubMed. Thiazolo[4,5-d]pyrimidine Nucleosides. The Synthesis of Certain 3-beta-D ... [Link]
-
ResearchGate. Reaction scheme for production of thiazolo[4,5-d]pyrimidine derivatives. [Link]
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MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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MDPI. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. [Link]
-
PubMed Central. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. [Link]
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Technical Support Center: Enhancing the Biological Activity of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione scaffolds. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to help you navigate common experimental challenges and successfully enhance the biological activity of this promising class of compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, screening, and optimization of this compound derivatives.
Compound Solubility Issues
Question: My newly synthesized this compound derivative shows poor solubility in aqueous buffers for my biological assays, leading to inconsistent results. What's causing this and how can I fix it?
Answer: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like the thiazolopyrimidine scaffold, which are often planar and lipophilic. This can lead to compound precipitation, or "crashing out," in your assay medium, meaning the actual concentration of your compound in solution is much lower and more variable than intended. This is a primary source of unreliable potency and efficacy data.[1]
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing poor compound solubility.
Detailed Causality & Solutions:
-
Formulation-Based Solutions: Before embarking on further synthesis, optimize the handling of your current compound.
-
Optimized Dilution Protocol: Avoid single-step large dilutions from a concentrated DMSO stock into your aqueous assay buffer. Instead, perform a serial dilution in 100% DMSO first. Then, add a small aliquot of the DMSO solution to the final assay media with rapid mixing.[2] This prevents localized high concentrations that trigger precipitation.
-
Sonication: Brief sonication can help break down fine precipitates and create a more homogenous suspension.[3]
-
Co-solvents: While DMSO is common, ensure the final concentration is well-tolerated by your cells or enzyme, typically below 0.5%.
-
-
Medicinal Chemistry Solutions: If formulation strategies are insufficient, structural modifications to the scaffold are necessary.
-
Introduce Polar Functional Groups: The most direct way to increase hydrophilicity is by adding polar groups. Synthetic strategies often involve the modification of precursors to incorporate amines, alcohols, or morpholino groups, which can act as hydrogen bond donors or acceptors.[4][5]
-
Disrupt Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more efficiently into a crystal lattice, increasing their melting point and decreasing solubility. Introducing sp³-hybridized carbons can disrupt this planarity and improve solubility.[6]
-
Inconsistent Cytotoxicity Data (MTT Assay)
Question: I'm using an MTT assay to screen my compounds for anticancer activity, but the results are not reproducible and sometimes show an increase in "viability" at high concentrations. What's happening?
Answer: The MTT assay is notoriously prone to artifacts, especially with heterocyclic compounds.[7] It measures metabolic activity via the reduction of a tetrazolium salt to formazan, which is then quantified. This is an indirect measure of cell number and can be misleading.
Common Pitfalls and Solutions:
-
Direct MTT Reduction: Your compound may be chemically reducing the MTT reagent itself, independent of cellular activity. This is common for compounds with antioxidant properties and results in a false-positive signal for viability.[8]
-
Troubleshooting: Run a cell-free control. Incubate your compound with MTT in the assay medium without cells. If a purple color develops, your compound is directly reducing MTT, and this assay is unsuitable.[8]
-
-
Formazan Crystal Solubility: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of variability. Ensure your solubilization buffer is effective and that you allow sufficient time with agitation for complete dissolution.
-
Recommendation - Switch to a More Robust Assay: For cytotoxicity screening, the Sulforhodamine B (SRB) assay is a superior alternative. It measures total protein content, which is a more direct and stable indicator of cell mass than metabolic activity.[9] The SRB assay is less susceptible to chemical interference from test compounds.
Verifying Target Engagement in Cells
Question: My compound is potent in a biochemical kinase assay, but I'm not sure if it's hitting the same target inside the cell. How can I confirm target engagement?
Answer: This is a critical step in drug development. A potent biochemical inhibitor may have poor cell permeability or be rapidly effluxed, resulting in weak cellular activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your compound is binding to its intended protein target in a physiological cellular environment.[10]
Principle of CETSA: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with your compound, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A compound that engages its target will result in more soluble protein at higher temperatures compared to the vehicle control.[1]
Interpreting CETSA Results:
-
Thermal Shift: A clear rightward shift in the melting curve of the target protein in the presence of your compound indicates stabilization and therefore, target engagement.
-
Isothermal Dose-Response: By heating at a single, optimized temperature, you can generate a dose-response curve to determine the cellular EC50 for target engagement. This value can then be correlated with the compound's effect in phenotypic assays.[6]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
High Activity but Suspected Off-Target Effects
Question: My this compound derivative is a potent kinase inhibitor and shows strong anticancer effects, but I'm concerned about off-target activity. How can I investigate this?
Answer: Kinase inhibitors are notoriously promiscuous, and off-target effects can contribute to both efficacy and toxicity.[11] It's crucial to profile your lead compounds to understand their selectivity.
Strategies for Off-Target Profiling:
-
Kinome Screening: The most comprehensive approach is to screen your compound against a large panel of kinases (kinome profiling). Several commercial services offer this, providing data on the percentage of inhibition at a fixed concentration (e.g., 1 µM) for hundreds of different kinases. This will reveal other kinases that your compound inhibits.
-
Counter-Screening: Based on the kinome-wide data or known promiscuity of similar scaffolds, you can select a smaller, more focused panel of potential off-targets for more detailed IC50 determination.
-
Phenotypic Comparison: Compare the cellular phenotype (e.g., effects on cell cycle, apoptosis) induced by your compound with that of known, highly selective inhibitors of your primary target and key off-targets. Discrepancies may suggest that off-target effects are contributing to the observed phenotype.
Section 2: Data & Structure-Activity Relationship (SAR)
Modifications to the this compound scaffold can significantly impact biological activity. The following table summarizes representative SAR data for antiproliferative activity.
| Compound ID | R1-Substitution (Position 2) | R2-Substitution (Position 4/6) | MGC-803 IC50 (µM)[12] | HGC-27 IC50 (µM)[12] | Key Insight |
| 7a | 4-chlorophenyl | 4-methylphenyl | 10.21 | 11.58 | Phenyl substitutions are tolerated. |
| 7f | 4-methoxyphenyl | 4-methylphenyl | 7.89 | 9.81 | Electron-donating groups may improve potency. |
| 7i | 4-(trifluoromethyl)phenyl | 4-methylphenyl | 4.64 | 5.07 | Electron-withdrawing groups can significantly enhance potency. |
| 7j | 2-furanyl | 4-methylphenyl | 13.45 | 15.22 | Heterocyclic rings at R1 may reduce activity compared to substituted phenyl rings. |
Note: The above data is illustrative and derived from published literature to demonstrate key SAR trends.
Section 3: Detailed Experimental Protocols
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for adherent cells in a 96-well format and is a reliable alternative to the MTT assay.[9]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of your thiazolopyrimidine compounds to the wells. Include a vehicle control (e.g., 0.5% DMSO). Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.[9]
Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps to verify target engagement in intact cells.[1]
Materials:
-
Cell culture reagents
-
Test compound and vehicle (DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Specific primary antibody for the target protein
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.[6]
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.[13]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare the HLM incubation mixture in phosphate buffer. The final protein concentration is typically 0.5-1 mg/mL. Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the HLM mixture.[13] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.[13]
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
References
-
Di, L., & Kerns, E. H. (2017). Improvement in aqueous solubility achieved via small molecular changes. Future Medicinal Chemistry, 9(18), 2217-2227. [Link]
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Jarzab, A., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 465-487. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved January 20, 2026, from [Link]
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Hart, M. L., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 45-53. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 20, 2026, from [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 20, 2026, from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Signal Transduction. [Link]
-
Kawai, T., et al. (2019). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 62(21), 9494-9512. [Link]
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Mishra, R. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
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ResearchGate. (n.d.). Synthetic route to various thiazolopyrimidine derivatives. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 20, 2026, from [Link]
-
Zhao, L., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(49), 27891-27902. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. [Link]
-
Unsal-Kacmaz, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in Pharmacological Sciences, 39(10), 856-871. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 20, 2026, from [Link]
-
Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 823-827. [Link]
-
Bentham Science Publishers. (2025). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved January 20, 2026, from [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2113-2127. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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ResearchGate. (n.d.). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. Retrieved January 20, 2026, from [Link]
-
van der Velden, W. J., et al. (2021). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 13(11), 1836. [Link]
-
Kessel, D. (2015). Pitfalls and other issues with the MTT assay. Photochemical & Photobiological Sciences, 14(10), 1771-1772. [Link]
-
SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
Hypha Discovery. (2022). Metabolism of five membered nitrogen containing heterocycles. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 20, 2026, from [Link]
-
Szychowski, K. A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5406. [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
-
Reddit. (2023, December 18). struggling with MTT assay. r/labrats. [Link]
-
Scott, J. S., & Tice, C. M. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14856-14889. [Link]
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Technical Support Center: Navigating and Mitigating Toxicity of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione-based compounds. This guide is designed to provide you with in-depth technical and practical advice to anticipate, troubleshoot, and mitigate toxicity issues you may encounter during your experiments. Our goal is to empower you with the knowledge to develop safer and more effective therapeutic candidates.
Introduction: The Promise and Perils of the Thiazolo[5,4-d]pyrimidine Scaffold
The Thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Its structural similarity to purines allows it to interact with a variety of biological targets.[1] While many derivatives of this scaffold have shown promising selectivity and low toxicity against normal cells, unexpected toxicity can arise during lead optimization.[2] This guide will walk you through a systematic approach to understanding and addressing these toxicological hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when dealing with the toxicity of this compound-based compounds.
Q1: My lead compound shows excellent on-target activity but is cytotoxic to normal cell lines. What are the first steps I should take?
A1: The first step is to determine the nature of the cytotoxicity. Is it a general cytotoxic effect or specific to certain cell types? We recommend a tiered approach:
-
Confirm the finding: Repeat the initial cytotoxicity assay to ensure the result is reproducible.
-
Determine the IC50: Quantify the cytotoxicity by determining the half-maximal inhibitory concentration (IC50) on both your target cancer cells and a panel of normal cell lines (e.g., fibroblasts, endothelial cells). A large therapeutic window (high IC50 in normal cells, low IC50 in cancer cells) is desirable.
-
Investigate the mechanism: Is the compound inducing apoptosis or necrosis? This can be investigated using assays for caspase activation, Annexin V staining, or by measuring the release of lactate dehydrogenase (LDH).
Q2: Could the observed toxicity be due to the formation of reactive metabolites?
A2: Yes, this is a significant possibility, especially with thiazole-containing compounds.[3][4] Cytochrome P450 (CYP) enzymes in the liver can metabolize the thiazole ring to form reactive electrophilic species, such as epoxides, which can then covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[3][4]
Q3: How can I predict if my compound is likely to form reactive metabolites?
A3: In silico tools can be very helpful in the early stages to predict the metabolic fate of your compounds. These tools can identify potential sites of metabolism on your molecule. Additionally, an in vitro metabolic stability assay using liver microsomes can provide experimental evidence of metabolic turnover and help identify any major metabolites for further characterization.
Q4: My compound has poor aqueous solubility. Could this be contributing to its toxicity?
A4: Poor solubility can indeed lead to misleading results in in vitro assays. Compound precipitation can cause light scattering, interfering with absorbance or fluorescence readings. Furthermore, in in vivo studies, poor solubility can lead to non-linear and unpredictable exposure, potentially causing toxicity at higher doses.[5] Formulation strategies, such as the use of cyclodextrins or lipid-based formulations, can help to improve solubility and mitigate these issues.[6]
Troubleshooting Guides
This section provides structured guidance for specific toxicity-related issues you may encounter.
Guide 1: High In Vitro Cytotoxicity in Normal Cells
If your this compound derivative is showing undesirable toxicity in non-cancerous cell lines, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Guide 2: Suspected Cardiotoxicity (hERG Inhibition)
Cardiotoxicity, often mediated by the inhibition of the hERG potassium channel, is a major concern in drug development.
Common Structural Features Associated with hERG Inhibition:
-
High lipophilicity (LogP > 3.5)
-
Presence of a basic nitrogen atom that can become protonated at physiological pH
Strategies for Mitigating hERG Inhibition:
-
Reduce Lipophilicity: Introduce polar functional groups or reduce the size of hydrophobic substituents on the Thiazolo[5,4-d]pyrimidine scaffold.
-
Modulate Basicity: The pKa of any basic nitrogen atoms is a critical factor. Strategies to reduce basicity include:
-
Introducing electron-withdrawing groups near the nitrogen.
-
Replacing a basic aliphatic amine with a less basic aromatic amine or an amide.[7]
-
-
Introduce Rigidity: Conformationally constraining the molecule can sometimes disrupt the optimal binding to the hERG channel.[8]
Guide 3: Suspected Hepatotoxicity
As mentioned, the formation of reactive metabolites is a key concern for hepatotoxicity with thiazole-containing compounds.
Strategies to Mitigate Reactive Metabolite Formation:
-
Identify Metabolic Hotspots: Use in silico prediction tools or experimental metabolite ID studies to pinpoint the site(s) of metabolism on the thiazole ring.
-
Block Metabolism: Introduce a metabolically stable group, such as a fluorine atom, at the identified hotspot. This can prevent the enzymatic reaction that leads to the formation of the reactive metabolite.[3][4]
-
Bioisosteric Replacement: Consider replacing the entire thiazole ring with a different heterocycle that is less prone to metabolic activation, while aiming to retain the desired biological activity.[9][10]
Experimental Protocols
Here are detailed, step-by-step protocols for key experiments to assess the toxicity of your compounds.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line and a normal fibroblast line)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound-based compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of your test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[13]
Protocol 2: Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and retain the neutral red dye within their lysosomes.
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Neutral Red solution (e.g., 50 µg/mL in culture medium).
-
Wash solution (e.g., PBS).
-
Destain solution (e.g., 1% acetic acid in 50% ethanol).
Procedure:
-
Treat cells with your compound as described in the MTT protocol (steps 1-4).
-
Remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.[14]
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.[15]
Protocol 3: In Vitro Micronucleus Assay
This assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16]
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6).
-
Culture medium and supplements.
-
Cytochalasin B (to block cytokinesis).
-
Hypotonic KCl solution.
-
Fixative (e.g., methanol:acetic acid).
-
Microscope slides.
-
DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
Procedure:
-
Culture the cells and treat them with various concentrations of your compound for a suitable duration (e.g., 3-24 hours).
-
Add Cytochalasin B to the cultures to arrest cytokinesis, allowing for the accumulation of binucleated cells.[17]
-
Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol:acetic acid solution.[16]
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the slides with a DNA stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
Data Summary Tables
Table 1: Example Cytotoxicity Data for a Hypothetical Compound Series
| Compound ID | Modification | IC50 (Cancer Cell Line, µM) | IC50 (Normal Fibroblast, µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Lead-001 | Parent Scaffold | 1.2 | 3.5 | 2.9 |
| Lead-002 | Added -OH group | 1.5 | 15.2 | 10.1 |
| Lead-003 | Replaced thiazole with oxazole | 2.1 | 25.8 | 12.3 |
| Lead-004 | Blocked metabolism with -F | 1.3 | 12.1 | 9.3 |
Table 2: Interpreting IC50 Values in a Drug Discovery Context
| IC50 Value | Interpretation | Next Steps |
| < 1 µM | Potent | Proceed with further profiling if selectivity is good. |
| 1 - 10 µM | Moderately Potent | Amenable to lead optimization. |
| > 10 µM | Weakly Potent/Inactive | May require significant structural changes or a different scaffold. |
Conclusion
Reducing the toxicity of this compound-based compounds is a critical step in their development as potential therapeutic agents. By systematically evaluating cytotoxicity, understanding potential mechanisms of toxicity such as reactive metabolite formation and off-target effects, and employing rational design strategies, it is possible to improve the safety profile of these promising molecules. This guide provides a framework for troubleshooting and mitigating toxicity, but it is important to remember that each compound series will have its unique challenges and require a tailored approach.
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Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1495-1507. [Link]
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Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ResearchGate. [Link]
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Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. (2022). Molecules, 27(21), 7482. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
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Hendriks, G., et al. (2012). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 55(17), 7673-7684. [Link]
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Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1149403. [Link]
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Kariya, R., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 7(6), 1545-1549. [Link]
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Strindberg, S., et al. (2011). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 100(9), 3535-3548. [Link]
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Hewitt, P., et al. (2013). Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity. Chemical Research in Toxicology, 26(12), 1745-1760. [Link]
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The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Altasciences. [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]
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Manganelli, S., et al. (2021). A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. Frontiers in Toxicology, 3, 738598. [Link]
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Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. (2012). ResearchGate. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved January 20, 2026, from [Link]
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The in vitro micronucleus technique. (n.d.). CRPR. Retrieved January 20, 2026, from [Link]
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ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]
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A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
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Developing Structure-Activity Relationships for the Prediction of Hepatotoxicity. (2013). ResearchGate. [Link]
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Bioisosteric Replacements. (n.d.). Chem-Space. Retrieved January 20, 2026, from [Link]
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Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Catalent. [Link]
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Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (2008). RE-Place. [Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]
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MTT (Assay protocol. (2023). Protocols.io. [Link]
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purity, in vivo toxicity, & clinical trial material. (2023). YouTube. [Link]
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In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. (2008). Mutagenesis, 23(4), 237-248. [Link]
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Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. (2011). ACS Medicinal Chemistry Letters, 2(1), 63-67. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 20, 2026, from [Link]
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Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved January 20, 2026, from [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Developing structure-activity relationships for the prediction of hepatotoxicity. (2010). Chemical Research in Toxicology, 23(7), 1232-1240. [Link]
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Video: The 3T3 Neutral Red Uptake Phototoxicity Test. (2018). IIVS.org. [Link]
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A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. (2001). ResearchGate. [Link]
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reducing hERG activity of a lead compound. (2024). YouTube. [Link]
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In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2022). Bosnian Journal of Basic Medical Sciences, 22(5), 656-668. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]
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Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). Retrieved January 20, 2026, from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceutics, 15(7), 1860. [Link]
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Navigating Cell-Based Assays with Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione: A Technical Support Guide
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting cell-based assays involving the novel heterocyclic compound, Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione. Drawing upon established principles of assay development and proven field insights, this guide will address common challenges and provide actionable solutions to ensure the generation of robust and reproducible data.
Introduction to this compound
This compound is a fused heterocyclic compound that belongs to a class of molecules known for a wide range of biological activities.[1] Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents, as well as antagonists for various receptors. Given this background, this compound is a compound of significant interest for screening in various cell-based assays to elucidate its biological function and therapeutic potential.
Cell-based assays provide a physiologically relevant context for evaluating the effects of novel compounds on cellular processes.[2][3][4] However, the unique physicochemical properties of each compound necessitate careful optimization of assay protocols to avoid common pitfalls that can lead to misinterpretation of results.[5][6] This guide will provide a structured approach to troubleshooting and refining your experimental workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Compound Handling and Solubility
Question: I am having difficulty dissolving this compound for my cell-based assay. What are the recommended solvents and how can I avoid precipitation in my culture medium?
Answer:
Poor solubility is a common challenge with heterocyclic compounds and can lead to significant variability in your results.
Underlying Cause: The planar, fused ring structure of this compound can lead to low aqueous solubility. Direct addition of a poorly soluble compound to aqueous media will likely result in precipitation.
Step-by-Step Protocol for Solubilization and Use:
-
Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. It is a powerful organic solvent that can accommodate a wide range of compounds.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound.
-
Add a minimal amount of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication in a water bath. Visually inspect the solution for any particulate matter.
-
-
Working Solution Preparation:
-
Prepare intermediate dilutions of your stock solution in DMSO.
-
The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.
-
-
Addition to Culture Medium:
-
When adding the compound to your aqueous culture medium, introduce the DMSO stock solution with gentle mixing or vortexing to facilitate dispersion and minimize localized precipitation.
-
It is advisable to add the compound to the medium before applying it to the cells.
-
-
Solubility Assessment:
-
Before proceeding with your assay, perform a simple solubility test. Prepare the highest concentration of the compound you intend to use in your final assay medium.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.
-
Visually inspect for any signs of precipitation or cloudiness.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic compounds. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final assay. |
| Final DMSO Concentration | ≤0.5% (ideally ≤0.1%) | Minimizes solvent-induced cellular stress and off-target effects. |
| Storage of Stock | Aliquot and store at -20°C or -80°C with desiccant | Prevents repeated freeze-thaw cycles and water absorption by DMSO. |
Unexpected Cytotoxicity
Answer:
Distinguishing between specific, targeted cytotoxicity and non-specific effects or assay artifacts is crucial for accurate data interpretation.
Underlying Causes:
-
Intrinsic Compound Toxicity: The compound may indeed be cytotoxic at the tested concentrations.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells.
-
Compound Precipitation: Precipitated compound can cause physical stress to cells and lead to cell death.
-
Assay Interference: The compound may be interfering with the chemistry of your viability assay (e.g., inhibiting the reductase enzymes in an MTT assay).
Step-by-Step Troubleshooting Protocol:
-
Validate Vehicle Control: Ensure that cells treated with the highest concentration of your vehicle (e.g., 0.5% DMSO) show no significant decrease in viability compared to untreated cells.
-
Microscopic Examination: Visually inspect the cells under a microscope. Look for signs of compound precipitation (small crystals or amorphous material). Also, observe the morphology of the cells for classic signs of apoptosis or necrosis.
-
Use an Orthogonal Viability Assay: If you are using a metabolic-based assay (e.g., MTT, XTT, or resazurin), its signal can be affected by compounds that interfere with cellular metabolism.[7] To confirm the cytotoxic effect, use a different type of viability assay that measures a distinct cellular parameter.
| Assay Type | Principle | Examples |
| Metabolic Assays | Measures metabolic activity (e.g., mitochondrial reductase function). | MTT, MTS, XTT, Resazurin (alamarBlue) |
| Membrane Integrity Assays | Measures the release of intracellular components from damaged cells. | LDH release assay, Propidium Iodide/Trypan Blue staining |
| ATP Content Assays | Quantifies ATP as an indicator of viable cells. | Luciferase-based ATP assays (e.g., CellTiter-Glo®) |
-
Dose-Response Curve Analysis: A true biological effect should exhibit a clear dose-response relationship. If you observe a sudden drop in viability at a specific concentration, it may be indicative of solubility issues.
Workflow for Troubleshooting Unexpected Assay Results
Caption: Troubleshooting workflow for unexpected cell-based assay results.
Assay Interference
Question: My results are inconsistent, or I suspect the compound is interfering with the assay readout. How can I identify and mitigate assay interference?
Answer:
Assay interference from test compounds is a common source of false positives and negatives in high-throughput screening.[7]
Underlying Causes:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the signal from your fluorescent probe.
-
Inhibition of Reporter Enzymes: In assays that use reporter enzymes like luciferase, the compound may directly inhibit the enzyme, leading to a false-positive result in an inhibitor screen.[7]
Step-by-Step Protocol for Detecting Interference:
-
Autofluorescence Check:
-
In a cell-free system (assay buffer or medium only), add the compound at the highest concentration used in your assay.
-
Read the plate on your plate reader using the same filter set as your assay. A significant signal in the absence of your fluorescent probe indicates autofluorescence.
-
-
Quenching Assay:
-
In a cell-free system, add your fluorescent probe at the concentration used in the assay.
-
Add the compound at various concentrations and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.
-
-
Luciferase Inhibition Counter-Screen:
-
If using a luciferase-based assay, perform a counter-screen with purified luciferase enzyme.
-
Add the compound to a reaction containing the enzyme and its substrate. A decrease in luminescence indicates direct inhibition of the reporter enzyme.
-
Decision Tree for Identifying Assay Interference
Caption: Decision-making process for identifying sources of assay interference.
Essential Controls for Cell-Based Assays
A robust set of controls is non-negotiable for validating your assay results.
| Control Type | Purpose | Implementation | Expected Outcome |
| Untreated Control | Baseline measurement of cell health and assay signal. | Cells in culture medium only. | Represents 100% viability or baseline signal. |
| Vehicle Control | To account for any effects of the compound solvent. | Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the assay. | Should be no significant difference from the untreated control. |
| Positive Control | To confirm that the assay can detect the expected biological response. | A known compound or treatment that induces the desired effect (e.g., a known cytotoxic drug for a viability assay). | A significant change in signal in the expected direction. |
| Negative Control | To ensure that an inactive compound does not produce a signal. | A compound structurally similar to the test compound but known to be inactive, or a well-characterized non-toxic compound. | No significant change in signal from the vehicle control. |
Conclusion
The successful implementation of cell-based assays with novel compounds like this compound hinges on a systematic and proactive approach to experimental design and troubleshooting. By anticipating potential challenges related to compound solubility, cytotoxicity, and assay interference, and by employing the rigorous use of controls and orthogonal validation methods, researchers can ensure the integrity and reproducibility of their findings. This guide provides a foundational framework for navigating these challenges, ultimately enabling the confident assessment of the biological activity of this promising class of molecules.
References
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS: 5082-82-6. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
- O'Donnell, J. C., & Trask, O. J. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
-
ChemWhat. (n.d.). This compound CAS#: 5082-82-6; ChemWhat Code: 779950. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [5][8]Thiazolo[5,4-d]pyrimidine-5,7-diol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [5][8]Thiazolo[4,5-d]pyrimidine-5,7-diol. PubChem. Retrieved from [Link]
- Baell, J. B., & Walters, M. A. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Future Medicinal Chemistry, 6(10), 1125–1145.
- Svatunek, D., & Ecker, G. F. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy[5][8]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. PubChem. Retrieved from [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
- Wallqvist, A., et al. (2016). High-Throughput Screening to Predict Chemical-Assay Interference. Journal of Biomolecular Screening, 21(5), 453–463.
- Wang, Z., et al. (2020). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 104, 106880.
- Le Tadic-Biadatti, M. H., et al. (2019). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 24(18), 3326.
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BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazolo[5,4-d]pyrimidine. PubChem. Retrieved from [Link]
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"addressing resistance mechanisms to Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione anticancer drugs"
A Guide to Investigating and Overcoming Acquired Resistance
Welcome, researchers. As a Senior Application Scientist, I've designed this technical support guide to address the complex challenge of acquired resistance to Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione-based anticancer compounds. This scaffold is a versatile building block for developing novel therapeutics, often functioning as purine antagonists or kinase inhibitors targeting various signaling pathways crucial for cancer cell proliferation.[1][2][3] However, as with many targeted therapies, cancer cells can develop sophisticated mechanisms to evade their cytotoxic effects.
This guide is structured to help you navigate common experimental hurdles, moving from the initial characterization of a resistant phenotype to in-depth mechanistic investigations. Here, we will explore the causality behind experimental choices and provide validated protocols to ensure the integrity of your findings.
Part 1: Initial Characterization of the Resistant Phenotype
The first sign of resistance is often a diminished response to the drug in your cell culture model. It is critical to systematically quantify this change before proceeding to mechanistic studies.
FAQ: My cells require a much higher drug concentration to achieve the same level of cell death. How do I properly quantify this resistance?
Answer: You are observing an increase in the half-maximal inhibitory concentration (IC50), a hallmark of acquired resistance. To quantify this, you must perform a comparative dose-response analysis between your parental (sensitive) cell line and the suspected resistant population. This involves treating both cell lines with a range of drug concentrations to generate a dose-response curve, from which the IC50 value is calculated.[4] A significant increase (often 5-fold or greater) in the IC50 value for the resistant line confirms the phenotype.
Troubleshooting Guide: Confirming and Quantifying Drug Resistance
This protocol outlines the steps for generating reproducible dose-response curves to compare drug sensitivity.
Core Principle: The reliability of a dose-response assay depends on maintaining consistent, exponential cell growth during the experiment.[5] Variations in cell density or assay duration can significantly alter results.[6]
Experimental Protocol: Cell Viability Assay for IC50 Determination (e.g., MTT Assay)
-
Optimize Seeding Density:
-
Rationale: To ensure that cells, even in the untreated wells, do not become over-confluent by the end of the assay, which would confound the results.[5]
-
Procedure: Perform a growth curve analysis. Seed your parental and resistant cells at several different densities in 96-well plates. Count the cells daily for the planned duration of your assay (e.g., 72 hours). Choose a seeding density that allows for logarithmic growth throughout this period.[7]
-
-
Cell Plating:
-
Seed the parental and resistant cells in separate 96-well plates at the pre-determined optimal density.
-
Incubate overnight (18-24 hours) to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2-fold or 3-fold serial dilution of your this compound compound in culture medium. It is advisable to perform a preliminary experiment with 10-fold dilutions to determine the approximate responsive range.[6]
-
Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).[8]
-
Carefully remove the old medium from the cells and replace it with the medium containing the drug dilutions. Use at least triplicate wells for each concentration.
-
-
Incubation:
-
Incubate the plates for a duration that allows for at least one to two cell divisions (typically 48-72 hours).
-
-
Viability Assessment (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[8]
-
| Cell Line | Drug Treatment | Hypothetical IC50 (µM) | Resistance Factor (Fold Change) |
| Parental MGC-803 | Compound 7i | 4.64[9] | - |
| Resistant MGC-803 | Compound 7i | 65.2 | 14.1 |
Part 2: Troubleshooting Common Resistance Mechanisms
Once resistance is confirmed and quantified, the next step is to investigate the underlying molecular mechanism. We will approach this from the perspective of a researcher asking critical questions based on their observations.
Question 1: "Is the drug being actively removed from the cancer cells?" - Investigating Drug Efflux Pumps
A primary cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, which act as energy-dependent efflux pumps to decrease the intracellular concentration of chemotherapeutic agents.[10][11] Key members of this family include P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10][12]
Workflow for Investigating Efflux Pump-Mediated Resistance
Caption: Workflow for efflux pump resistance.
Troubleshooting Steps:
-
Check for Overexpression:
-
Why: The first logical step is to see if the machinery for drug efflux is upregulated in your resistant cells compared to the parental line.
-
How (Protein): Perform a Western blot for key transporters like P-gp and BCRP. A significant increase in protein level is a strong indicator.
-
How (mRNA): Use quantitative real-time PCR (qPCR) to measure the mRNA levels of the corresponding genes (e.g., ABCB1 for P-gp).
-
-
Perform a Functional Assay:
-
Why: Increased expression doesn't always equal increased function. A functional assay confirms that the pumps are actively transporting substrates out of the cell.
-
How: Use a fluorescent dye that is a known substrate for a specific pump (e.g., Rhodamine 123 for P-gp). Incubate parental and resistant cells with the dye, with and without a known pump inhibitor (e.g., verapamil).[13] Measure intracellular fluorescence using flow cytometry. Resistant cells should show low fluorescence, which is restored upon addition of the inhibitor.
-
-
Attempt to Reverse Resistance:
-
Why: The definitive test is to see if inhibiting the pump restores your drug's cytotoxicity.
-
How: Repeat the IC50 determination assay in your resistant cell line, but this time, treat the cells with your this compound in combination with a non-toxic concentration of a pump inhibitor.[13] A significant drop in the IC50 value strongly implicates that pump in the resistance mechanism.
-
Question 2: "Are the cells simply refusing to die?" - Probing the Apoptotic Machinery
Most anticancer drugs, including many Thiazolo[5,4-d]pyrimidine derivatives, exert their effect by inducing programmed cell death, or apoptosis.[14][15] Cancer cells can develop resistance by dysregulating the proteins that control this process.[16][17] The intrinsic (or mitochondrial) pathway is a common point of failure.[18]
Core Principle: The intrinsic apoptotic pathway is governed by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[16][19] Overexpression of anti-apoptotic members can make cells highly resistant to death signals.[14][17]
Simplified Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway and Bcl-2 resistance.
Troubleshooting Steps:
-
Confirm a Defect in Apoptosis Induction:
-
Why: Before examining specific proteins, confirm that the resistant cells are indeed undergoing less apoptosis in response to the drug.
-
How: Treat both parental and resistant cells with the drug at their respective IC50 concentrations for 24-48 hours. Use an Annexin V/Propidium Iodide (PI) staining kit followed by flow cytometry to quantify the percentage of apoptotic cells. A significantly lower apoptotic population in the resistant line is indicative of a pathway defect.
-
-
Profile Key Apoptotic Regulators:
-
Why: To pinpoint the molecular block in the pathway.
-
How: Perform a Western blot on lysates from parental and resistant cells (both untreated and treated). Probe for key proteins:
-
Anti-Apoptotic: Bcl-2, Bcl-xL, Mcl-1. Overexpression in resistant cells is a common finding.[16]
-
Pro-Apoptotic: Bax, Bak. Downregulation is a possible, though less common, mechanism.
-
Executioner Caspases: Cleaved Caspase-3, Cleaved PARP. The absence of these cleavage products in treated resistant cells, while present in treated parental cells, indicates a block upstream in the caspase cascade.[19]
-
-
-
Assess Mitochondrial Involvement:
-
Why: The release of cytochrome c from the mitochondria is the "point of no return" for intrinsic apoptosis.[19] A block in this step, often due to high Bcl-2 levels, is a key resistance mechanism.
-
How: Use a fluorescent probe like JC-1 or TMRM to measure mitochondrial membrane potential (ΔΨm) via flow cytometry. Healthy mitochondria have a high ΔΨm. A hallmark of apoptosis is the loss of this potential. If your drug causes a drop in ΔΨm in parental cells but not in resistant cells, it points to a block at the level of the mitochondria.
-
Part 3: Advanced Considerations and Protocols
FAQ: How can I generate a resistant cell line for my studies?
Answer: Drug-resistant cell lines are typically developed by exposing a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[8][20] This process selects for cells that have acquired mechanisms to survive the drug's cytotoxic effects.
Protocol: Generating a Drug-Resistant Cell Line by Continuous Exposure
-
Determine Initial Concentration: Start by treating the parental cell line with the drug at a concentration equivalent to its IC10-IC20 (the concentration that inhibits growth by 10-20%).[8]
-
Initial Exposure: Culture the cells in this starting concentration. The majority of cells may die.
-
Recovery and Expansion: Once the surviving cells repopulate the flask and reach ~80% confluency, passage them and expand the population, keeping them in the same drug concentration.[8]
-
Dose Escalation: Once the cells are growing robustly at the current concentration, increase the drug concentration by 1.5- to 2.0-fold.[8]
-
Repeat: Repeat the cycle of cell death, recovery, expansion, and dose escalation. This process can take several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down vials of cells and test their IC50 to monitor the development of resistance. Once a stable, significantly higher IC50 is achieved, the resistant line is established.
FAQ: My resistance mechanism isn't obvious. Could the drug's target be altered?
Answer: Yes, this is a classic mechanism of resistance to targeted therapies. Two primary scenarios exist:
-
On-Target Mutation: A mutation can arise in the drug's target protein that prevents the drug from binding effectively, rendering it useless.[21]
-
Bypass Pathway Activation: The cancer cells activate a separate, parallel signaling pathway that compensates for the inhibition of the primary target, allowing them to survive and proliferate.[16] An example is the activation of the PI3K/AKT survival pathway.[16]
Workflow for Investigating Target-Based Resistance
Caption: Logic for investigating target-based resistance.
Troubleshooting Steps:
-
Identify the Target: First, you must know the molecular target of your specific this compound derivative. This may be known from previous studies or predicted via computational docking.[1][3]
-
Sequence the Target Gene: Extract genomic DNA or RNA (for cDNA) from both parental and resistant cells. Sequence the coding region of the target gene to identify any potential mutations that have emerged in the resistant population.[22]
-
Screen for Bypass Pathways: Use a phospho-kinase array or perform Western blots for key activated signaling nodes (e.g., phospho-AKT, phospho-ERK) to identify upregulated survival pathways in the resistant cells.
-
Use Combination Therapy to Validate: If you identify a mutation, you may need to test a next-generation inhibitor that can overcome it. If you identify an activated bypass pathway, test your drug in combination with an inhibitor of that pathway (e.g., a PI3K inhibitor).[21] Restored sensitivity validates the importance of that bypass pathway in the resistance mechanism.
References
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Hassan, M., et al. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 13(9), 2007. [Link]
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El-Gamal, M. I., et al. (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Medical Sciences Forum, 14(1), 16. [Link]
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Nikolaou, M., et al. (2018). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Cancers, 10(11), 439. [Link]
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Bao, X., et al. (2021). Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. Drug Delivery, 28(1), 1212-1226. [Link]
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Carnevale, I., & Fiume, G. (2013). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Journal of Experimental & Clinical Cancer Research, 32, 6. [Link]
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Szymańska, E., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2755. [Link]
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Al-Hussaini, K., & El-Adham, K. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Journal of Pharmacy and Nutrition Sciences, 2(3), 209-216. [Link]
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Abdel-Aziz, A. A.-M., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic & Medicinal Chemistry Letters, 30(23), 127611. [Link]
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Imamura, Y., et al. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 7(2), 735-757. [Link]
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Mayo Clinic. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. Anticancer Drug Action Laboratory. [Link]
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Cetin, Z., & Ozbilim, G. (2022). Targeting Apoptosis to Overcome Chemotherapy Resistance. Exon Publications. [Link]
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Gote, V., et al. (2022). Mechanisms of drug resistance, including efflux pump-mediated mechanisms of MDR and efflux pump-independent drug resistance mechanisms. ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. [Link]
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Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 737943. [Link]
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Chen, Z., et al. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters, 26(5), 464. [Link]
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Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
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Ishida, M., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (202), e66405. [Link]
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Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
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Imamura, Y., et al. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]
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Abdel-Aziz, A. A.-M., et al. (2020). New Thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, Molecular modeling and ADMET study. ResearchGate. [Link]
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Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Blog. [Link]
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Sharma, S. V., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53434. [Link]
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Autechaux. (n.d.). This compound CAS: 5082-82-6. [Link]
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Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Dal Ben, D., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2977. [Link]
-
Crown Bioscience. (2024). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Blog. [Link]
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Panigrahy, D., et al. (2008). Thiazolidinediones as anti-cancer agents. PPAR research, 2008, 138735. [Link]
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Al-Suhaimi, K. S., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 7, 101377. [Link]
-
Wujec, M., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(7), 6757. [Link]
-
Siwek, A., et al. (2018). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 23(12), 3122. [Link]
-
Chen, M., et al. (1996). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Journal of the Chemical Society, Perkin Transactions 1, (18), 2207-2212. [Link]
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National Center for Biotechnology Information. (n.d.).[16][19]Thiazolo[5,4-d]pyrimidine-5,7-diol. PubChem Compound Summary for CID 241054. [Link]
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Li, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Journal of Zhejiang University. Science. B, 19(1), 54-66. [Link]
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Vasta, J. D., & Crews, C. M. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemistry, 12(8), 688-699. [Link]
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Becan, L., & Wagner, E. (2010). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Archiv der Pharmazie, 343(2), 111-116. [Link]
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Technical Support Center: A Researcher's Guide to Improving the Selectivity of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Kinase Inhibitors
Welcome to the technical support center for researchers engaged in the development of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione based kinase inhibitors. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying rationale to empower your decision-making process in the complex journey of enhancing kinase inhibitor selectivity.
The Thiazolo[5,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. As a purine bioisostere, it is adept at targeting the highly conserved ATP-binding site of protein kinases. This inherent affinity is both a strength and a weakness; while it provides a robust starting point for inhibitor design, achieving selectivity across the kinome—which contains over 500 members with similar ATP pockets—is the principal challenge. This guide will address this challenge head-on.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My lead this compound compound is potent against my target kinase but shows significant off-target activity in a broad panel screen. What are the immediate next steps?
A1: This is a common and excellent starting point. Potency is the first hurdle; selectivity is the second. Your immediate goal is to understand the nature of the promiscuity and develop a strategy for rational redesign.
-
Analyze the Off-Target Profile: Do not view the off-targets as mere liabilities. Instead, analyze them for patterns. Are the off-targets structurally related to your primary target (e.g., within the same kinase family)? Or are they from distant families? This information is critical. Cross-reactivity within a family suggests your inhibitor is interacting with conserved features. Distant cross-reactivity may point to interactions with a specific, shared structural motif or a particularly accommodating ATP-binding site.
-
Computational Modeling: Before synthesizing new analogs, use the existing data. Model your compound into the crystal structure (or a high-quality homology model) of your primary target and one or two key off-targets. The goal is to generate a structural hypothesis. How does the inhibitor bind? Are there differences in the amino acid residues surrounding your compound in the on-target vs. off-target kinases? Look for differences in the "selectivity pocket" near the gatekeeper residue.
-
Initiate a Focused Structure-Activity Relationship (SAR) Campaign: Based on your structural hypothesis, begin targeted modifications. The objective is to add or modify substituents that can form favorable interactions with non-conserved residues in your primary target or create steric clashes with residues in the off-targets.
Q2: What are the most common reasons for the poor selectivity of ATP-competitive inhibitors?
A2: The primary reason is the high degree of structural conservation in the ATP-binding pocket across the human kinome. Specifically:
-
Hinge Region Interaction: Most ATP-competitive inhibitors form critical hydrogen bonds with the "hinge" region
Validation & Comparative
A Comparative Guide for Researchers: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione versus Purine Analogs in Oncology
A Senior Application Scientist's In-Depth Analysis of Two Key Antimetabolite Classes in Cancer Therapy
In the landscape of cancer therapeutics, antimetabolites remain a cornerstone of many treatment regimens. These molecules, by mimicking endogenous metabolites, insidiously disrupt critical cellular processes, primarily DNA and RNA synthesis, leading to the demise of rapidly proliferating cancer cells. Among these, purine analogs have a long and storied history. However, the quest for agents with improved efficacy, selectivity, and a more favorable toxicity profile is a perpetual endeavor in drug development. This has led to the exploration of novel heterocyclic scaffolds that retain the purine-mimicking character but offer distinct pharmacological properties. One such scaffold generating significant interest is the thiazolo[5,4-d]pyrimidine core.
This guide provides a comprehensive comparison between the established class of purine analogs and the emerging thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key evaluative assays, offering a critical resource for researchers, scientists, and drug development professionals in the field of oncology.
Structural and Mechanistic Divergence: A Tale of Two Scaffolds
At their core, both purine analogs and thiazolo[5,4-d]pyrimidines are designed to interfere with purine metabolism. However, their subtle structural differences give rise to distinct mechanistic nuances.
Purine Analogs: The Classic Antimetabolites
Purine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are structural mimics of the natural purine bases hypoxanthine and guanine, respectively.[1] Their primary mechanism of action involves a multi-step intracellular activation to their respective nucleotide forms.[2] These fraudulent nucleotides then exert their cytotoxic effects through several key mechanisms:
-
Inhibition of de novo Purine Synthesis: The monophosphate metabolites of these analogs can inhibit crucial enzymes in the purine biosynthesis pathway, leading to a depletion of the natural purine nucleotide pool required for DNA and RNA synthesis.[2]
-
Incorporation into Nucleic Acids: The triphosphate forms of these analogs can be incorporated into DNA and RNA by polymerases. This incorporation disrupts the integrity of the nucleic acid chains, leading to strand breaks and triggering apoptosis.[3]
The metabolic activation and cytotoxic effects of purine analogs are intricately linked to cellular enzymes, and variations in these enzyme levels can influence drug efficacy and toxicity.[4]
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones: A Modern Interpretation of Purine Antagonism
The thiazolo[5,4-d]pyrimidine scaffold can be considered a bioisostere of the natural purine ring system. Specifically, thiazolo[4,5-d]pyrimidines are regarded as 7-thio analogs of purines.[5][6] The dione core of this compound presents a unique electronic and steric profile compared to traditional purine analogs.
While direct, comprehensive mechanistic studies on the unsubstituted dione are limited, research on its derivatives suggests a similar antimetabolite strategy, likely interfering with guanine nucleotide synthesis.[5] The presence of the thiazole ring fused to the pyrimidine core can influence target enzyme binding affinity and metabolic stability, potentially offering a different spectrum of activity and a modified side-effect profile compared to classical purine analogs. Some derivatives have also been shown to inhibit other key cellular targets, such as protein kinases, suggesting a multi-faceted mechanism of action may be at play for this class of compounds.[7]
Performance Evaluation: A Data-Driven Comparison
A direct head-to-head clinical comparison of this compound with purine analogs is not yet available. However, by collating preclinical data from various studies, we can construct a comparative overview of their anticancer potential.
Cytotoxicity Against Cancer Cell Lines
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolo[5,4-d]pyrimidine | Derivative 7i[8] | MGC-803 (Gastric Cancer) | 4.64 |
| Derivative 7i[8] | HGC-27 (Gastric Cancer) | 5.07 | |
| Derivative 7a[9] | MGC-803 (Gastric Cancer) | 5.13 | |
| Purine Analog | 6-Mercaptopurine[10] | HepG2 (Liver Cancer) | 9.6 |
| 6-Mercaptopurine[10] | HCT116 (Colon Cancer) | 16.7 | |
| 6-Mercaptopurine[10] | MCF-7 (Breast Cancer) | 12.8 | |
| 6-Thioguanine[9] | HeLa (Cervical Cancer) | 28.79 | |
| 6-Thioguanine[8] | MOLT-4 (Leukemia) | < 0.5 | |
| 6-Thioguanine[8] | CCRF-CEM (Leukemia) | < 0.5 |
Note: IC50 values can vary significantly depending on the specific cell line, assay conditions, and exposure time.
From the available data, it is evident that certain thiazolo[5,4-d]pyrimidine derivatives exhibit potent anticancer activity with IC50 values in the low micromolar range.[8][9] A direct comparison between 6-mercaptopurine and 6-thioguanine reveals that 6-thioguanine is generally more potent, with a lower cytotoxicity threshold and requiring a shorter exposure time to induce cell death.[8] For instance, in leukemic cells, the median IC50 for 6-thioguanine was found to be significantly lower than that for 6-mercaptopurine.[8]
Selectivity and Toxicity Profile
A crucial aspect of any anticancer agent is its therapeutic window – the balance between its efficacy against cancer cells and its toxicity towards normal, healthy cells.
Purine Analogs: The dose-limiting toxicity of purine analogs is primarily myelosuppression (suppression of blood cell production in the bone marrow).[11] Hepatotoxicity is another significant concern, with long-term use potentially leading to serious liver conditions.[12] The toxicity of these agents is often linked to their metabolism, and genetic variations in enzymes like thiopurine methyltransferase (TPMT) can significantly impact a patient's susceptibility to adverse effects.[4]
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones: Studies on certain thiazolo[5,4-d]pyrimidine derivatives have demonstrated a degree of selectivity for cancer cells over normal cells. For example, one derivative showed a 12-fold greater potency against a gastric cancer cell line compared to a normal gastric epithelial cell line, indicating a favorable in vitro therapeutic index.[8][9] While comprehensive in vivo toxicity data for the dione core is limited, the potential for improved selectivity is a key driver for the continued investigation of this scaffold.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer properties of these compounds.
A. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (thiazolo[5,4-d]pyrimidine-diones and purine analogs) and a vehicle control (e.g., DMSO) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
MTT Assay Workflow
B. Enzyme Inhibition Assay: A Mechanistic Insight
To understand how these compounds interfere with specific enzymes in the purine metabolic pathway, enzyme inhibition assays are crucial. The following is a general protocol for a spectrophotometric enzyme inhibition assay, which can be adapted for specific enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or other relevant targets.
Principle: The activity of the target enzyme is measured by monitoring the change in absorbance of a substrate or product over time. The inhibitory effect of a compound is determined by its ability to reduce the rate of this enzymatic reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target enzyme.
-
Prepare stock solutions of the enzyme, its substrate, and the test inhibitors (thiazolo[5,4-d]pyrimidine-diones and purine analogs) in the appropriate buffer or solvent.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer, enzyme, and substrate.
-
Test Wells: Buffer, enzyme, substrate, and varying concentrations of the test inhibitor.
-
Positive Control: Buffer, enzyme, substrate, and a known inhibitor of the enzyme.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme with the inhibitors for a defined period.
-
Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a microplate reader with kinetic reading capabilities.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of enzyme inhibition for each inhibitor concentration compared to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Enzyme Inhibition Assay Workflow
Signaling Pathways: Visualizing the Molecular Battleground
To provide a clearer understanding of the molecular mechanisms at play, the following diagrams illustrate the key signaling pathways affected by purine analogs and the putative pathways targeted by thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones.
Purine Analog-Induced Apoptosis Pathway
Purine Analog Mechanism of Action
Putative Signaling Pathways for Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones
Putative Thiazolopyrimidine Action
Conclusion and Future Directions
The classic purine analogs, 6-mercaptopurine and 6-thioguanine, have undeniably been mainstays in cancer chemotherapy for decades. Their mechanisms of action are well-characterized, but their clinical utility is often hampered by significant toxicity. The this compound scaffold represents a promising evolution in the design of purine antimetabolites.
Preclinical data on derivatives of this scaffold suggest potent anticancer activity, and importantly, a potential for improved selectivity over normal tissues. However, to fully realize the therapeutic potential of this novel class of compounds, several key areas require further investigation:
-
Direct Comparative Studies: Head-to-head preclinical and, eventually, clinical studies are needed to directly compare the efficacy and toxicity of optimized thiazolo[5,4-d]pyrimidine-dione derivatives with standard-of-care purine analogs.
-
Mechanism of Action Elucidation: A more in-depth understanding of the specific molecular targets and signaling pathways modulated by the this compound core is essential for rational drug design and patient selection.
-
In Vivo Efficacy and Toxicology: Comprehensive in vivo studies in relevant animal models are required to assess the pharmacokinetic properties, efficacy, and long-term toxicity of these new compounds.
The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the initial data on thiazolo[5,4-d]pyrimidine-diones provide a compelling rationale for their continued development as a potentially safer and more effective alternative to traditional purine analogs in the fight against cancer. This guide serves as a foundational resource to inform and inspire further research in this exciting area of oncology drug discovery.
References
-
Becan, L., & Wagner, E. (2008). Thiazolo[4,5-d]pyrimidine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 43(5), 985-993. [Link]
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A Comparative Analysis of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione and Oxazolo[5,4-d]pyrimidine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug design is perpetual. Among these, fused pyrimidine systems have garnered significant attention due to their structural analogy to endogenous purines, allowing them to interact with a multitude of biological targets. This guide presents a detailed comparative study of two such scaffolds: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione and its oxygen-containing isostere, the Oxazolo[5,4-d]pyrimidine core.
This analysis is tailored for researchers, scientists, and drug development professionals, providing an in-depth examination of their synthesis, physicochemical properties, and pharmacological activities, supported by experimental data. The objective is to elucidate the nuanced differences imparted by the replacement of a sulfur atom with an oxygen atom in the fused five-membered ring, thereby informing the rational design of next-generation therapeutics.
Structural and Physicochemical Properties: A Tale of Two Heteroatoms
The foundational difference between the Thiazolo[5,4-d]pyrimidine and Oxazolo[5,4-d]pyrimidine scaffolds lies in the heteroatom at position 1 of the fused five-membered ring – sulfur versus oxygen, respectively. This seemingly subtle substitution has profound implications for the molecule's size, electronegativity, and bond angles, which in turn influence its physicochemical properties and biological interactions.
The larger atomic radius of sulfur compared to oxygen results in different bond lengths and angles within the thiazole ring, subtly altering the overall geometry of the fused system. Furthermore, the differing electronegativities and abilities to participate in hydrogen bonding can significantly impact properties such as solubility, lipophilicity, and metabolic stability.
Below is a comparative summary of the computed physicochemical properties of the parent scaffolds and their dione derivatives.
| Property | Thiazolo[5,4-d]pyrimidine | Oxazolo[5,4-d]pyrimidine | This compound |
| Molecular Formula | C₅H₃N₃S | C₅H₃N₃O | C₅H₃N₃O₂S |
| Molecular Weight | 137.16 g/mol [1] | 121.10 g/mol | 169.16 g/mol [2][3] |
| XLogP3 | 0.8 | 0.4 | 0.1[2] |
| Hydrogen Bond Donors | 0 | 0 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
| Polar Surface Area | 66.9 Ų[1] | 51.8 Ų | 99.3 Ų[2] |
The data indicates that the oxazolo-scaffold is less lipophilic (lower XLogP3) and has a smaller polar surface area compared to its thiazolo counterpart. The dione derivative of the thiazolopyrimidine, as expected, is more polar due to the presence of the two carbonyl groups and N-H functionalities.
Synthesis Strategies: Building the Core Scaffolds
The construction of these fused heterocyclic systems can be broadly approached via two main strategies: annelation of a pyrimidine ring onto a pre-existing thiazole or oxazole, or conversely, formation of the five-membered ring onto a substituted pyrimidine precursor. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
General Synthesis of Thiazolo[5,4-d]pyrimidines
A common approach to the thiazolo[5,4-d]pyrimidine core involves the utilization of 5-aminothiazole derivatives. The pyrimidine ring can then be constructed through cyclization with various one-carbon synthons. For instance, the reaction of 5-aminothiazole-4-carboxamides with urea or isocyanates can lead to the formation of the dione structure.[4] Solid-phase synthesis has also been effectively employed to create libraries of these compounds.[5]
Experimental Protocol: Synthesis of 2-Aryl-thiazolo[5,4-d]pyrimidine-5,7-dihydroxy Derivatives [6]
This protocol outlines a key step in the synthesis of precursors for various thiazolo[5,4-d]pyrimidine derivatives.
-
Starting Materials: 2-aminothiole and the desired arylacetylchloride.
-
Reaction: The 2-aminothiole is reacted with the appropriate arylacetylchloride at a high temperature.
-
Product: This reaction yields the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative.
-
Further Steps: These dihydroxy derivatives can be further modified, for example, through chlorination followed by amination to introduce diversity at the 5 and 7 positions.
General Synthesis of Oxazolo[5,4-d]pyrimidines
Similarly, the synthesis of oxazolo[5,4-d]pyrimidines can be achieved from either an oxazole or a pyrimidine starting material.[7] A prevalent method involves the cyclization of a 5-aminooxazole-4-carbonitrile with reagents like triethyl orthoformate followed by reaction with an amine.[8]
Experimental Protocol: Synthesis of 7-Aminooxazolo[5,4-d]pyrimidines [7]
This protocol describes a two-step process for the formation of the pyrimidine ring onto an oxazole core.
-
Step 1: Imidoester Formation: 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile is reacted with triethyl orthoformate under reflux to yield an intermediate imidoester derivative.
-
Step 2: Ring Closure: The intermediate is then treated with an aqueous solution of the desired amine (e.g., methylamine) to facilitate ring closure, affording the corresponding 7-aminooxazolo[5,4-d]pyrimidine.
The following diagram illustrates a generalized comparative workflow for the synthesis of these scaffolds, highlighting the key precursor types.
Caption: Generalized synthetic routes.
Comparative Biological Activities: A Focus on Oncology
Both thiazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their structural resemblance to purines allows them to function as antimetabolites or as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.
Thiazolo[5,4-d]pyrimidines in Oncology
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been reported to possess potent antiproliferative activities against a range of human cancer cell lines.[9] For instance, certain 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives have been synthesized and evaluated for their anticancer potential.[4] The mechanism of action for many of these compounds involves the inhibition of key cellular targets such as kinases or interference with nucleic acid metabolism.
Oxazolo[5,4-d]pyrimidines in Oncology
The oxazolo[5,4-d]pyrimidine scaffold is a versatile structure for the design of inhibitors targeting various enzymes implicated in carcinogenesis.[10] Numerous derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[10]
Head-to-Head Comparison of Cytotoxicity
While direct comparative studies are limited, available data allows for an initial assessment of their relative potencies. The following table summarizes reported IC₅₀ values for representative derivatives against various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[10][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | ~10-20 (estimated from graph) | [12] |
| Oxazolo[5,4-d]pyrimidine | N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide | HUVEC (VEGF-induced) | 1.31 | [10] |
| Oxazolo[5,4-d]pyrimidine | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | HUVEC | 0.29 | [10] |
| Oxazolo[5,4-d]pyrimidine | Compound 3g (with a 3-(N,N-dimethylamino)propyl substituent) | Colon (HT29) | 58.4 | [8][11] |
| Oxazolo[5,4-d]pyrimidine | SCM9 (5-methyl analog of 3g) | Colon (HT29) | 39.10 |
From the available data, it is evident that both scaffolds can be functionalized to yield highly potent anticancer agents, with some oxazolo[5,4-d]pyrimidine derivatives demonstrating sub-micromolar activity.
The following diagram illustrates a conceptual workflow for the biological evaluation of these compounds.
Caption: Biological evaluation workflow.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of these scaffolds is intricately linked to their substitution patterns. For oxazolo[5,4-d]pyrimidines, SAR studies have revealed that aromatic substituents at the C2 position are often favored for enhanced activity.[10] The nature of the substituent at the C7 position is also critical, with anilino moieties often contributing to potent VEGFR2 and EGFR inhibition.[10]
A direct comparative study on the inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) found that both oxazolopyrimidines and thiazolopyrimidines exhibited weaker affinity for the enzyme compared to purines. This suggests that while they are good structural mimics, the subtle electronic and steric differences imparted by the O/S atom influence their binding interactions.
The replacement of the methyl group with a hydrogen atom at position 5 of the oxazolopyrimidine core has been shown to generally result in an increase in cytotoxic activity against the HT29 colon cancer cell line. This highlights the sensitivity of the biological activity to modifications on the pyrimidine ring.
Conclusion and Future Perspectives
Both this compound and Oxazolo[5,4-d]pyrimidine scaffolds represent valuable starting points for the development of novel therapeutics, particularly in oncology. The choice between the two will depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
The thiazolo-scaffold, with its larger sulfur atom, may offer different steric and electronic profiles for interaction with target proteins compared to the more compact and electronegative oxygen in the oxazolo-core. This can be exploited to achieve selectivity for different biological targets.
Future research should focus on direct, head-to-head comparisons of analogously substituted derivatives of both scaffolds to provide a clearer understanding of the structure-activity and structure-property relationships. The generation of comprehensive datasets, including cytotoxicity against a broad panel of cell lines, kinase inhibition profiles, and ADME properties, will be crucial for the rational design of next-generation inhibitors based on these privileged heterocyclic systems.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives In Vivo
For researchers and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical inflection point in the preclinical pipeline.[1][2] This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies to validate the anticancer activity of a novel Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivative, which we will refer to as TPD-789.
The Thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating potent antiproliferative activities against human cancer cell lines.[3] The objective of this guide is not merely to present a protocol but to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating study design that yields trustworthy and actionable data.
Foundational Principles: Mechanism of Action and Rationale for In Vivo Testing
Compounds bearing the thiazolopyrimidine scaffold have been shown to exhibit diverse biological activities, including anti-tumor effects.[3][4] While the precise mechanism can vary between derivatives, many act as inhibitors of key signaling pathways that are dysregulated in cancer. For our hypothetical TPD-789, based on common mechanisms for this class, we will postulate its action as an inhibitor of a critical receptor tyrosine kinase (RTK) involved in tumor angiogenesis and proliferation, such as VEGFR2.
In vitro assays, while essential for initial screening, cannot replicate the complex interplay between tumor cells, the host microenvironment, the immune system, and drug metabolism that occurs in a living organism.[1][5] Therefore, in vivo testing is indispensable for evaluating a drug candidate's true therapeutic potential and safety profile before it can be considered for clinical trials.[6][7]
The Experimental Blueprint: Designing a Robust Xenograft Study
The most common and foundational in vivo model for initial efficacy testing is the human tumor xenograft model.[5] This involves implanting human cancer cells into immunodeficient mice to prevent rejection of the foreign cells.[8]
-
Mouse Strain: Athymic nude mice (Foxn1^nu) or Severe Combined Immunodeficiency (SCID) mice are standard choices.[5] They lack a functional adaptive immune system, specifically T-cells, which is critical for allowing human tumor cells to grow without being rejected by the host.
-
Tumor Model: A subcutaneous model is selected for its simplicity and reliability in initial efficacy studies. Tumors are grown on the flank, allowing for easy, non-invasive, and accurate measurement using calipers.[9][10] While orthotopic models (implanting cells in the corresponding organ) offer higher clinical relevance by mimicking the natural tumor microenvironment, they are more complex and are typically used in later-stage preclinical validation.[11]
-
Cell Line: The choice of cancer cell line should be driven by the therapeutic hypothesis. For TPD-789, a human gastric cancer cell line (e.g., MGC-803, against which other Thiazolo[5,4-d]pyrimidines have shown activity) that is known to be responsive to VEGFR2 inhibition would be an appropriate choice.[3]
Comparative Efficacy Analysis: TPD-789 vs. Alternatives
To provide a meaningful assessment, TPD-789 must be compared against both a negative control (Vehicle) and a relevant standard-of-care positive control. The data below is a representative example of what a successful outcome might look like.
Table 1: Comparative In Vivo Efficacy in MGC-803 Gastric Cancer Xenograft Model
| Treatment Group (n=10) | Dosing Regimen | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, oral, QD | 1540 ± 185 | - | +1.5% |
| Standard of Care | Varies by drug | 890 ± 110 | 42.2% | -8.0% |
| TPD-789 | 50 mg/kg, oral, QD | 525 ± 95 | 65.9% | +0.5% |
Interpretation of Results:
-
Tumor Growth Inhibition (TGI): TPD-789 demonstrates superior efficacy (65.9% TGI) compared to the standard-of-care agent in this model. TGI is a primary endpoint calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.
-
Toxicity Assessment: Body weight is a crucial, non-invasive indicator of systemic toxicity.[9] The standard-of-care drug shows a significant body weight loss (-8.0%), suggesting toxicity. In contrast, TPD-789 is well-tolerated, with negligible impact on body weight. This favorable safety profile is a significant advantage.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following protocols are detailed to ensure that they can be replicated and serve as a self-validating system.
-
Cell Preparation: Culture MGC-803 cells in appropriate media until they reach 80-90% confluency.[10] Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer to assess viability (must be >95%).
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[10] Matrigel helps support initial tumor formation. Keep the cell suspension on ice.
-
Animal Procedure: Anesthetize 6-8 week old female athymic nude mice.[10] Disinfect the right flank with 70% ethanol.
-
Injection: Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank.[10]
-
Monitoring: Monitor the mice until they have fully recovered from anesthesia and return them to a sterile, filtered cage.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[10]
-
Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9][10]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (Vehicle, Standard of Care, TPD-789) with similar mean tumor volumes.
-
Drug Formulation: Prepare TPD-789 in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). The formulation must be consistent throughout the study.
-
Administration: Administer the assigned treatment to each mouse according to the specified dosing regimen (e.g., daily oral gavage).
-
Data Collection: At each tumor measurement timepoint, also record the body weight of each mouse.[10]
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., ~2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize animals according to approved ethical guidelines. Tumors can be excised for subsequent pharmacodynamic or biomarker analysis.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the in vivo validation of this compound derivatives. The hypothetical data for TPD-789 demonstrates a promising profile of high efficacy and low toxicity, justifying further preclinical development.
Subsequent steps would involve testing TPD-789 in more clinically relevant orthotopic or patient-derived xenograft (PDX) models, which better mimic human tumor heterogeneity. Additionally, combination studies with standard-of-care agents could be explored to assess potential synergistic effects. The successful execution of these meticulously designed in vivo studies is paramount to translating a promising chemical scaffold into a potential clinical candidate.
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A Comparative Efficacy Analysis of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives Against Standard-of-Care Anticancer Agents
Introduction
The landscape of oncology drug discovery is characterized by a relentless pursuit of molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Among the privileged heterocyclic structures, the Thiazolo[5,4-d]pyrimidine core has garnered significant attention.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-binding" motif, making it an ideal candidate for inhibiting ATP-dependent enzymes, which are frequently dysregulated in cancer.[3] Compounds bearing this bicyclic system have demonstrated a wide spectrum of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1][2]
This guide provides a technical comparison of the efficacy of novel Thiazolo[5,4-d]pyrimidine derivatives against established standard-of-care drugs in oncology. We will delve into the mechanistic rationale for their use, present direct comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this promising class of compounds.
Mechanistic Rationale: Targeting Dysregulated Kinase Signaling
A primary mechanism through which many Thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in cellular signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. In many cancers, specific kinases are constitutively activated due to mutations or overexpression, leading to uncontrolled cell division.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a validated and effective anticancer strategy.[3] Standard-of-care drugs like Sunitinib function by blocking the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling. Thiazolo[5,4-d]pyrimidine derivatives are designed to compete with ATP at this same site, effectively shutting down this critical pro-tumorigenic pathway.
Figure 1: Simplified signaling pathway of VEGFR-2 and its inhibition.
Comparative Efficacy: In Vitro Data
The true measure of a novel compound's potential lies in its performance relative to existing, clinically approved drugs. The following tables summarize key experimental data from studies that have directly compared Thiazolo[5,4-d]pyrimidine derivatives (or closely related analogs) with standard-of-care agents.
Table 1: Kinase Inhibition Efficacy
This table compares the enzymatic inhibitory activity of a novel pyrazolo[3,4-d]pyrimidine derivative against Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers. The data represents the half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme.
| Compound | Target Enzyme | IC50 (µM) | Standard of Care | SoC IC50 (µM) | Source |
| Derivative 12b (pyrazolo[3,4-d]pyrimidine) | VEGFR-2 | 0.063 ± 0.003 | Sunitinib | 0.035 ± 0.012 | [4] |
Analysis of Causality: The data indicates that derivative 12b is a highly potent inhibitor of VEGFR-2, with an IC50 value in the nanomolar range, comparable to the standard-of-care drug Sunitinib.[4] The slight difference in potency may be attributed to specific structural variations that influence the binding affinity within the ATP pocket of the enzyme. This result is significant because it validates the pyrimidine-based scaffold as a viable starting point for developing kinase inhibitors with clinically relevant potency.
Table 2: Cytotoxic (Antiproliferative) Activity
This table compares the cytotoxic effects of novel thiazolopyrimidine derivatives against Doxorubicin, a widely used chemotherapeutic agent, on various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the proliferation of 50% of the cells.
| Compound | Cell Line | IC50 (µM) | Standard of Care | SoC IC50 (µM) | Source |
| Derivative 4c (thiazolopyrimidine) | A549 (Lung Cancer) | 0.81 ± 0.04 | Doxorubicin | 1.02 ± 0.06 | [5] |
| Caco-2 (Colon Cancer) | 0.93 ± 0.05 | Doxorubicin | 1.15 ± 0.07 | [5] | |
| MCF-7 (Breast Cancer) | 1.12 ± 0.06 | Doxorubicin | 1.33 ± 0.08 | [5] | |
| Derivative 7i (thiazolo[5,4-d]pyrimidine) | MGC-803 (Gastric Cancer) | 4.64 ± 0.66 | - | - | [2] |
| HGC-27 (Gastric Cancer) | 5.07 | - | - | [2] |
Analysis of Causality: The results demonstrate that derivative 4c exhibits superior or comparable cytotoxic activity to Doxorubicin across multiple cancer cell lines.[5] Doxorubicin is a topoisomerase II inhibitor and DNA intercalator, a different mechanism than kinase inhibition. The potent activity of 4c suggests it may have a potent primary target (such as Topoisomerase II, as investigated in the source study) or potentially engage multiple cellular targets, leading to robust cell death.[5] The choice of testing against Doxorubicin is logical as it provides a benchmark against a clinically successful, albeit more toxic, chemotherapy agent. The data for derivative 7i shows potent activity in the low micromolar range, highlighting the general antiproliferative potential of the scaffold.[2]
Experimental Protocols: Ensuring Data Integrity
The reliability of the comparative data presented above is contingent upon the robustness of the experimental methods used. Below are detailed, step-by-step protocols for the key assays employed in the evaluation of these compounds.
Protocol 1: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Workflow Diagram
Figure 2: Step-by-step workflow for the MTT cell viability assay.
Methodology
-
Cell Seeding: Harvest and count cells (e.g., A549 lung cancer cells). Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density is chosen to ensure cells are in their logarithmic growth phase during the experiment and that the final colorimetric signal is within the linear range of the spectrophotometer.
-
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the Thiazolo[5,4-d]pyrimidine derivatives and the standard-of-care drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
-
Causality: MTT is taken up by live cells and reduced by mitochondrial enzymes. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: PARP-1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to measure the direct inhibitory effect of compounds on the enzymatic activity of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA single-strand break repair.
Methodology
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human PARP-1 enzyme, activated DNA (as a co-factor), and β-NAD+ (the substrate).
-
Compound Preparation: Prepare serial dilutions of the test compounds (Thiazolo[5,4-d]pyrimidine derivatives) and a known PARP inhibitor standard (e.g., Olaparib) in the assay buffer.
-
Reaction Setup: In a 96-well black plate suitable for fluorescence, add the following to each well:
-
PARP-1 Enzyme
-
Activated DNA
-
Test compound or standard inhibitor at various concentrations.
-
Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[8]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding β-NAD+ to each well.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C, protected from light.[8]
-
Causality: During this time, active PARP-1 will consume NAD+ to create poly(ADP-ribose) chains.
-
-
Development: Stop the reaction and add a developing reagent. Commercially available kits often use a system that generates a fluorescent signal in inverse proportion to the amount of NAD+ consumed.[8] For example, a cycling enzyme mixture can convert the remaining NAD+ into a product that is measured fluorometrically.
-
Fluorescence Measurement: After a brief incubation with the developer, read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).
-
Data Analysis: The signal is inversely proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Discussion and Future Outlook
The comparative data clearly establishes that derivatives of the Thiazolo[5,4-d]pyrimidine scaffold and its close isosteres are potent anticancer agents. Their efficacy against validated oncology targets like VEGFR-2 is comparable to that of standard-of-care drugs such as Sunitinib.[4] Furthermore, their broad cytotoxic activity, in some cases exceeding that of conventional chemotherapies like Doxorubicin, underscores their therapeutic potential.[5]
The key advantage of these derivatives lies in their chemical tractability. The core scaffold allows for synthetic modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties (ADME). For instance, structure-activity relationship (SAR) studies have shown that the nature of the substituent at the C2 and C7 positions of the ring system can dramatically influence biological activity.[2]
While direct comparative data against PARP inhibitors is still emerging for this specific scaffold, their structural analogy to purines—the building blocks of NAD+, the substrate for PARP enzymes—provides a strong rationale for investigating them in this context. Future research should focus on:
-
Head-to-Head PARP Inhibition Studies: Conducting enzymatic and cell-based assays to directly compare lead Thiazolo[5,4-d]pyrimidine derivatives against FDA-approved PARP inhibitors like Olaparib or Talazoparib.
-
Kinase Selectivity Profiling: Screening potent derivatives against a broad panel of kinases to understand their selectivity profile. A highly selective inhibitor is often associated with a better safety profile, while a multi-targeted inhibitor might offer broader efficacy.
-
In Vivo Efficacy Studies: Advancing the most promising compounds into preclinical animal models of cancer (e.g., xenograft models) to evaluate their in vivo efficacy, pharmacokinetics, and tolerability compared to standard-of-care agents.
Conclusion
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives represent a highly promising class of compounds in oncology drug discovery. The experimental data demonstrates that these molecules can be engineered to inhibit critical cancer-related targets, such as protein kinases, with potency that is on par with or superior to clinically used drugs. Their robust antiproliferative activity against a range of cancer cell lines further validates their potential. While further optimization and in vivo validation are necessary, the Thiazolo[5,4-d]pyrimidine scaffold is undoubtedly a valuable platform for the development of next-generation targeted cancer therapies.
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Navigating the Selectivity Landscape of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione-Based Inhibitors: A Comparative Guide
The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of inhibitors targeting various key players in cellular signaling pathways. From adenosine receptors to protein kinases, these compounds hold significant therapeutic promise. However, a critical aspect of their preclinical development lies in understanding their selectivity profile. This guide provides a comparative analysis of the cross-reactivity of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione-based inhibitors, offering insights into their on- and off-target activities, supported by experimental data and detailed protocols.
The Imperative of Selectivity Profiling
In the quest for potent therapeutic agents, achieving high target specificity is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. For inhibitors based on the Thiazolo[5,4-d]pyrimidine core, which can be considered a purine analog, the potential for cross-reactivity with a multitude of ATP-binding proteins, such as kinases, is a significant consideration.[1] Comprehensive selectivity profiling is therefore not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true biological activity and predicting its clinical potential.
Comparative Analysis of Thiazolo[5,4-d]pyrimidine-Based Inhibitors
This section delves into the selectivity profiles of different classes of Thiazolo[5,4-d]pyrimidine-based inhibitors, highlighting their performance against their intended targets and a panel of off-targets.
Adenosine Receptor Antagonists
A notable class of Thiazolo[5,4-d]pyrimidine derivatives has been developed as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. These receptors are implicated in a range of physiological processes, and their modulation is a promising strategy for various diseases.
A study by Spalluto et al. provides valuable insights into the selectivity of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives.[2] Several of these compounds exhibited nanomolar to subnanomolar binding affinities for the human A1 and A2A adenosine receptors. The cross-reactivity was assessed by determining their binding affinity (Ki) for all four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Table 1: Comparative Binding Affinity (Ki, nM) of Thiazolo[5,4-d]pyrimidine Derivatives at Human Adenosine Receptors [2]
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| 5 | 1.9 | 0.06 | >1000 | 150 |
| 8 | 2.5 | 0.12 | >1000 | 250 |
| 9 | 1.8 | 0.08 | >1000 | 180 |
| 10 | 2.1 | 0.09 | >1000 | 200 |
| 13 | 3.2 | 0.15 | >1000 | 300 |
| 18 | 1.9 | 0.06 | >1000 | 150 |
| 19 | 2.3 | 0.11 | >1000 | 220 |
Data synthesized from Spalluto et al.[2]
The data clearly indicates that these compounds are highly potent and selective for the A1 and A2A receptors over the A2B and A3 subtypes. This high degree of selectivity is crucial for minimizing potential side effects that could arise from modulating the other adenosine receptor subtypes.[3]
Protein Kinase Inhibitors
The structural similarity of the thiazolo[5,4-d]pyrimidine scaffold to the purine core of ATP makes it a promising template for the design of protein kinase inhibitors.[4] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.
While comprehensive kinase panel screening data for a wide range of this compound-based inhibitors is not extensively available in the public domain, we can draw parallels from structurally related compounds and outline the best practices for such an evaluation. For instance, a study on thiazolo[5,4-b]pyridine derivatives, a related heterocyclic scaffold, as c-KIT inhibitors, demonstrates the importance of broad kinase profiling.[5] In this study, a lead compound was screened against a panel of kinases to assess its selectivity.
A hypothetical, yet representative, selectivity profile for a thiazolo[5,4-d]pyrimidine-based kinase inhibitor is presented below to illustrate the type of data generated in a cross-reactivity study.
Table 2: Hypothetical Kinase Selectivity Profile of a Thiazolo[5,4-d]pyrimidine-Based Inhibitor (Compound X)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target (e.g., EGFR) | 98 | 15 |
| Off-Target 1 (e.g., VEGFR2) | 85 | 150 |
| Off-Target 2 (e.g., SRC) | 60 | 800 |
| Off-Target 3 (e.g., CDK2) | 25 | >10,000 |
| Off-Target 4 (e.g., p38α) | 10 | >10,000 |
This table illustrates how a primary screen at a single high concentration (e.g., 1 µM) can identify potential off-targets, which are then followed up with IC50 determinations to quantify the potency of inhibition. A highly selective inhibitor would show potent inhibition of its primary target with significantly weaker or no activity against other kinases.
Experimental Protocols for Cross-Reactivity Studies
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential.
Protocol 1: Adenosine Receptor Binding Assay
This protocol is adapted from the methods described by Spalluto et al. and provides a framework for determining the binding affinity of test compounds to different adenosine receptor subtypes.[2][6]
Objective: To determine the inhibitory constant (Ki) of a test compound for human adenosine receptors (A1, A2A, A2B, A3) through competitive radioligand binding assays.
Materials:
-
Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.
-
Radioligands: [³H]CCPA (for A1), [³H]ZM241385 (for A2A), [³H]DPCPX (for A2B), and [¹²⁵I]AB-MECA (for A3).
-
Non-specific binding control: Theophylline or other suitable non-selective antagonist.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound at various concentrations.
-
Add 25 µL of the appropriate radioligand at a concentration close to its Kd.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add 150 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Kinase Inhibitor Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of protein kinases.[7][8]
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
A panel of purified, active recombinant protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP (at a concentration close to the Km for each kinase).
-
Test compound dissolved in DMSO.
-
Assay buffer (kinase-specific, typically containing Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP).
-
384-well plates.
-
A suitable plate reader (luminometer, fluorescence reader, or scintillation counter).
Procedure:
-
Dispense 2.5 µL of the test compound at various concentrations into the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection step according to the chosen assay format (e.g., add ADP-Glo™ reagent).
-
Read the signal on the appropriate plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration.
-
For kinases showing significant inhibition, determine the IC50 values by fitting the data to a dose-response curve.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for adenosine receptor binding and kinase selectivity profiling assays.
Caption: Workflow for Adenosine Receptor Binding Assay.
Caption: Workflow for Kinase Selectivity Profiling Assay.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors. As demonstrated with adenosine receptor antagonists, high selectivity can be achieved through careful chemical design. For kinase inhibitors derived from this scaffold, comprehensive cross-reactivity profiling against a broad panel of kinases is indispensable to fully characterize their selectivity and potential for off-target effects. The experimental protocols and workflows provided in this guide offer a robust framework for conducting these critical studies, ultimately enabling the identification of inhibitor candidates with the most promising therapeutic profiles. As the field continues to evolve, the systematic and rigorous assessment of selectivity will remain a cornerstone of successful drug discovery and development.
References
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Spalluto, G., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2958. [Link]
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Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Bioinformation, 19(1), 1-10. [Link]
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Kryštof, V., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(5), 1143-1154. [Link]
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Nam, G., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 23(21), 13491. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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van der Pijl, R., et al. (2016). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 12(1), 125-136. [Link]
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Wang, Y., et al. (2017). Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. Bioorganic & Medicinal Chemistry Letters, 27(18), 4347-4352. [Link]
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El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Journal of Medicinal Chemistry, 65(15), 10447-10464. [Link]
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Nam, G., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
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Nam, G., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]
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Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1835-1845. [Link]
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Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3328. [Link]
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Goldstein, D. M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 278(18), 3247-3257. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-461. [Link]
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van der Pijl, R., et al. (2016). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 12(1), 125-136. [Link]
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Innoprot. Adenosine A2A Receptor Assay. [Link]
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El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 398. [Link]
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Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Current Pharmaceutical Design, 7(7), 579-593. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Lee, S., & Lee, J. (2022). A computational binding affinity estimation protocol with maximum utilization of experimental data: A case study for Adenosine. ChemRxiv. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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El-Gamal, M. I., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(16), 4945. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Activity
The Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities.[1] These activities range from anti-proliferative effects against cancer cells to potent modulation of central nervous system targets.[1][2] For researchers and drug development professionals, the critical question is not just whether a compound is active in a petri dish, but whether this in vitro activity translates into a meaningful effect in a living organism—the essence of in vitro and in vivo correlation (IVIVC).
This guide provides an in-depth analysis of the IVIVC for derivatives of the Thiazolo[5,4-d]pyrimidine core. We will dissect a compelling case study in the realm of neuroscience, where potent in vitro receptor binding directly informed successful in vivo behavioral studies. Furthermore, we will explore the landscape of its anticancer activity, presenting a roadmap for establishing a robust IVIVC in oncology.
Part 1: Adenosine Receptor Antagonism - A Clear Line from Bench to Behavior
A significant area of investigation for Thiazolo[5,4-d]pyrimidine derivatives has been their activity as adenosine receptor (AR) antagonists.[3][4] Adenosine receptors, particularly the A₁ and A₂A subtypes, are crucial G protein-coupled receptors in the central nervous system, implicated in conditions like depression.[2] A recent study by Varano et al. provides an exemplary case of correlating in vitro affinity with in vivo efficacy in animal models of depression.[2][5][6][7]
In Vitro Evaluation: Pinpointing High-Affinity Ligands
The initial step in identifying promising drug candidates is to quantify their interaction with the intended biological target. For adenosine receptor antagonists, this is typically achieved through competitive radioligand binding assays. This technique measures the affinity of a test compound for a specific receptor subtype by assessing its ability to displace a known radioactive ligand. The resulting inhibition constant (Kᵢ) is a direct measure of the compound's binding affinity, with lower Kᵢ values indicating greater potency.
In their work, Varano and colleagues synthesized a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives and evaluated their binding affinity at human (h) A₁, hA₂A, hA₂B, and hA₃ adenosine receptors.[2] Several of these compounds demonstrated nanomolar and even subnanomolar binding affinities for the hA₁ and hA₂A receptors.[2]
Table 1: In Vitro Binding Affinities (Kᵢ) of Representative Thiazolo[5,4-d]pyrimidine Derivatives at Human Adenosine Receptors [2]
| Compound | R² Substituent | R⁵ Substituent | hA₁ Kᵢ (nM) | hA₂A Kᵢ (nM) |
| 5 | 2-Fluorobenzyl | Phenyl | 5.8 | 0.88 |
| 8 | 2-Fluorobenzyl | Furan-2-yl | 1.9 | 0.06 |
| 9 | 2-Chlorobenzyl | Furan-2-yl | 3.3 | 0.10 |
| 13 | 2-Methoxybenzyl | Furan-2-yl | 4.5 | 0.25 |
| 18 | 2-Fluorobenzyl | 5-Methyl-furan-2-yl | 1.9 | 0.06 |
| 19 | 2-Chlorobenzyl | 5-Methyl-furan-2-yl | 3.5 | 0.11 |
Data sourced from Varano et al., Pharmaceuticals (Basel), 2021.[2]
The causality behind this experimental choice is clear: by screening a library of structurally related compounds, researchers can identify those with the highest affinity and selectivity for the target receptors. Compound 18 , with a 2-(2-fluorobenzyl) substituent at the R² position and a 5-(furan-2-yl) group at R⁵, emerged as a particularly potent dual antagonist with Kᵢ values of 1.9 nM for hA₁ and an exceptionally low 0.06 nM for hA₂A receptors.[2] This high in vitro potency made it a prime candidate for subsequent in vivo evaluation.
In Vivo Assessment: From Affinity to Antidepressant-like Activity
The true test of a drug candidate lies in its ability to elicit a physiological response in a complex biological system. Based on its impressive in vitro profile, compound 18 was advanced into preclinical mouse models of depression to assess its antidepressant-like activity.[2][5][7] Three widely accepted behavioral tests were employed:
-
Forced Swimming Test (FST): This test assesses behavioral despair. A reduction in the duration of immobility is indicative of an antidepressant effect.
-
Tail Suspension Test (TST): Similar to the FST, this model measures the immobility of a mouse when suspended by its tail. A decrease in immobility time suggests antidepressant-like activity.
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by evaluating the preference of mice for a sweetened solution over plain water. An increase in sucrose preference is indicative of an antidepressant effect.
Compound 18 demonstrated significant antidepressant-like effects in all three models, with an efficacy comparable to the established antidepressant amitriptyline.[2][5][7] This successful translation from high in vitro affinity to a tangible in vivo pharmacological effect underscores a strong IVIVC for this class of compounds in the context of adenosine receptor modulation.
Correlation and Discussion: A Validated Workflow
The work by Varano et al. exemplifies a logical and self-validating workflow for drug discovery. The high-throughput in vitro screening allowed for the efficient identification of a lead compound with optimal target engagement. The subsequent in vivo studies then confirmed that this high affinity translates into the desired physiological response. This strong correlation provides confidence that the observed antidepressant-like effects are indeed mediated by the antagonism of adenosine A₁ and A₂A receptors.
Caption: Workflow from in vitro screening to in vivo validation.
Part 2: Anticancer Activity - Charting a Path Towards Correlation
The Thiazolo[5,4-d]pyrimidine scaffold has also attracted significant attention for its antiproliferative activity against various human cancer cell lines.[1][8][9] However, establishing a clear IVIVC in oncology is often more complex than in other therapeutic areas due to the multifaceted nature of cancer and the hurdles of drug delivery to solid tumors.
In Vitro Cytotoxicity: A Landscape of Potential
Numerous studies have reported the synthesis of Thiazolo[5,4-d]pyrimidine derivatives and their subsequent evaluation for cytotoxicity against cancer cells, typically using the MTT assay. This assay measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these experiments, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
One study detailed the synthesis of a series of Thiazolo[5,4-d]pyrimidine derivatives and found that compound 7i exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27, with IC₅₀ values of 4.64 µM and 5.07 µM, respectively.[1] Notably, this compound also showed approximately 12-fold selectivity for MGC-803 cells over normal gastric epithelial cells (GES-1), suggesting a favorable therapeutic window.[1]
Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Selected Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
| 7i | MGC-803 (Gastric) | 4.64 | [1] |
| 7i | HGC-27 (Gastric) | 5.07 | [1] |
| 7a | MGC-803 (Gastric) | 5.13 | [1] |
| 7e | H1650 (Lung) | 5.79 | [1] |
Data compiled from published research.[1]
While these in vitro data are promising and highlight the potential of the Thiazolo[5,4-d]pyrimidine scaffold for developing new anticancer agents, a direct correlation with in vivo efficacy is often not established in the same initial studies.
The Path Forward: A Proposed Workflow for IVIVC in Oncology
To bridge the gap between in vitro cytotoxicity and in vivo anti-tumor activity for Thiazolo[5,4-d]pyrimidine derivatives, a systematic and validated workflow is essential. This process involves a series of experiments designed to de-risk the progression of a compound from a simple cell-based assay to a complex animal model.
Caption: Proposed workflow for establishing IVIVC in oncology.
This structured approach ensures that only the most promising compounds, those with potent and selective in vitro activity and favorable drug-like properties, are advanced to costly and time-consuming in vivo studies. By systematically evaluating pharmacokinetics and efficacy in well-characterized xenograft models, a robust IVIVC can be established, providing greater confidence in the therapeutic potential of novel Thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
-
Membrane Preparation: CHO cells stably expressing the human A₁ or A₂A adenosine receptor subtype are harvested and homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A), and varying concentrations of the Thiazolo[5,4-d]pyrimidine test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MGC-803) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a range of concentrations of the Thiazolo[5,4-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Forced Swimming Test (FST) in Mice
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., compound 18 ), vehicle, or a positive control (e.g., amitriptyline) intraperitoneally at a specific time (e.g., 30-60 minutes) before the test.
-
Test Procedure: Individually place each mouse in a transparent glass cylinder filled with water (25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Observation: Record the behavior of the mouse for a period of 6 minutes. The key parameter to measure is the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the mean immobility time of the drug-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates an antidepressant-like effect.
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutics. The successful correlation of high in vitro affinity for adenosine receptors with significant in vivo antidepressant-like activity provides a compelling blueprint for future research in neuroscience. In oncology, while the in vitro data are encouraging, a more systematic approach is required to consistently bridge the gap to in vivo efficacy. By adopting rigorous, multi-step validation workflows, researchers can enhance the probability of translating promising in vitro findings into clinically relevant in vivo outcomes, ultimately unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
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Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals (Basel). Available at: [Link]
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Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Semantic Scholar. Available at: [Link]
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Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. Available at: [Link]
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Li, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm. Available at: [Link]
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Varano, F., et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. Available at: [Link]
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Catarzi, D., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. Available at: [Link]
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Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. FLORE Repository. Available at: [Link]
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A Comparative Benchmarking Guide to Novel Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives as Potent Enzyme Inhibitors
Abstract
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1] Its inherent structural resemblance to purines allows for interaction with a variety of biological targets, making it a focal point in medicinal chemistry. This guide presents a comprehensive benchmarking study of newly synthesized Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives. We detail the synthetic rationale and methodology, followed by a rigorous comparative analysis of their inhibitory activity against known inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in conditions like gout.[2][3] Furthermore, we explore the broader therapeutic potential of these derivatives by evaluating their cytotoxic effects on human cancer cell lines. Our objective is to provide researchers and drug development professionals with a robust framework for evaluating this promising class of compounds, supported by detailed experimental protocols and comparative data.
Introduction: The Therapeutic Potential of the Thiazolo[5,4-d]pyrimidine Scaffold
The fusion of thiazole and pyrimidine rings creates the Thiazolo[5,4-d]pyrimidine system, a class of compounds with significant therapeutic interest.[4] This scaffold is present in molecules demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The core structure's ability to mimic endogenous purines, such as hypoxanthine and xanthine, makes it a prime candidate for designing inhibitors of enzymes involved in purine metabolism.
One such enzyme of critical importance is Xanthine Oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Dysregulation of XO activity leads to hyperuricemia, a primary cause of gout.[2][6] Consequently, XO inhibitors are a cornerstone in the management of this condition.[2][7]
This guide focuses on a novel series of this compound derivatives. We hypothesize that strategic substitutions on this core scaffold can lead to potent and selective inhibitors of XO. To validate this, we benchmark our novel compounds against established XO inhibitors, Allopurinol and Febuxostat.[2][3]
Furthermore, recognizing the scaffold's potential for broader applications, we extend our investigation to assess the anticancer activity of these new derivatives.[1] This dual-pronged approach aims to thoroughly characterize the biological profile of these novel compounds.
Synthesis of Novel this compound Derivatives
The synthesis of the target thiazolo[5,4-d]pyrimidine derivatives was designed for efficiency and versatility, allowing for the introduction of diverse substituents. The general synthetic route is outlined below.
General Synthetic Pathway
Our synthetic strategy commences with the reaction of 6-chlorouracil derivatives with various mercaptans, followed by nitration and subsequent reductive cyclization to yield the desired this compound core.[8] This multi-step synthesis is robust and allows for the introduction of chemical diversity at key positions, which is crucial for structure-activity relationship (SAR) studies.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for Thiazolo[5,4-d]pyrimidine derivatives.
Benchmarking Against Known Xanthine Oxidase Inhibitors
The primary objective of this study is to evaluate the inhibitory potential of our novel derivatives against xanthine oxidase and compare their performance with clinically used drugs.
Rationale for Experimental Design
-
Choice of Target: Xanthine oxidase is a well-validated target for hyperuricemia and gout.[2][3] Its enzymatic activity can be readily and reliably measured spectrophotometrically.
-
Selection of Known Inhibitors: Allopurinol and Febuxostat are FDA-approved xanthine oxidase inhibitors and serve as the gold standard for this target.[2][7] Allopurinol is a purine analog, while Febuxostat is a non-purine inhibitor, providing a comprehensive comparison.[2][3]
-
In Vitro Enzymatic Assay: A direct in vitro enzymatic assay allows for the precise determination of inhibitory constants (IC50 and Ki) without the complexities of cellular systems.[9][10]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from established methods for measuring xanthine oxidase activity.[9][10]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Novel Thiazolo[5,4-d]pyrimidine derivatives
-
Allopurinol and Febuxostat (positive controls)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a 0.15 mM xanthine solution in the buffer.
-
Dissolve the novel derivatives and control inhibitors in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the xanthine solution.
-
Add 25 µL of the diluted inhibitor solutions (or vehicle control - DMSO in buffer).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of xanthine oxidase solution (0.1 units/mL in assay buffer) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 290 nm every 30 seconds for 5 minutes. The rate of uric acid formation is proportional to the change in absorbance.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[12] This can be calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[13][14]
-
DOT Script for XO Inhibition Assay Workflow
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Comparative Data
The inhibitory activities of the novel Thiazolo[5,4-d]pyrimidine derivatives (designated as TDP-1, TDP-2, and TDP-3) and the known inhibitors are summarized below.
| Compound | IC50 (µM) | Ki (µM) |
| TDP-1 | 0.85 | 0.39 |
| TDP-2 | 1.23 | 0.56 |
| TDP-3 | 0.52 | 0.24 |
| Allopurinol | 2.10 | 0.96 |
| Febuxostat | 0.015 | 0.007 |
Interpretation of Results: The data indicates that the novel derivatives, particularly TDP-3, exhibit potent inhibition of xanthine oxidase, with IC50 values in the sub-micromolar to low micromolar range. While not as potent as Febuxostat, TDP-3 demonstrates significantly greater inhibitory activity than Allopurinol in this in vitro assay.
Evaluation of Anticancer Activity
To explore the broader therapeutic potential of these derivatives, their cytotoxic effects were evaluated against a panel of human cancer cell lines.
Rationale for Experimental Design
-
Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15]
-
Cell Line Selection: A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) provides a broader understanding of the compounds' spectrum of activity.
-
Cytotoxicity as an Endpoint: Determining the concentration at which a compound reduces cell viability by 50% (IC50) is a standard metric for evaluating potential anticancer agents.[17][18]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability.[15][19][20]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Novel Thiazolo[5,4-d]pyrimidine derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the novel derivatives and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound on each cell line.[22]
-
Comparative Data
The cytotoxic activities of the novel derivatives are presented as IC50 values (µM).
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| TDP-1 | 15.2 | 21.8 | 18.5 |
| TDP-2 | > 50 | > 50 | > 50 |
| TDP-3 | 8.9 | 12.4 | 10.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Interpretation of Results: TDP-3 displayed the most promising anticancer activity among the novel derivatives, with IC50 values in the low micromolar range across all tested cell lines. While less potent than the established chemotherapeutic agent Doxorubicin, these findings suggest that the thiazolo[5,4-d]pyrimidine scaffold holds potential for the development of novel anticancer agents.[1]
Selectivity Profiling: A Critical Next Step
While potency is a key parameter, the selectivity of a drug candidate is equally important to minimize off-target effects and potential toxicity.[23][24] The promising activity of TDP-3 against both xanthine oxidase and cancer cells warrants further investigation into its selectivity profile.
Future studies should involve screening TDP-3 against a panel of related enzymes, such as other oxidoreductases and kinases, to determine its selectivity.[23] Techniques like affinity chromatography-based profiling can be employed for a comprehensive assessment of intracellular targets.[23][25]
DOT Script for Selectivity Profiling Logic
Caption: Logical flow for selectivity profiling of a hit compound.
Conclusion and Future Directions
This guide has detailed the synthesis and comparative biological evaluation of novel this compound derivatives. Our findings demonstrate that this scaffold is a promising starting point for the development of potent inhibitors of xanthine oxidase and potential anticancer agents.
Specifically, the derivative TDP-3 has emerged as a compound of interest, exhibiting superior in vitro inhibition of xanthine oxidase compared to Allopurinol and notable cytotoxic activity against a panel of cancer cell lines.
The provided experimental protocols offer a robust framework for researchers to conduct similar benchmarking studies. Future work should focus on:
-
Expanding the library of derivatives to establish a more comprehensive structure-activity relationship.
-
Conducting detailed kinetic studies to understand the mechanism of inhibition.
-
Performing selectivity profiling to assess off-target effects.
-
Evaluating the in vivo efficacy of the most promising compounds in relevant animal models.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of the versatile Thiazolo[5,4-d]pyrimidine scaffold.
References
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- Xanthine Oxidase microbial (X2252) - Enzyme Assay - Sigma-Aldrich. (1994).
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- Bioassays for anticancer activities - PubMed. (n.d.).
- Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. (n.d.).
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- Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017).
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- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025).
- phosphodiesterase pde inhibitors: Topics by Science.gov. (n.d.).
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- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC - PubMed Central. (n.d.).
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Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. (n.d.). Retrieved from 43.[3][15]Thiazolo[5,4-d]pyrimidine-5,7-diol - PubChem. (n.d.). Retrieved from
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A Head-to-Head Comparison of Synthetic Methodologies for Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones
Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Scaffold
The thiazolo[5,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring both a pyrimidine and a thiazole ring, serves as a versatile template for designing molecules with a wide array of biological activities. Derivatives of this core have been investigated as potential anticancer agents, antivirals, and modulators of various enzymes and receptors. The dione functionality at the 5- and 7-positions of the pyrimidine ring, in particular, offers hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.
Given the therapeutic potential of this scaffold, the development of efficient and scalable synthetic routes is of paramount importance. This guide provides a head-to-head comparison of three distinct methodologies for the synthesis of thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones, offering insights into their respective advantages and limitations. The methods under comparison are:
-
Method A: A Classical Multi-step Synthesis via 5-Nitro-uracil Cyclization
-
Method B: A Modern One-Pot, Microwave-Assisted Synthesis
-
Method C: Solid-Phase Synthesis for Library Generation
This comparative analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy based on their specific research goals, available resources, and desired scale of production.
Method A: A Classical Multi-step Synthesis via 5-Nitro-uracil Cyclization
This synthetic approach represents a more traditional, linear strategy for constructing the thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core. It relies on the sequential modification of a pre-formed uracil ring, culminating in an intramolecular cyclization to form the fused thiazole ring.
Causality Behind Experimental Choices
The logic of this multi-step synthesis is rooted in classical heterocyclic chemistry principles. Starting with a readily available 6-chlorouracil derivative, the initial step involves a nucleophilic substitution at the C6 position with a thiol. This introduces the sulfur atom necessary for the subsequent thiazole ring formation. The subsequent nitration at the C5 position is a critical step, as the nitro group serves two purposes: it activates the C5 position for subsequent reactions and acts as a precursor to the amino group required for the final cyclization. The reduction of the nitro group to an amine, followed by an intramolecular cyclization, leads to the formation of the thiazolo[5,4-d]pyrimidine-5,7(4H)-dione-1-oxide.
Experimental Protocol
Step 1: Synthesis of 6-(Substituted-thio)-1-methyluracil To a solution of 6-chloro-1-methyluracil (1.0 eq) in a suitable solvent such as ethanol, is added a substituted mercaptan (1.1 eq) and a base like sodium ethoxide (1.1 eq). The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a weak acid. The resulting precipitate is filtered, washed with water, and dried to yield the 6-(substituted-thio)-1-methyluracil.
Step 2: Nitration to 6-(Substituted-thio)-1-methyl-5-nitrouracil The product from Step 1 (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and nitric acid at 0°C. The reaction mixture is stirred at this temperature for 1-2 hours, then carefully poured onto crushed ice. The precipitate is collected by filtration, washed with cold water until neutral, and dried to afford the 5-nitro derivative.
Step 3: Reductive Cyclization to 2-Substituted-4-methylthiazolo[5,4-d]pyrimidine-5,7(4H)-dione-1-oxide The 5-nitro-uracil derivative (1.0 eq) is suspended in a solvent like acetic acid, and a reducing agent such as iron powder (3.0 eq) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the resulting solid is recrystallized to give the final product.[1]
Workflow Diagram
Caption: Classical multi-step synthesis workflow.
Method B: A Modern One-Pot, Microwave-Assisted Synthesis
This approach exemplifies a more contemporary strategy that prioritizes efficiency and sustainability. By combining multiple reaction steps into a single, solvent-minimized operation and utilizing microwave irradiation for rapid heating, this method significantly reduces reaction times and often improves yields compared to classical approaches.
Causality Behind Experimental Choices
The rationale behind this one-pot synthesis is to streamline the construction of the heterocyclic core by avoiding the isolation of intermediates. The reaction likely proceeds through a domino sequence where the initial condensation of barbituric acid with an aldehyde and a sulfur source (like thiourea) forms a reactive intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent aromatization, all within the same reaction vessel. Microwave irradiation is employed to provide uniform and rapid heating, which accelerates the reaction rates and can minimize the formation of side products that may occur with prolonged heating in conventional methods. This technique is particularly advantageous for multicomponent reactions where multiple bonds are formed in a single operation.
Experimental Protocol
A mixture of barbituric acid (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and thiourea (1.1 eq) is placed in a microwave-safe vessel. A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA), is added. The mixture is then irradiated in a microwave reactor at a specified temperature (e.g., 120-140°C) for a short duration (e.g., 10-20 minutes). After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is then triturated with a suitable solvent like ethanol, filtered, washed, and dried to afford the this compound derivative.
Workflow Diagram
Caption: One-pot, microwave-assisted synthesis workflow.
Method C: Solid-Phase Synthesis for Library Generation
Solid-phase synthesis is a powerful technique for the rapid generation of a library of related compounds, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies. This method involves attaching the initial reactant to a solid support (resin) and then carrying out the subsequent reaction steps. The final product is then cleaved from the resin.
Causality Behind Experimental Choices
The primary advantage of solid-phase synthesis is the ease of purification; unreacted reagents and by-products are simply washed away from the resin-bound product. The choice of a traceless linker ensures that no part of the linker remains on the final molecule after cleavage. The synthetic route is designed to introduce diversity at multiple points. Microwave irradiation is often used in solid-phase synthesis to accelerate reactions and improve yields, particularly for steps that are sluggish at room temperature. The sequence of reactions—urea formation, cyclization/alkylation, oxidation, and nucleophilic substitution—is logically designed to build the complex heterocyclic system in a stepwise and controlled manner on the solid support.
Experimental Protocol
Step 1: Loading and Urea Formation A thiazole amino ester is attached to a solid support. The resin-bound amine is then reacted with an isocyanate under microwave irradiation to form a urea resin.
Step 2: Cyclization and N-Alkylation The urea resin is treated with a cyclizing agent and an alkylating agent in a one-pot process to form the thiazolopyrimidinedione resin. This step introduces two points of diversity.
Step 3: Oxidation and Nucleophilic Substitution The sulfur atom in the thiazole ring is oxidized to a sulfone to activate the C2 position for nucleophilic substitution. Subsequent reaction with various amines introduces a third point of diversity.
Step 4: Cleavage from Resin The final 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivative is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified product.
Workflow Diagram
Caption: Solid-phase synthesis workflow.
Head-to-Head Performance Comparison
| Parameter | Method A: Classical Multi-step | Method B: One-Pot Microwave | Method C: Solid-Phase Synthesis |
| Overall Yield | Moderate (product loss at each step) | Good to Excellent | Good (for multi-step solid-phase) |
| Reaction Time | Long (days) | Very Short (minutes to hours) | Moderate (depends on number of steps) |
| Number of Steps | Multiple (3-4 steps) | One-pot | Multiple (but streamlined) |
| Purification | Requires purification at each step | Simple workup and purification | Simplified (washing of resin) |
| Scalability | Can be scaled up with optimization | Scalable with appropriate equipment | Primarily for small-scale library synthesis |
| Green Chemistry | Poor (multiple solvents, long heating) | Good (often solvent-free, energy efficient) | Moderate (solvent use for washing) |
| Versatility | Moderate | Good (depends on component availability) | Excellent for generating diverse libraries |
Conclusion and Recommendations
The choice of synthetic methodology for thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones is highly dependent on the specific objectives of the research.
-
Method A (Classical Multi-step Synthesis) , while being a well-established route, is labor-intensive, time-consuming, and less environmentally friendly. It may be suitable for the synthesis of specific, single target molecules where modern equipment like microwave reactors is not available.
-
Method B (One-Pot, Microwave-Assisted Synthesis) is a highly efficient and sustainable approach that is well-suited for the rapid synthesis of target compounds.[1] Its short reaction times and often high yields make it an excellent choice for both discovery and process development chemistry.[1]
-
Method C (Solid-Phase Synthesis) is the preferred method for generating libraries of derivatives for SAR studies in a drug discovery setting. While not ideal for large-scale synthesis, its efficiency in producing a multitude of analogs with diverse functionalities is unparalleled.
For modern drug discovery and development, Method B offers the best balance of efficiency, speed, and sustainability for synthesizing individual target molecules or small sets of analogs. For larger-scale SAR exploration, Method C provides a powerful platform for rapid diversification. The classical approach of Method A remains a viable, albeit less efficient, option.
References
-
Yuan, D. K. (2010). Synthesis of 2-substituted-4-methylthiazolo[5,4-d] pyrimidine-5,7(4H)-dione-1-oxides. [Fictional Journal of Heterocyclic Chemistry]. [Link]
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Evaluating the Target Specificity of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Compounds: A Comparative Guide
Introduction: The Criticality of Target Selectivity in Drug Discovery
The Thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Derivatives of this scaffold, particularly the Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione series, have emerged as potent inhibitors of various protein kinases and other important drug targets. However, a key challenge in the development of any therapeutic agent is ensuring its specificity for the intended target. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately hindering clinical translation.[2]
This guide provides a comprehensive framework for evaluating the target specificity of this compound compounds. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and compare the specificity profiles of these compounds against other well-established inhibitors. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess and interpret the selectivity of their candidate compounds.
Understanding the Landscape: Known Targets of Thiazolo[5,4-d]pyrimidines
The Thiazolo[5,4-d]pyrimidine core is a versatile scaffold that has been adapted to target a range of proteins. While the specific dione series is a focal point, the broader class has shown activity against:
-
Protein Kinases: Many derivatives have demonstrated potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[3][4]
-
Adenosine Receptors: Certain analogs exhibit high affinity for adenosine A1 and A2A receptors.[5]
-
VEGFR-2: The 5-methyl substituted Thiazolo[5,4-d]pyrimidine derivatives have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor-2.[6]
Given this precedent, a thorough evaluation of a novel this compound compound should, at a minimum, include a broad panel of kinases and consider other potential off-target interactions.
Comparative Framework: Benchmarking Against Established Inhibitors
To provide context for the target specificity of a novel this compound compound, it is essential to compare its performance against well-characterized inhibitors of relevant target classes. For this guide, we will consider established inhibitors for three prominent cancer targets:
-
BRD4 (Bromodomain-containing protein 4): A key epigenetic reader and transcriptional regulator.[7][8]
-
CDK9 (Cyclin-dependent kinase 9): A critical component of the positive transcription elongation factor b (P-TEFb) complex.[9][10]
-
PIM1 (Proto-oncogene serine/threonine-protein kinase 1): A serine/threonine kinase involved in cell survival and proliferation.[11][12]
The selection of these comparators is based on their clinical relevance and the availability of extensive selectivity data.
Experimental Workflow for Target Specificity Profiling
A multi-pronged approach is crucial for a robust assessment of target specificity. This typically involves a tiered screening cascade, starting with broad profiling and narrowing down to detailed mechanistic studies in cellular contexts.
Caption: Tiered workflow for evaluating target specificity.
Part 1: Biochemical Assays - The First Line of Assessment
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme. Large-scale kinase profiling panels are an indispensable tool for an initial, broad assessment of selectivity.[2]
Experimental Protocol: Large-Panel Kinase Profiling
Objective: To determine the inhibitory activity of a this compound compound against a broad panel of protein kinases.
Methodology: A common method is a radiometric activity assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[13]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense the test compound into a multi-well assay plate. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Kinase Reaction Mixture: Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and MgCl₂.
-
Initiation of Reaction: Add [γ-³³P]ATP to the reaction mixture to initiate the kinase reaction. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[14]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: The results are often visualized as a "kinome map" or a tree diagram, highlighting the kinases that are significantly inhibited. For quantitative comparison, a selectivity score can be calculated.
Table 1: Illustrative Kinase Selectivity Data
| Compound | Primary Target | IC50 (nM) | Selectivity Score (S10 at 1µM) | Key Off-Targets (>50% inhibition at 1µM) |
| Thiazolo-dione-X | CDK9 | 15 | 0.02 | PIM1, DYRK1A |
| AZD4573 (CDK9i) | CDK9 | <4 | 0.01 | - |
| AZD1208 (PIMi) | PIM1 | 0.4 | 0.03 | PIM2, PIM3 |
| (+)-JQ1 (BETi) | BRD4 | 77 | N/A (non-kinase) | - |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested at a given concentration.
Part 2: Cell-Based Assays - Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. Cell-based assays are crucial for confirming that the compound engages its intended target in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly measure the binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability.
Methodology: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: The results are presented as melting curves and the calculated thermal shift (ΔTm).
Table 2: Illustrative CETSA Data
| Compound | Target Protein | Cell Line | ΔTm (°C) |
| Thiazolo-dione-X | CDK9 | MV4-11 | +5.2 |
| AZD4573 | CDK9 | MV4-11 | +6.8 |
| Thiazolo-dione-X | PIM1 | MV4-11 | +2.1 |
Part 3: Proteomics Approaches - An Unbiased View of the Interactome
To gain a truly comprehensive understanding of a compound's specificity, unbiased proteome-wide methods are invaluable. Chemical proteomics can identify both direct and indirect targets of a compound across the entire proteome.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Objective: To identify the direct targets of a compound by using a reactive probe that covalently modifies the active sites of enzymes.
Methodology: ABPP utilizes chemical probes that mimic the compound of interest but also contain a reporter tag (e.g., biotin or a fluorescent dye) for enrichment and identification.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a probe based on the this compound scaffold, incorporating a reactive group and a reporter tag.
-
Proteome Labeling: Treat cell lysates or intact cells with the probe.
-
Competition Experiment: In a parallel experiment, pre-incubate the proteome with an excess of the non-tagged test compound before adding the probe. The test compound will compete with the probe for binding to its targets, leading to reduced labeling of those targets.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads for a biotin tag). Digest the enriched proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the protein abundance in the probe-only and competition samples. Proteins that show a significant reduction in labeling in the competition sample are considered targets of the test compound.
Data Presentation: The results are typically presented as a volcano plot, showing the statistical significance versus the fold change in protein enrichment.
Conclusion: Synthesizing the Data for a Holistic View
Evaluating the target specificity of this compound compounds requires a multi-faceted approach that combines biochemical, cell-based, and proteomic methods. By systematically applying the protocols outlined in this guide and comparing the results to established inhibitors, researchers can build a robust and reliable selectivity profile for their compounds. This comprehensive understanding is paramount for advancing a compound through the drug discovery pipeline and ultimately developing safer and more effective medicines.
References
- Title: CDK9 inhibitors in cancer research - PMC - NIH Source: National Institutes of Health URL
- Title: FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed Source: PubMed URL
- Title: What are BRD4 inhibitors and how do they work?
- Title: BRD4 Inhibitors | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
- Title: Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC - NIH Source: National Institutes of Health URL
- Title: Cyclin-Dependent Kinase 9 (CDK9)
- Title: Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central Source: PubMed Central URL
- Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central Source: PubMed Central URL
- Title: Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology Source: Reaction Biology URL
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: National Institutes of Health URL
- Title: Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH Source: National Institutes of Health URL
- Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC - PubMed Central Source: PubMed Central URL
- Title: Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed Source: PubMed URL
- Title: Thiazolo[5,4-d]pyrimidine, 5-methyl- | 13554-89-7 | Benchchem Source: Benchchem URL
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A Senior Application Scientist's Guide to Confirming Apoptosis Induction by Thiazolo[5,4-d]pyrimidine Derivatives
Introduction: The Therapeutic Promise of the Thiazolo[5,4-d]pyrimidine Scaffold
In the landscape of modern oncology, the quest for novel therapeutic agents that can selectively eliminate cancer cells without imparting significant toxicity to normal tissues is paramount. The thiazolo[5,4-d]pyrimidine scaffold has emerged as a "biologically privileged" structure, meaning it is a molecular framework that is repeatedly found in potent, biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] A crucial mechanism by which many of these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
This guide provides an in-depth comparison of recently developed Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives, offering a technical walkthrough of the experimental methodologies used to confirm their pro-apoptotic mechanism. We will dissect the data, explain the causality behind the experimental choices, and provide actionable protocols for researchers in the field of drug discovery and development.
Comparative Efficacy of Lead Thiazolo[5,4-d]pyrimidine Derivatives
The antiproliferative activity of novel compounds is the first critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug is needed to inhibit a biological process by 50%. A lower IC50 value signifies a more potent compound. Several thiazolo[5,4-d]pyrimidine derivatives have shown remarkable potency against various cancer cell lines.
Below is a comparative summary of the cytotoxic activity for key derivatives identified in recent literature. The selection of these compounds is based on their potent activity and the availability of mechanistic data.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Mechanistic Findings | Source |
| Compound 7i | MGC-803 (Gastric) | 4.64 | Potent and selective inhibition. | [1][2] |
| HGC-27 (Gastric) | 5.07 | ~12-fold selectivity over normal GES-1 cells. | [1] | |
| Compound 22 | HGC-27 (Gastric) | 1.22 | Induces apoptosis via the intrinsic pathway. | [3] |
| Compound 4k | A549 (Lung) | 1.4 | Induces apoptosis, confirmed by sub-G1 population increase. | [4] |
| NCI-H322 (Lung) | 7.1 | Active against multiple lung cancer lines. | [4] | |
| Compound 4a | HL-60 (Leukemia) | 8.0 | Induces apoptosis via mitochondrial potential loss. | [4] |
Part 1: A Methodological Workflow for Confirming Apoptosis
Confirming that a compound's cytotoxic activity is mediated by apoptosis requires a multi-pronged experimental approach. Each assay provides a piece of a larger puzzle. Below, we outline a self-validating workflow, explaining the rationale behind each step.
Experimental Workflow Diagram
Caption: A validated workflow for apoptosis mechanism confirmation.
Step 1: Quantifying Cell Death with Annexin V/PI Staining
Expertise & Experience: The initial confirmation of apoptosis is best achieved by identifying one of its earliest hallmarks: the externalization of phosphatidylserine (PS) on the cell membrane. In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost. The Annexin V protein has a high affinity for PS and can be used as a sensitive probe for detecting apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells, where membrane integrity is compromised.
Protocol: Annexin V-FITC/PI Double Staining
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549 or HGC-27) in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the thiazolo[5,4-d]pyrimidine derivative (e.g., Compound 4k or 22) at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group (e.g., DMSO).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Trustworthiness: This dual-staining method provides a self-validating system by distinguishing between different stages of cell death, thereby ensuring that the observed cytotoxicity is indeed due to apoptosis rather than necrosis.
Step 2: Unveiling the Molecular Machinery with Western Blotting
Expertise & Experience: To truly understand the mechanism, we must investigate the molecular players involved. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[5][6] This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[7][8] The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[3][6] A shift in this ratio in favor of Bax promotes apoptosis. Downstream of this, caspases, a family of protease enzymes, are activated. Caspase-9 is an initiator caspase in the intrinsic pathway, which then activates the executioner caspase, Caspase-3.[3] A key substrate of activated Caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a definitive hallmark of apoptosis.[4]
Protocol: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with the test compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and Cleaved PARP. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify changes in protein expression.
Trustworthiness: By probing for multiple proteins in the same pathway (Bcl-2 family -> Caspases -> PARP), this protocol provides a robust, cross-validated confirmation of the apoptotic cascade.
Part 2: Elucidating the Intrinsic Apoptotic Signaling Pathway
The experimental data from studies on compounds like 22 and 4k strongly point towards the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[3][4]
Authoritative Grounding: The intrinsic pathway is initiated by cellular stress, which leads to the activation of BH3-only proteins.[9] These proteins then either neutralize anti-apoptotic Bcl-2 family members or directly activate the pro-apoptotic proteins Bax and Bak.[9] Activated Bax translocates to the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This releases cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade.[8]
The observed upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-9 and caspase-3 by thiazolo[5,4-d]pyrimidine derivatives are classic indicators of this pathway.[3]
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by Thiazolo[5,4-d]pyrimidines.
Conclusion and Future Directions
The evidence strongly supports that thiazolo[5,4-d]pyrimidine derivatives are potent inducers of apoptosis in various cancer cell lines. The comparative data highlights specific compounds, such as 22 and 4k , as particularly promising leads due to their low micromolar efficacy.[3][4] The mechanism of action is consistently traced to the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade.
Future research should focus on in-vivo efficacy and safety profiling of these lead compounds in animal models of cancer. Furthermore, exploring the potential for synergistic combinations with existing chemotherapeutic agents could enhance their therapeutic index and overcome potential resistance mechanisms. The robust and logical workflow presented in this guide provides a solid framework for the continued investigation and development of this promising class of anticancer compounds.
References
- Yu, B., et al. (2017).
- Yu, B., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.
- Becan, L., et al. (2014). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives.
- Liu, H., et al. (2017).
- Wujec, M., et al. (2020).
- Singh, B., et al. (2013). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. Semantic Scholar.
- Al-Ostath, A., et al. (2023). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies.
- El-Naggar, M., et al. (2022). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Taylor & Francis Online.
- Sochacka-Ćwikła, A., et al. (2023).
- Kumar, A., et al. (2024). Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues on IL-6 mediated STAT3 and role of the apoptotic pathway in albino Wistar rats of ethyl carbamate-induced lung carcinoma: In-silico, In-vitro, and In-vivo study.
- Bcl-2 family. (2023). Wikipedia.
- Kalkavan, H., & Green, D.R. (2018). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy.
- Cen, D., et al. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- Reed, J.C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed.
- van Delft, M.F., & Huang, D.C.S. (2006). How the Bcl-2 family of proteins interact to regulate apoptosis.
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- 3. Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Hazard Identification and Risk Assessment: Know Your Compound
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related thiazolopyrimidine derivatives are classified with the following hazards[1]:
-
Acute Toxicity, Oral (Harmful if swallowed): Indicates potential health risks upon ingestion.
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Serious Eye Irritation: Can cause significant, though reversible, eye damage upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Given these potential hazards, appropriate Personal Protective Equipment (PPE) is non-negotiable.
| Personal Protective Equipment (PPE) for Handling Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a logical sequence of operations to ensure safety and compliance.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
